5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N6/c1-12-2-4-13(5-3-12)7-9-6(8)10-11-7/h2-5H2,1H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKMRAGLDFHRGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NNC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00533247 | |
| Record name | 3-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00533247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89292-91-1 | |
| Record name | 3-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00533247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine
Introduction: The Significance of the 3-Amino-1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a cornerstone in contemporary medicinal and agricultural chemistry, renowned for its broad spectrum of biological activities.[1][2] This five-membered heterocyclic ring, containing three nitrogen atoms, is a key pharmacophore in numerous clinically approved drugs, exhibiting antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2] The 3-amino-1,2,4-triazole moiety, in particular, offers a versatile scaffold for drug design due to its hydrogen bonding capabilities and its role as a bioisostere for other functional groups, which can enhance physicochemical properties like solubility and bioavailability.[3] The incorporation of a piperazine ring, a common motif in centrally active agents, further expands the potential therapeutic applications of these molecules. This guide provides a comprehensive overview of the synthesis and detailed spectral characterization of a specific derivative, 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine, a compound of interest for researchers and drug development professionals. The methodologies described herein are presented with an emphasis on the underlying chemical principles and the rationale for the chosen analytical techniques, ensuring a thorough understanding for practical application.
Synthetic Pathway: A Stepwise Approach to the Target Molecule
The synthesis of this compound can be efficiently achieved through a two-step process commencing with the formation of a key intermediate followed by cyclization. This approach is favored for its reliability and good yields.
Rationale for the Synthetic Strategy
Several methods exist for the synthesis of 3-amino-1,2,4-triazoles, often involving the cyclization of guanidine or aminoguanidine derivatives with various reagents.[4][5] The selected pathway, utilizing N-cyanoimido-S,S-dimethyl dithiocarbonate, offers a regioselective and efficient route to the desired product. The initial reaction with N-methylpiperazine proceeds as a nucleophilic substitution on the dithiocarbonate, a well-established method for introducing amine functionalities. The subsequent cyclization with hydrazine hydrate is a classic method for forming the 1,2,4-triazole ring from a suitable precursor.
Visualizing the Synthesis
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of the Intermediate
-
In a round-bottom flask equipped with a reflux condenser, a mixture of N-cyanoimido-S,S-dimethyl dithiocarbonate (17.4 mmol) and N-methylpiperazine (17.4 mmol) in acetonitrile (10 mL) is prepared.[6]
-
The reaction mixture is heated to reflux and maintained at this temperature for 2 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
Step 2: Cyclization to Form the Triazole Ring
-
To the cooled reaction mixture from Step 1, hydrazine monohydrate (25.6 mmol) is added.[6]
-
The mixture is then heated to reflux and maintained at this temperature for an additional 5 hours.
-
Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.
Step 3: Purification of the Final Product
-
The resulting crude product is purified by recrystallization from ethyl acetate to yield this compound as a light yellow solid.[6]
Comprehensive Characterization of the Final Product
A thorough characterization of the synthesized compound is crucial to confirm its identity, purity, and structure. A combination of spectroscopic techniques is employed for this purpose.
Visualizing the Characterization Workflow
Caption: Workflow for the characterization of the synthesized compound.
Expected Spectroscopic and Physical Data
| Technique | Expected Observations | Rationale |
| Melting Point | 103-104 °C[6] | A sharp melting point range is indicative of a pure crystalline solid. |
| ¹H NMR | A broad singlet around 10.95 ppm (1H, NH of triazole), a broad singlet around 5.72 ppm (2H, NH₂), a multiplet at 3.16-3.11 ppm (4H, piperazine CH₂), a multiplet at 2.34-2.29 ppm (4H, piperazine CH₂), and a singlet at 2.17 ppm (3H, N-CH₃).[6] | The chemical shifts and integrations correspond to the different types of protons in the molecule. The broadness of the NH and NH₂ signals is due to quadrupole broadening and potential hydrogen exchange. |
| ¹³C NMR | Expected signals for the two triazole carbons (approx. 150-165 ppm), piperazine carbons adjacent to the triazole (approx. 45-55 ppm), other piperazine carbons (approx. 45-55 ppm), and the N-methyl carbon (approx. 46 ppm). | The chemical shifts are characteristic for the carbon environments in the 1,2,4-triazole and N-methylpiperazine moieties.[7] |
| Mass Spectrometry (ESI-MS) | The protonated molecular ion [M+H]⁺ is expected at m/z corresponding to the molecular weight of the compound (C₇H₁₄N₆, MW = 182.23). | ESI-MS is a soft ionization technique that typically yields the molecular ion, confirming the molecular weight of the synthesized compound. Fragmentation patterns of 1,2,4-triazoles often involve cleavage of the triazole ring.[6][8] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amino and triazole groups (approx. 3100-3400 cm⁻¹), C-H stretching of the methyl and methylene groups (approx. 2800-3000 cm⁻¹), C=N and N=N stretching of the triazole ring (approx. 1500-1650 cm⁻¹), and C-N stretching (approx. 1200-1350 cm⁻¹).[4][9] | These absorption bands correspond to the vibrational frequencies of the specific functional groups present in the molecule, providing confirmation of the overall structure. |
Conclusion
This technical guide has outlined a reliable and well-characterized synthetic route for this compound. The detailed experimental protocol, coupled with a comprehensive plan for spectroscopic characterization, provides researchers and drug development professionals with the necessary information to produce and verify this valuable chemical entity. The understanding of the underlying principles of the synthesis and the interpretation of the analytical data are paramount for the successful application of this compound in further research and development endeavors.
References
- Synthesis and characterization of new piperazine fused triazoles. (n.d.). Rasayan Journal.
- FT-IR spectra of control and treated 1,2,4-triazole. (n.d.). ResearchGate.
- Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024). MDPI.
- Synthesis and antimicrobial activity of piperazine containing substituted 1,2,3-triazoles with amide linkage. (2022). Taylor & Francis Online.
- SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (n.d.). IJRPC.
- Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2021). ResearchGate.
- Piperazine-1,2,3-triazole scaffolds: design, synthesis, anticancer and antimicrobial evaluation. (2023). Future Medicinal Chemistry.
- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings.
- Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.). ResearchGate.
- Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (n.d.). MDPI.
- Mass spectra of 1,2,4-triazoles: A novel skeletal rearrangement. (1975). ConnectSci.
- FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl]... (n.d.). ResearchGate.
- Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (2011). Scientific & Academic Publishing.
- Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. (2014). Journal of Molecular Modeling.
- Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). IJPPR.
- Copies of 1H, 13C, 19F NMR spectra. (n.d.). Universidad de Zaragoza.
- SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. (n.d.). UTAR Institutional Repository.
- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry.
- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. (n.d.). ChemRxiv.
- 1H and13C NMR study of 5-substituted-4- (arylidene)amino-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 6-aryl-3-(D-gluco- pentitol-1-yl)-7H-1,2,4-triazolo[3. (n.d.). ResearchGate. Retrieved January 7, 2026, from https://www.researchgate.net/publication/235753063_1H_and13C_NMR_study_of_5-substituted-4-arylideneamino-24-dihydro-3H-124-triazole-3-thiones_and_6-aryl-3-D-gluco-pentitol-1-yl-7H-124-triazolo34-b134thiadiazines
- Synthesis of 1,2,3-triazole-piperazin-benzo[b][3][6]thiazine 1,1-dioxides. (2021). National Institutes of Health.
- On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. (1981). Magnetic Resonance in Chemistry.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-Methylpiperazine(109-01-3) 13C NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. ijrpc.com [ijrpc.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. An understanding of these fundamental characteristics is paramount for drug discovery and development, as they profoundly influence a molecule's pharmacokinetic and pharmacodynamic behavior.[1][2] This document details the identity, chemical structure, and key physicochemical parameters, including predicted acidity constant (pKa), lipophilicity (logP), and aqueous solubility. Furthermore, it outlines established experimental methodologies for the empirical determination of these properties, providing a framework for robust laboratory investigation. The synthesis of this triazole derivative is also discussed, offering a complete profile of the compound for research and development applications.
Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery
The journey of a drug candidate from initial synthesis to clinical application is intrinsically linked to its physicochemical properties. These characteristics, including ionization, lipophilicity, and solubility, govern a molecule's absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets.[1][2] A suboptimal physicochemical profile can lead to poor bioavailability, off-target effects, and ultimately, the failure of a promising therapeutic agent. Therefore, a thorough characterization of these properties at an early stage is a critical, cost-effective strategy in modern drug development. This guide focuses on this compound, a molecule incorporating the versatile 1,2,4-triazole scaffold, which is a common feature in many approved drugs.[1]
Compound Identification and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity and structure.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 89292-91-1[3][4] |
| Molecular Formula | C₇H₁₄N₆[5] |
| Molecular Weight | 182.23 g/mol [5] |
| Chemical Structure | ```dot |
| graph Compound_Structure { | |
| layout=neato; | |
| node [shape=plaintext]; | |
| "C1" [label="C"]; | |
| "N1" [label="N"]; | |
| "C2" [label="C"]; | |
| "N2" [label="N"]; | |
| "N3" [label="N"]; | |
| "N4" [label="NH"]; | |
| "C3" [label="C"]; | |
| "N5" [label="N"]; | |
| "C4" [label="C"]; | |
| "C5" [label="C"]; | |
| "N6" [label="N"]; | |
| "C6" [label="C"]; | |
| "C7" [label="C"]; | |
| "H2N" [label="H₂N"]; | |
| "CH3" [label="CH₃"]; |
"C1" -- "N1"; "N1" -- "C2"; "C2" -- "N2"; "N2" -- "N3"; "N3" -- "C1"; "C1" -- "N4"; "N4" -- "C3"; "C3" -- "N5"; "N5" -- "C4"; "C4" -- "N6"; "N6" -- "C5"; "C5" -- "C3"; "N6" -- "C6"; "C6" -- "C7"; "C2" -- "H2N"; "N6" -- "CH3"; }
Caption: General synthetic workflow for the target compound.
Detailed Experimental Protocol (General Method)
The following protocol is a general representation of the synthesis and should be adapted and optimized based on laboratory conditions and scale.[6]
-
Step 1: Formation of the Intermediate. A mixture of N-cyanoimido-S,S-dimethyl dithiocarbonate (1 equivalent) and N-methylpiperazine (1 equivalent) in a suitable solvent such as acetonitrile is heated to reflux for approximately 2 hours.
-
Step 2: Cyclization. After the reaction mixture is cooled to room temperature, hydrazine monohydrate (approximately 1.5 equivalents) is added. The mixture is then heated to reflux for an additional 5 hours to facilitate the cyclization and formation of the triazole ring.
-
Step 3: Isolation and Purification. Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system, such as ethyl acetate, to yield the final compound as a solid.[6]
Experimental Determination of Physicochemical Properties
While predicted values are useful for initial assessment, experimental determination of physicochemical properties is essential for accurate characterization and regulatory submissions.
Determination of pKa (Acidity Constant)
The pKa value dictates the extent of ionization of a molecule at a given pH. For a compound with multiple ionizable centers like this compound, determining the pKa of each is crucial.
Caption: Workflow for pKa determination via potentiometric titration.
-
Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent system (e.g., water or a water/methanol mixture). The ionic strength is kept constant by adding a background electrolyte like KCl.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments.
-
Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s), which can be accurately determined from the inflection points of the first or second derivative of the titration curve.
Determination of logP (Lipophilicity)
The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity. It is a key determinant of a drug's ability to cross biological membranes.
Caption: Workflow for logP determination using the shake-flask method.
-
Preparation of Phases: n-Octanol is saturated with water, and water is saturated with n-octanol to create a two-phase system.
-
Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning of the compound between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Determination of Aqueous Solubility
Aqueous solubility is a critical factor for oral bioavailability. Poorly soluble compounds often exhibit low and variable absorption.
Caption: Workflow for determining thermodynamic aqueous solubility.
-
Equilibration: An excess amount of the solid compound is added to an aqueous buffer of a specific pH (e.g., physiological pH 7.4). The suspension is then agitated at a constant temperature for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered to remove any remaining solid particles.
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as HPLC with UV detection.
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Conclusion
The physicochemical properties of this compound, as outlined in this guide, provide a critical foundation for its further investigation as a potential drug candidate. The predicted values for pKa, logP, and aqueous solubility suggest a favorable profile for oral bioavailability, characterized by good aqueous solubility and moderate lipophilicity. However, it is imperative that these computational predictions are substantiated by rigorous experimental determination using the methodologies described herein. A comprehensive understanding of these properties will enable researchers to make informed decisions in the design of further studies, including formulation development, in vitro and in vivo ADME profiling, and ultimately, the assessment of its therapeutic potential.
References
- Organic Syntheses Procedure, 3-amino-1H-1,2,4-triazole.
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
- Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC advances, 8(41), 23235-23245.
- Katritzky, A. R., et al. (2010). Efficient methodology for the synthesis of 3-amino-1, 2, 4-triazoles. Journal of organic chemistry, 75(1), 268-271.
- Hennessy, E. J., et al. (2006). N-(5-chloro-1, 3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl) ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy) quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of medicinal chemistry, 49(22), 6465-6488.
- Google Patents, JPH05247004A - Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole.
- Google Patents, US4628103A - Process for the preparation of 3-amino-1,2,4-triazole.
- Neliti, ADME Properties Prediction of 5-phenyl-5,6-dihydrotetrazolo[1,5-c]quinazolines.
- Lirias, Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles.
Sources
- 1. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. parchem.com [parchem.com]
- 4. 89292-91-1|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 89292-91-1 [amp.chemicalbook.com]
- 6. JPH05247004A - Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole - Google Patents [patents.google.com]
An In-depth Technical Guide to 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine (CAS 89292-91-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound with CAS number 89292-91-1, identified as 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine . This document delves into its chemical structure, IUPAC nomenclature, physicochemical properties, and detailed synthesis protocols. Furthermore, it explores the significant role of this molecule and its derivatives in the field of drug discovery and development, with a particular focus on its emerging potential as a scaffold for kinase inhibitors in oncology. The guide synthesizes information from various scientific sources to offer a holistic view for researchers and professionals in the pharmaceutical sciences.
Chemical Identity and Structure
The compound registered under CAS number 89292-91-1 is unequivocally identified as This compound .[1][2][3][4] Its molecular structure is characterized by a 1,2,4-triazole ring system, which is a five-membered heterocycle containing three nitrogen atoms. This core is substituted with an amino group at the 3-position and a 4-methylpiperazin-1-yl group at the 5-position.
The IUPAC name for this compound is This compound .
The chemical structure can be visualized as follows:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 89292-91-1 | [1][2][3][4] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₁₄N₆ | [2] |
| Molecular Weight | 182.23 g/mol | [2] |
| Melting Point | 103-104 °C | [3] |
| Boiling Point (Predicted) | 392.7 ± 52.0 °C | [3] |
| Density (Predicted) | 1.303 ± 0.06 g/cm³ | [3] |
| Storage Temperature | Under inert gas (2-8°C) | [3] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through a multi-step process involving the formation of the triazole ring. A general and efficient method for the preparation of 3-amino-1,2,4-triazoles has been developed, which can be adapted for this specific compound.[5][6]
General Synthesis Protocol
A common synthetic route involves the reaction of N-cyanoimido-S,S-dimethyl dithiocarbonate with N-methylpiperazine, followed by cyclization with hydrazine monohydrate.[3]
Step-by-Step Methodology:
-
Reaction of N-cyanoimido-S,S-dimethyl dithiocarbonate and N-methylpiperazine:
-
A mixed solution of N-cyanoimido-S,S-dimethyl dithiocarbonate (17.4 mmol) and N-methylpiperazine (17.4 mmol) in acetonitrile (10 mL) is prepared.
-
The mixture is heated and refluxed for 2 hours.
-
After the reaction is complete, the solution is cooled to room temperature.
-
-
Cyclization with Hydrazine Monohydrate:
-
To the cooled reaction mixture, hydrazine monohydrate (25.6 mmol) is added.
-
The mixture is then heated and refluxed for an additional 5 hours.
-
-
Work-up and Purification:
-
At the end of the reaction, the solvent is removed by evaporation under reduced pressure.
-
The resulting crude product is purified by recrystallization from ethyl acetate to yield 3-amino-5-(4-methylpiperazinyl)-1H-1,2,4-triazole as a light yellow solid.[3]
-
Caption: Synthetic workflow for this compound.
Characterization Data
The structure of the synthesized compound is confirmed by various spectroscopic methods.
-
¹H NMR (200 MHz, DMSO-d₆): δ 10.95 (br s, 1H), 5.72 (br s, 2H), 3.16-3.11 (m, 4H), 2.34-2.29 (m, 4H), 2.17 (s, 3H).[3]
Applications in Drug Discovery and Development
The 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[7] The combination of the 1,2,4-triazole ring with a piperazine group, as seen in CAS 89292-91-1, is a common strategy in the design of kinase inhibitors.
Kinase Inhibition
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 1,2,4-triazole scaffold can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. The piperazine moiety often extends into the solvent-exposed region of the kinase, providing opportunities for modification to improve potency, selectivity, and pharmacokinetic properties.
Derivatives of this compound have been investigated as inhibitors of various kinases, including:
-
Pim kinases: A novel class of pan-Pim kinase inhibitors was developed by modifying a known CK2 inhibitor, incorporating a triazole functionality. These compounds showed potent antiproliferative effects on AML cell lines with IC₅₀ values below 30 nM.[18]
-
PI3Kα: A highly potent and orally bioavailable PI3Kα inhibitor, CYH33, incorporates a piperazinyl-methyl-triazine scaffold, highlighting the utility of the piperazine-heterocycle combination for this kinase family.[19]
-
FLT3 and Aurora Kinases: Optimization of an imidazo[4,5-b]pyridine-based series of Aurora kinase inhibitors led to the identification of a dual FLT3/Aurora kinase inhibitor with nanomolar potency. This series utilized a piperazine linker to connect to various heterocyclic moieties.[20]
-
BCR-ABL: The 1,2,3-triazole ring has been used as a bioisostere for the amide group in the design of Bcr-Abl inhibitors, with some derivatives showing activity similar to imatinib.[21]
While specific inhibitory data for this compound against a panel of kinases is not extensively published, its structural motifs strongly suggest its potential as a valuable starting point for the development of novel kinase inhibitors. The table below summarizes the IC₅₀ values of some representative triazole derivatives against cancer cell lines, demonstrating the potential of this chemical class.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Source |
| Triazole conjugate 6cf | MCF-7 | 5.71 | [22] |
| Triazole conjugate 6cf | 4T1 | 8.71 | [22] |
| Pim Kinase Inhibitor | MV-4-11 | <0.03 | [18] |
Other Therapeutic Areas
Beyond oncology, 1,2,4-triazole derivatives are being explored for a variety of other therapeutic applications, including antiviral, antifungal, and CNS-active agents. The structural features of 3-amino-1,2,4-triazoles can improve physicochemical properties such as solubility and bioavailability.[7]
Conclusion
This compound (CAS 89292-91-1) is a heterocyclic compound with significant potential in drug discovery and development. Its structure, combining the pharmacologically privileged 1,2,4-triazole and piperazine moieties, makes it an attractive scaffold, particularly for the design of kinase inhibitors. This technical guide has provided a detailed overview of its chemical identity, synthesis, and potential applications. Further research into the specific biological activity and structure-activity relationships of this compound and its derivatives is warranted to fully exploit its therapeutic potential.
References
- Calculated IC50 values of synthesized triazole derivatives. (n.d.). ResearchGate.
- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings.
- Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol deriv
- Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][7][22]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913.
- Ogunyemi, O. O., et al. (n.d.). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. Semantic Scholar.
- IC50 values of some of the representative compounds. (n.d.). ResearchGate.
- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry.
- This compound. (n.d.). Sunway Pharm Ltd.
- Synthesis of 1,2,3-triazole-piperazin-benzo[b][1][22]thiazine 1,1-dioxides. (2024). RSC Advances.
- Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (2021). Current issues in pharmacy and medicine.
- Yildiz, U. C., et al. (2022). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity.
- New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. (2022). Molecules.
- (2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione. (2022). Molecules.
- Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). Royal Society of Chemistry.
- 3-amino-1h-1,2,4-triazole. (n.d.). Organic Syntheses Procedure.
- Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (n.d.).
- Design, Synthesis, in vitro and in silico Study of 5-(Methylthio)-4-(H)-1,2,4-triazole-2-amine and its Derivatives. (2023).
- Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][7][22]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(4), 955-961.
- 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (n.d.). Molbank.
- Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl-(2-aminoethyl)]- and 1-[2-thiazol-5-yl-(2-aminoethyl)
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry, 55(21), 9091-9109.
- 7-(4H-1,2,4-Triazol-3-yl)benzo[c][7][9]naphthyridines: a novel class of Pim kinase inhibitors with potent cell antiproliferative activity. (2011). Bioorganic & Medicinal Chemistry Letters, 21(22), 6687-6692.
Sources
- 1. 89292-91-1|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - CAS:89292-91-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound | 89292-91-1 [chemicalbook.com]
- 4. parchem.com [parchem.com]
- 5. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. rsc.org [rsc.org]
- 11. Synthesis of 1,2,3-triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxides: antibacterial, hemolytic and in silico TLR4 protein inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 13. researchgate.net [researchgate.net]
- 14. New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 7-(4H-1,2,4-Triazol-3-yl)benzo[c][2,6]naphthyridines: a novel class of Pim kinase inhibitors with potent cell antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary In-Vitro Screening of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine
Abstract
This technical guide provides a comprehensive framework for the preliminary in-vitro screening of the novel heterocyclic compound, 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine. The strategic approach outlined herein is grounded in the known broad-spectrum biological activities of the 1,2,4-triazole scaffold and the frequently observed bioactivity of the piperazine moiety. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous and logically structured pathway for the initial evaluation of this compound's therapeutic potential. The guide details a cascading series of in-vitro assays, beginning with foundational cytotoxicity assessments and progressing to more specific screens for anticancer, antimicrobial, and anti-inflammatory activities. Each experimental protocol is presented with an emphasis on the causal reasoning behind its selection and execution, ensuring a self-validating system of inquiry.
Introduction and Rationale
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities. The incorporation of a 4-methylpiperazine group at the 5-position and an amine at the 3-position of the triazole ring in the subject molecule, this compound, suggests a high potential for multifaceted biological activity. The piperazine ring, in particular, is a common constituent in numerous clinically approved drugs and is known to enhance pharmacokinetic properties and contribute to antimicrobial efficacy.[1][2][3]
This guide proposes a tiered screening cascade designed to efficiently and robustly assess the primary bioactivities of this compound. The initial tier establishes a baseline of cytotoxicity, which is crucial for determining the therapeutic window for any potential application. Subsequent tiers explore specific, targeted activities based on the established potential of the core chemical structures.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 89292-91-1 | ChemicalBook |
| Molecular Formula | C7H13N5 | ChemicalBook |
| Molecular Weight | 167.21 g/mol | ChemicalBook |
| Appearance | Light yellow solid | ChemicalBook |
| Melting Point | 103-104 °C | ChemicalBook |
Tier 1: Foundational Cytotoxicity Screening
A fundamental first step in the evaluation of any novel compound is to determine its effect on cell viability. This establishes a concentration range for subsequent, more specific assays and provides an early indication of potential toxicity. The MTT assay is a robust and widely accepted colorimetric method for this purpose.[4][5][6][7]
Rationale for MTT Assay Selection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[5][6] Its reliability, simplicity, and suitability for high-throughput screening make it an ideal choice for this preliminary assessment.
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Select a panel of representative human cell lines. A common starting point includes a non-cancerous cell line (e.g., HEK-293) and a cancer cell line (e.g., HeLa or A549).
-
Culture the cells in appropriate media and conditions (e.g., 37°C, 5% CO2) to achieve exponential growth.
-
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium in the wells with the medium containing the different compound concentrations. Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
-
Incubation:
-
Incubate the plate for a defined period, typically 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis and Interpretation
The percentage of cell viability is calculated using the following formula:
The results should be plotted as a dose-response curve, and the IC50 (half-maximal inhibitory concentration) value should be determined. This value represents the concentration of the compound that inhibits 50% of cell growth and is a critical parameter for subsequent assay design.
Tier 2: Targeted Bioactivity Screening
Based on the broad-spectrum activities of 1,2,4-triazoles, a logical progression is to screen for anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity Screening
The NCI-60 human tumor cell line screen is a powerful and well-established platform for identifying potential anticancer agents.[8][9][10][11][12] This panel consists of 60 different human cancer cell lines, representing nine different types of cancer, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[8][9][12]
Submitting the compound to the NCI-60 screen provides a comprehensive profile of its anticancer activity across a diverse range of cancer types.[8][11] The resulting data can reveal patterns of activity that may suggest a specific mechanism of action. The NCI's COMPARE algorithm can then be used to compare the compound's activity profile with those of known anticancer agents, providing valuable mechanistic insights.[9][11]
Caption: Workflow for NCI-60 Anticancer Drug Screening.
The NCI Developmental Therapeutics Program (DTP) performs the screening. Researchers typically submit the compound, and the DTP conducts the assays and provides the data.[11] The primary endpoint is cell growth inhibition, and the data are reported as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).
Antimicrobial Activity Screening
The presence of both the 1,2,4-triazole and piperazine moieties strongly suggests potential antimicrobial activity.[1][2][13] The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16]
This method is highly accurate, reproducible, and allows for the simultaneous testing of multiple microorganisms and antibiotic concentrations.[14] It provides a quantitative measure of the lowest concentration of the compound that inhibits the visible growth of a microorganism. Following the guidelines of the Clinical & Laboratory Standards Institute (CLSI) ensures the reliability and comparability of the results.[17][18][19]
-
Microorganism Selection:
-
Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Include a selection of fungal strains (e.g., Candida albicans, Aspergillus niger).
-
-
Inoculum Preparation:
-
Culture the microorganisms in appropriate broth overnight.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation:
-
Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive controls (microorganisms with no compound) and negative controls (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Anti-inflammatory Activity Screening
Many 1,2,4-triazole derivatives have demonstrated anti-inflammatory properties. A common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[20][21]
Screening for the inhibition of COX-1 and COX-2 enzymes can provide a preliminary indication of the compound's anti-inflammatory potential and its selectivity.[20][22][23] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.
Commercially available COX inhibitor screening assay kits provide a convenient and standardized method for this evaluation. The general principle involves measuring the peroxidase activity of COX enzymes.
-
Enzyme and Substrate Preparation:
-
Prepare the COX-1 and COX-2 enzymes and the arachidonic acid substrate according to the kit manufacturer's instructions.
-
-
Compound Incubation:
-
In a 96-well plate, incubate the test compound at various concentrations with the COX-1 or COX-2 enzyme for a specified period.
-
Include a known non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding arachidonic acid.
-
The peroxidase activity is measured colorimetrically or fluorometrically using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC50 values for both COX-1 and COX-2.
-
The COX-2 selectivity index can be calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
-
Hit Validation and Prioritization
Positive results from the primary screens ("hits") require confirmation and further characterization to eliminate false positives and prioritize the most promising activities for further investigation.
Hit Confirmation
-
Re-testing: Confirmed hits should be re-tested in the primary assay in triplicate to ensure reproducibility.
-
Dose-Response Curves: Generate detailed dose-response curves to accurately determine potency (e.g., IC50, MIC).
Orthogonal Assays
Employing an orthogonal assay, which measures the same biological endpoint through a different mechanism, is a robust method for hit validation.[24][25] For example, a hit from the MTT cytotoxicity assay could be confirmed using a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.
Logical Framework for Hit Validation
Caption: A logical workflow for hit validation and prioritization.
Conclusion
This technical guide presents a structured and scientifically justified approach for the preliminary in-vitro screening of this compound. By following this tiered screening cascade, researchers can efficiently gather crucial preliminary data on the cytotoxicity, and potential anticancer, antimicrobial, and anti-inflammatory activities of this novel compound. The emphasis on robust methodologies, logical progression, and rigorous hit validation will provide a solid foundation for subsequent, more in-depth preclinical development.
References
- Title: Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments Source: Springer N
- Title: NCI-60 - Wikipedia Source: Wikipedia URL:[Link]
- Title: MTT Assay Protocol for Cell Viability and Prolifer
- Title: The NCI60 human tumour cell line anticancer drug screen Source: N
- Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL:[Link]
- Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL:[Link]
- Title: NCI-60 Human Tumor Cell Line Screen Source: Division of Cancer Tre
- Title: Broth microdilution - Wikipedia Source: Wikipedia URL:[Link]
- Title: IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY Source: iFyber URL:[Link]
- Title: In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
- Title: Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review Source: MDPI URL:[Link]
- Title: Broth microdilution for antibacterial testing as recommended by CLSI protocol.
- Title: In vitro assays for cyclooxygenase activity and inhibitor characteriz
- Title: Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
- Title: In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10,...
- Title: Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides Source: MDPI URL:[Link]
- Title: In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants Source: ResearchG
- Title: In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically Source: ASM Journals URL:[Link]
- Title: A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays Source: BellBrook Labs URL:[Link]
- Title: Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria Source: PubMed Central URL:[Link]
- Title: Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing Source: PubMed Central URL:[Link]
- Title: Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies Source: ResearchG
- Title: A valuable insight into recent advances on antimicrobial activity of piperazine derivatives Source: Der Pharma Chemica URL:[Link]
- Title: Antifungal Susceptibility Testing: Current Approaches Source: Clinical Microbiology Reviews URL:[Link]
- Title: Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies Source: PubMed URL:[Link]
- Title: Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury Source: PubMed URL:[Link]
- Title: Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors Source: MDPI URL:[Link]
- Title: A Practical Guide to Antifungal Susceptibility Testing Source: PubMed Central URL:[Link]
- Title: Cytotoxicity study of novel 1,2,4 triazole derivatives by SRB assay...
- Title: New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity Source: CORE URL:[Link]
- Title: M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts Source: CLSI URL:[Link]
- Title: Piperazine based antimicrobial polymers: a review Source: PubMed Central URL:[Link]
- Title: Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies Source: SLAS Discovery URL:[Link]
- Title: Antifungal Susceptibility Test Interpretive Criteria Source: FDA URL:[Link]
- Title: PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY Source: International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS) URL:[Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijbpas.com [ijbpas.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. clyte.tech [clyte.tech]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. NCI-60 - Wikipedia [en.wikipedia.org]
- 10. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 12. revvity.co.jp [revvity.co.jp]
- 13. mdpi.com [mdpi.com]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]
- 16. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ifyber.com [ifyber.com]
- 18. journals.asm.org [journals.asm.org]
- 19. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 20. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 21. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. revvity.com [revvity.com]
- 25. bellbrooklabs.com [bellbrooklabs.com]
potential biological targets of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine
An In-depth Technical Guide to the Potential Biological Targets of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine
Executive Summary
The compound this compound represents a compelling molecular architecture for drug discovery, integrating two highly potent and "privileged" pharmacophores: a 1,2,4-triazole core and a 4-methylpiperazine moiety. While direct experimental data on this specific molecule is not extensively published, a robust predictive analysis of its potential biological targets can be constructed by deconstructing its structural components. The 1,2,4-triazole ring is a cornerstone of numerous antifungal, anticancer, and antiviral agents, known for its ability to coordinate with metallic ions in enzyme active sites and form critical hydrogen bonds.[1][2][3] Concurrently, the piperazine scaffold is ubiquitous in neuropharmacology and oncology, conferring favorable pharmacokinetic properties and providing a key interaction motif for G-Protein Coupled Receptors (GPCRs) and protein kinases.[4][5]
This guide provides a predictive framework for researchers, outlining the most probable biological target classes for this compound. We will delve into the structural rationale for these predictions, propose detailed experimental workflows for comprehensive target identification and validation, and offer insights into the potential therapeutic applications. The central hypothesis is that this compound is a multi-target ligand with primary potential in oncology and neurology.
Part 1: Molecular Deconstruction and Physicochemical Rationale
The predictive power of any target identification strategy begins with a fundamental understanding of the molecule's structure and inherent chemical properties. The compound's design intrinsically suggests specific types of interactions with biological macromolecules.
The Core Pharmacophores
The molecule can be dissected into two key functional units, each with a well-documented history in medicinal chemistry.
-
1,2,4-Triazole-3-amine Core: This five-membered aromatic heterocycle is electron-rich and contains three nitrogen atoms, making it an exceptional hydrogen bond donor and acceptor. The exocyclic amine group further enhances its hydrogen bonding capacity. This arrangement is critical for the activity of many enzyme inhibitors, where the triazole nitrogens can interact with active site residues or, in the case of metalloenzymes, coordinate with the catalytic metal ion.[2][6]
-
4-Methylpiperazine Moiety: The piperazine ring is a versatile scaffold that imparts several advantageous properties.[7] Its non-planar, chair-like conformation allows its substituents to project into defined vectors in 3D space, which is crucial for precise interactions with protein binding pockets. The tertiary amine at the 4-position is basic, meaning it will likely be protonated at physiological pH. This positive charge is a key feature for forming strong ionic bonds (salt bridges) with acidic residues like aspartate or glutamate, a common interaction mode for aminergic GPCRs and certain kinases.[4][5]
Caption: Hypothesized binding mode in a generic kinase active site.
G-Protein Coupled Receptors (GPCRs)
Rationale: Piperazine derivatives are foundational in the development of drugs targeting the central nervous system, largely through their interaction with monoamine GPCRs. [4]Many antipsychotic (clozapine), antidepressant (vortioxetine), and anxiolytic (buspirone) drugs feature this scaffold. [4]The key interaction is almost universally the salt bridge formed between the protonated piperazine nitrogen and a highly conserved aspartic acid residue in transmembrane helix 3 (TM3) of aminergic receptors.
Potential Sub-classes:
-
Dopamine Receptors: D2, D3, and D4 subtypes are highly likely targets.
-
Serotonin (5-HT) Receptors: Various subtypes, such as 5-HT1A, 5-HT2A, and 5-HT7, are strongly implicated.
-
Adrenergic Receptors: Alpha and beta-adrenergic receptors are also potential targets.
Caption: Key interaction model for piperazines with aminergic GPCRs.
Fungal Cytochrome P450 Enzymes
Rationale: The 1,2,4-triazole ring is the defining feature of the "azole" class of antifungal agents (e.g., fluconazole). [3][6]Their mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The triazole's N4 atom coordinates tightly with the heme iron atom at the core of the enzyme's active site, potently inhibiting its function. [2] Potential Targets:
-
Fungal CYP51: The primary target for antifungal activity.
-
Human Cytochrome P450s: Cross-reactivity with human CYP enzymes (e.g., CYP3A4, CYP2D6) is a possibility and must be assessed to predict potential drug-drug interactions.
Part 3: Experimental Workflows for Target Identification and Validation
A multi-pronged approach combining computational, proteomic, and biochemical methods is essential for definitively identifying and validating the biological targets.
Workflow for Target Identification
This phase aims to generate a broad list of potential protein binders from a complex biological system.
Caption: Integrated workflow for unbiased target identification.
Protocol 1: Affinity Chromatography-Mass Spectrometry
-
Causality: This method physically isolates binding partners from a cell lysate. By immobilizing the compound on a solid support (e.g., sepharose beads), it can be used as "bait" to "fish" for proteins that bind to it. These captured proteins are then identified using mass spectrometry.
-
Methodology:
-
Probe Synthesis: Synthesize an analogue of the compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry).
-
Immobilization: Covalently attach the linker-modified compound to NHS-activated sepharose beads or azide-functionalized beads. Create a control set of beads with no compound attached.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line like MCF-7 or a neuronal line like SH-SY5Y).
-
Incubation: Incubate the cell lysate with both the compound-bound beads and the control beads for 2-4 hours at 4°C to allow for protein binding.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.
-
Protein Identification: Run the eluate on an SDS-PAGE gel, excise the protein bands, and perform in-gel trypsin digestion. Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify proteins that are significantly enriched in the compound pulldown compared to the control beads.
-
Workflow for Target Validation
This phase confirms the direct interaction and functional consequence of the compound binding to the high-priority candidates identified in the previous phase.
Caption: Stepwise workflow for rigorous target validation.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Causality: This technique validates target engagement within intact, live cells. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
-
Methodology:
-
Cell Treatment: Treat cultured cells with the compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 65°C).
-
Lysis: Lyse the cells to release the proteins.
-
Separation: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins. The soluble fraction contains the proteins that remained stable at a given temperature.
-
Detection: Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound confirms cellular target engagement.
-
Conclusion and Future Directions
The chemical structure of this compound strongly suggests a profile as a multi-target agent, with high-probability interactions in the protein kinase, GPCR, and cytochrome P450 families. Its dual-pharmacophore nature makes it an attractive starting point for developing selective inhibitors. The immediate priority for any research program involving this molecule should be to execute the proposed target identification and validation workflows. Initial phenotypic screening across cancer and neuronal cell lines will provide crucial direction for prioritizing which target class to investigate first. Subsequent structure-activity relationship (SAR) studies can then be employed to optimize potency and selectivity for the most promising validated target, paving the way for a new generation of therapeutics.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe1VpjaT_fkRaNnk06VjZ98tgeKHNo5Yo8IbPz53qbTd3GflW2fOebTz61paZc6dqlWENVxwK4xfWqV4jgYGv544_ULB56GNNBr5iugm4tdCjoYmkoJnI8RQlQD2lpqhE4cJO-tGkz898VNlyNFS_6V4FDhhSenHEaDiUDTB3RQ50pv8rUYymDfep1ms2AslPyAxWtQkuU7UmnllBjR-m4q0HVpJV3AQxQbe-Zz7W28yjt2MmN]
- Ribeiro, L. et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/30151922/]
- Kovalenko, S. et al. (2024). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. [URL: https://www.researchgate.
- BenchChem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. [URL: https://www.benchchem.
- Karrouchi, K. et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7492238/]
- Kant, R. & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/dt/d0dt03569f]
- ResearchGate. (2023). Piperazine derivatives of existing drug molecules. [URL: https://www.researchgate.
- Al-Ostath, R. et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. MDPI. [URL: https://www.mdpi.com/1420-3049/26/2/414]
- Life Chemicals. (2023). 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds. [URL: https://lifechemicals.com/blog/building-blocks/1-2-4-triazole-derivatives-for-synthesis-of-biologically-active-compounds]
- Ayad, A. H. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al Mustansiriyah Journal of Pharmaceutical Sciences. [URL: https://www.researchgate.
- ChemicalBook. This compound. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB02425037_EN.htm]
- ResearchGate. (2023). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. [URL: https://www.researchgate.net/publication/371711204_Synthesis_of_Some_New_4-methylpiperazin-1-yl-methyl-4H-124-triazole-3-thiol_Derivatives_of_Expected_Anticancer_and_Antimicrobial_Activity]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
literature review of 1,2,4-triazole derivatives in medicinal chemistry
An In-Depth Technical Guide to the Medicinal Chemistry of 1,2,4-Triazole Derivatives
Abstract
The 1,2,4-triazole scaffold has been firmly established as a "privileged" heterocyclic core in medicinal chemistry, underpinning the development of a multitude of therapeutic agents with diverse pharmacological activities.[1][2][3] This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and mechanisms of action of 1,2,4-triazole derivatives across key therapeutic areas, including antifungal, anticancer, antiviral, and anti-inflammatory applications. By synthesizing technical data with field-proven insights, this document serves as an in-depth resource for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, present detailed protocols for synthesis and biological evaluation, and utilize data visualization to elucidate complex pathways and relationships, ultimately providing a robust framework for the rational design of next-generation 1,2,4-triazole-based therapeutics.
The 1,2,4-Triazole Scaffold: A Privileged Core in Medicinal Chemistry
The 1,2,4-triazole is a five-membered heterocyclic ring containing two carbon and three nitrogen atoms.[4] Its unique physicochemical properties make it a cornerstone of modern drug design.[2][3] The triazole ring is chemically stable, resistant to metabolic degradation, and capable of engaging in a variety of non-covalent interactions, such as hydrogen bonding, dipole-dipole, and hydrophobic interactions, with biological targets.[5][6][7] This versatility is a primary reason it is considered a "privileged scaffold."
Furthermore, the 1,2,4-triazole moiety often acts as a bioisostere for amide, ester, or carboxylic acid groups, allowing it to mimic the functionality of these groups while offering improved pharmacokinetic profiles.[1][7] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of clinically successful drugs for fungal infections, cancer, viral diseases, and inflammation.[1][4][8]
Caption: Core structure and key properties of the 1,2,4-triazole ring.
Synthetic Strategies for 1,2,4-Triazole Derivatives
The versatility of the 1,2,4-triazole scaffold is matched by the variety of synthetic routes available for its construction. A common and robust method involves the alkaline cyclization of acylthiosemicarbazides or the reaction of substituted benzoic acids with thiocarbohydrazide to form a 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol intermediate.[9][10] This intermediate is a crucial building block for further derivatization, such as the formation of Schiff bases via condensation with various aldehydes.[9] More modern approaches include metal-catalyzed one-pot reactions and metal-free oxidative cyclizations, which offer high efficiency and broad substrate scope.[4][11]
Caption: A common workflow for synthesizing 1,2,4-triazole Schiff bases.
Experimental Protocol: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol describes a foundational synthesis for a common 1,2,4-triazole intermediate.[9]
-
Reactant Preparation: A mixture of a substituted benzoic acid (0.01 M) and thiocarbohydrazide (0.01 M) is prepared in a round-bottom flask.
-
Melting and Reaction: The flask is heated carefully in an oil bath. The mixture is heated until it melts completely.
-
Temperature Maintenance: The temperature of the molten mixture is maintained at approximately 145°C for 40-60 minutes, during which cyclization occurs. The reaction should be monitored for the evolution of gases (H₂O and H₂S).
-
Cooling and Solidification: After the reaction period, the flask is removed from the heat and allowed to cool to room temperature. The molten mass will solidify.
-
Purification: The solid residue is triturated with a suitable solvent, such as ethanol, to remove unreacted starting materials.
-
Recrystallization: The crude product is collected by filtration and recrystallized from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.
-
Characterization: The final product's structure and purity are confirmed using techniques such as Melting Point, FT-IR, ¹H-NMR, and Mass Spectrometry.
Antifungal Activity: The Cornerstone of 1,2,4-Triazole Therapeutics
The most prominent success of 1,2,4-triazole derivatives is in the field of antifungal therapy.[12] Drugs like fluconazole and itraconazole are mainstays in treating systemic fungal infections.
Mechanism of Action
The primary mechanism of antifungal action is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol.[3] This leads to the accumulation of toxic methylated sterols, which disrupt membrane integrity and function, ultimately inhibiting fungal growth.[3]
Caption: Mechanism of CYP51 inhibition by 1,2,4-triazole antifungal agents.
Structure-Activity Relationship (SAR)
SAR studies are crucial for optimizing the antifungal potency of 1,2,4-triazole derivatives.
| Structural Feature | Impact on Antifungal Activity | Rationale / Examples |
| 2,4-Difluorophenyl Group | Generally enhances activity. | This moiety, present in fluconazole and voriconazole, provides potent CYP51 inhibition. It is a key pharmacophore.[1] |
| Tertiary Alcohol | Important for binding. | The hydroxyl group often forms a critical hydrogen bond within the CYP51 active site. |
| Substituents on the N1 Side Chain | Modulates potency, spectrum, and pharmacokinetics. | Varies widely. Can be another heterocyclic ring or a complex chain. Bioisosteric replacement of benzene with heterocycles can improve oral absorption.[1] |
| Halogenation | Often increases potency. | Introduction of halogens like Cl or Br can enhance binding affinity and lipophilicity.[12] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain, following CLSI guidelines.
-
Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in sterile saline and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compound is serially diluted (2-fold) in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (fungus only) and a negative control (broth only) are included. A standard drug (e.g., fluconazole) is run in parallel.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ~50% reduction in turbidity) compared to the positive control. This can be assessed visually or with a plate reader.
Anticancer Applications: A Multi-Targeted Approach
1,2,4-triazole derivatives have emerged as promising anticancer agents that act through a variety of mechanisms, often targeting multiple pathways involved in cancer progression.[1][2][3]
Diverse Mechanisms of Action
Unlike their antifungal counterparts, the anticancer effects of triazoles are not confined to a single target.
-
Aromatase Inhibition: Derivatives like letrozole and anastrozole are potent aromatase inhibitors, blocking the synthesis of estrogen and are used to treat hormone-dependent breast cancer.[1][3]
-
Kinase Inhibition: Many derivatives inhibit key kinases (e.g., PIM-1, c-Kit, FLT3) involved in cell signaling pathways that control proliferation and survival.[1]
-
Tubulin Polymerization Inhibition: Some triazoles bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and apoptosis.[13]
-
DNA Intercalation: Certain fused triazole systems can intercalate into DNA, disrupting replication and transcription processes.[1]
-
Apoptosis Induction: By targeting various upstream pathways, many triazole compounds ultimately induce programmed cell death (apoptosis) in cancer cells.[2][14]
Caption: Diverse anticancer mechanisms of 1,2,4-triazole derivatives.
Structure-Activity Relationship (SAR) for Anticancer Activity
| Target Class | Key Structural Features | Rationale / Examples |
| Aromatase Inhibitors | Benzonitrile or similar cyanophenyl group. | The nitrogen of the nitrile group coordinates with the heme iron of aromatase. (Letrozole, Anastrozole).[1] |
| Kinase Inhibitors | Diarylurea or similar motifs. | These structures often occupy the ATP-binding pocket of kinases. Electron-withdrawing groups can improve activity.[1] |
| Tubulin Inhibitors | Trimethoxyphenyl ring. | This moiety is common in tubulin inhibitors that bind to the colchicine site. |
| General Cytotoxicity | Fused heterocyclic systems (e.g., triazolothiadiazines). | Planar, fused systems can act as DNA intercalators.[1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[15]
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The next day, the medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The plate is incubated for a set period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antiviral and Anti-inflammatory Potential
Antiviral Activity
1,2,4-triazole derivatives exhibit a broad range of antiviral activities.[16] A notable example is Ribavirin, a 1,2,4-triazole carboxamide that acts as a guanosine analog, interfering with viral RNA synthesis.[7] Other derivatives have shown activity against herpes simplex virus (HSV-1), influenza, and HIV by acting as isosteric analogs of existing drugs or by inhibiting viral DNA synthesis.[1][7] Structure-activity relationships often show that specific enantiomers (e.g., R-configuration) can be crucial for activity against certain viruses like influenza A.[7]
Anti-inflammatory Activity
The anti-inflammatory potential of 1,2,4-triazoles is primarily linked to their ability to inhibit cyclooxygenase (COX) enzymes.[5] Several studies have reported the synthesis of derivatives that are potent and selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[5] This selectivity is highly desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform.
| Compound Class | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |
| Diaryl-1,2,4-triazole 21a | 8.85 | 1.98 | 4.47 | Celecoxib (IC₅₀ COX-2 = 0.95 µM)[5] |
| Diaryl-1,2,4-triazole 21b | 9.15 | 2.13 | 4.30 | Celecoxib (IC₅₀ COX-2 = 0.95 µM)[5] |
| Schiff Base 4 | 117.8 | 1.76 | 66.9 | Indomethacin (IC₅₀ COX-2 = 0.07 µM)[5] |
Future Perspectives and Challenges
The 1,2,4-triazole scaffold remains an exceptionally fruitful area of research in medicinal chemistry. Future efforts will likely focus on several key areas:
-
Target Specificity: Designing derivatives with higher selectivity for their intended biological target to minimize off-target effects and toxicity.
-
Overcoming Resistance: Developing novel compounds that can circumvent established drug resistance mechanisms, particularly for antifungal and anticancer agents.[12]
-
Hybrid Molecules: Synthesizing hybrid molecules that combine the 1,2,4-triazole core with other pharmacophores to achieve multi-target activity or synergistic effects.[1]
-
Advanced Drug Delivery: Exploring novel formulations and delivery systems to improve the bioavailability and therapeutic index of potent triazole derivatives.
The continued exploration of the vast chemical space surrounding the 1,2,4-triazole nucleus, guided by rational design and a deep understanding of its SAR, promises to deliver the next generation of innovative medicines.
References
- An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). PubMed Central. [Link]
- 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (2021). DergiPark. [Link]
- Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. (n.d.). PubMed Central. [Link]
- (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2017).
- Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Rel
- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (n.d.).
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers. [Link]
- Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Deriv
- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.).
- Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (n.d.). PubMed. [Link]
- synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. [Link]
- Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. (2022). Pharmacia. [Link]
- Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC. (n.d.).
- (PDF) Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022).
- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC. (2022).
- Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. (n.d.). Asian Journal of Chemistry. [Link]
- review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. (2025).
- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025).
- Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymeriz
- Synthesis of 1,2,4-triazole derivatives. (n.d.).
- Studies on 1,2,4-Triazole Derivatives as Potential Anti-Inflammatory Agents. (2025).
- A Literature Review Focusing on the Antiviral Activity of[1][8][17] and[1][12][17]-triazoles. (2025).
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives [mdpi.com]
- 6. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 7. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isres.org [isres.org]
- 12. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Solubility and Stability Profiling of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine for Preclinical Development
Abstract
The journey of a novel chemical entity from discovery to a viable drug candidate is contingent upon a rigorous evaluation of its physicochemical properties. Among the most critical of these are aqueous solubility and chemical stability. These parameters are foundational to a compound's druggability, directly influencing its formulation, bioavailability, dosing, and shelf-life. This in-depth technical guide provides a comprehensive framework for the systematic evaluation of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine, a nitrogen-rich heterocyclic compound. We present not just the protocols, but the underlying scientific rationale for key experimental choices, aligning with the stringent standards of modern drug development. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into establishing a robust data package for this promising molecular scaffold.
Introduction to the Candidate: this compound
The subject of this guide, this compound (CAS No. 89292-91-1), belongs to the 1,2,4-triazole class of compounds.[1][2] This family of heterocycles is of significant interest in medicinal chemistry due to its versatile biological activities, often serving as a core scaffold in antifungal, antiviral, and anticancer agents.[3] The structure of this specific molecule incorporates two key features that dictate its physicochemical behavior:
-
A 1,2,4-Triazole Ring: This five-membered ring with three nitrogen atoms is polar and capable of extensive hydrogen bonding, which can contribute to aqueous solubility.[3][4]
-
A 4-methylpiperazine Moiety: This saturated heterocycle is a basic functional group (a tertiary amine) that is readily protonated at physiological pH. This ionization potential is a primary driver of pH-dependent solubility.
A thorough understanding of this compound's solubility and stability is not merely a data collection exercise; it is a prerequisite for meaningful preclinical evaluation. Poor solubility can lead to erratic absorption and low bioavailability, while instability can compromise the safety and efficacy of the final drug product.[5] This guide outlines the essential studies required to de-risk these liabilities early in development.
Aqueous Solubility Assessment: Beyond a Single Number
Aqueous solubility is the cornerstone of oral drug absorption. For a drug to be absorbed, it must first be dissolved in the gastrointestinal fluids. In drug discovery, we assess this property using two distinct but complementary approaches: kinetic and thermodynamic solubility.
The Rationale: Kinetic vs. Thermodynamic Solubility
Kinetic solubility is measured by precipitating a compound from a DMSO stock solution into an aqueous buffer. It is a rapid, high-throughput assay that reflects the compound's tendency to remain in solution under non-equilibrium conditions, mimicking the initial dissolution of a solid drug formulation.[5][6] This makes it invaluable for the rapid screening and ranking of large numbers of compounds in early discovery.[7]
Thermodynamic solubility , conversely, represents the true equilibrium saturation concentration of a compound in a given solvent.[8] It is determined by allowing an excess of the solid compound to equilibrate with the aqueous buffer over an extended period (typically 24 hours or more).[6] This "shake-flask" method is considered the gold standard and is crucial for lead optimization and pre-formulation studies, as it predicts the maximum achievable concentration under stable conditions.[7][9] A large discrepancy between kinetic and thermodynamic solubility can signal a risk of the compound precipitating out of solution over time from a supersaturated state.[8][9]
Caption: High-level workflow for solubility characterization.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol describes the definitive measurement of equilibrium solubility, a critical parameter for formulation development.
Objective: To determine the maximum concentration of this compound that can be dissolved in various aqueous buffers under equilibrium conditions.
Materials:
-
Test Compound (solid)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Citrate Buffer, pH 3.0 and pH 5.0
-
HPLC-grade Acetonitrile and Water
-
Formic Acid (or other appropriate modifier)
-
2 mL microcentrifuge tubes
-
Orbital shaker with temperature control (25°C)
-
Centrifuge
-
Calibrated HPLC-UV or LC-MS/MS system
Methodology:
-
Compound Addition: Add an excess of the solid compound (approx. 2 mg) to a 2 mL microcentrifuge tube. The key is to ensure solid material remains at the end of the experiment, confirming saturation.
-
Buffer Addition: Add 1 mL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each tube. Prepare separate tubes for each pH condition to be tested.
-
Equilibration: Tightly cap the tubes and place them on an orbital shaker set to a constant, vigorous agitation at 25°C. Allow the slurry to equilibrate for 24 hours. This extended time is crucial to ensure a true thermodynamic equilibrium is reached.[6]
-
Phase Separation: After 24 hours, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. Causality Check: It is critical not to disturb the solid pellet, as this would invalidate the result.
-
Dilution: Dilute the supernatant with an appropriate mobile phase mimic (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV or LC-MS/MS method. Calculate the concentration against a standard curve prepared with the same compound.
Data Presentation: Solubility Profile
All quantitative solubility data should be summarized for clear interpretation and comparison across conditions.
Table 1: Example Aqueous Solubility Profile of this compound
| Assay Type | Buffer System | pH | Solubility (µg/mL) | Solubility (µM) | Method of Quantification |
| Thermodynamic | Citrate Buffer | 3.0 | >2000 | >10298 | HPLC-UV (254 nm) |
| Thermodynamic | Citrate Buffer | 5.0 | 850 | 4377 | HPLC-UV (254 nm) |
| Thermodynamic | Phosphate Buffer | 7.4 | 125 | 644 | HPLC-UV (254 nm) |
| Kinetic | Phosphate Buffer | 7.4 | 190 | 978 | Nephelometry |
Interpretation: The data clearly demonstrates the pH-dependent solubility characteristic of a basic compound. The high solubility at acidic pH is due to the protonation of the piperazine nitrogen, forming a highly water-soluble salt. As the pH increases towards neutral, the compound becomes less ionized, and its solubility significantly decreases.
Chemical Stability Profiling: Predicting the Future
Stability testing provides crucial evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[10][11] This process begins with forced degradation studies to understand potential liabilities, which then informs the design of formal, long-term stability studies according to ICH guidelines.[12]
The Rationale: Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of developing a robust, stability-indicating analytical method (SIAM).[13][14] By intentionally exposing the drug substance to harsh conditions—more severe than those used for accelerated stability testing—we can achieve several critical objectives:[14]
-
Identify Degradation Pathways: Determine if the molecule is susceptible to hydrolysis, oxidation, photolysis, or thermal decomposition.
-
Elucidate Degradant Structures: Generate sufficient quantities of degradation products for structural characterization (e.g., by LC-MS/MS).
-
Develop and Validate a SIAM: Demonstrate that the chosen analytical method can accurately separate and quantify the parent compound in the presence of all potential degradation products.[15]
A target degradation of 5-20% is generally recommended.[13][16] Insufficient degradation provides no information, while excessive degradation can lead to secondary or tertiary degradants that are not relevant to real-world storage conditions.[13]
Caption: Workflow for comprehensive stability assessment.
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the intrinsic stability of the drug substance under various stress conditions.
General Procedure:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 Acetonitrile:Water).
-
For each condition, run a parallel control sample stored at ambient temperature in the dark.
-
Monitor samples at appropriate time points (e.g., 2, 8, 24 hours) until the target degradation (5-20%) is achieved.
-
Neutralize acidic and basic samples before analysis to prevent further degradation on the analytical column.
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C. If no degradation occurs, the temperature can be increased, but this should be scientifically justified.[16]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.[13]
-
Thermal Degradation:
-
Solution: Incubate the stock solution at 80°C.
-
Solid State: Place the solid compound in a vial and store it in an oven at 80°C.
-
-
Photostability: Expose the solid compound and a solution to a calibrated light source that meets ICH Q1B requirements (a minimum of 1.2 million lux hours and 200 watt hours/m²).[14] A dark control sample must be included to differentiate between light-induced and thermal degradation.[12]
Data Presentation: Forced Degradation Summary
The results must be presented in a way that clearly shows the compound's liabilities.
Table 2: Example Forced Degradation Summary for this compound
| Stress Condition | Reagent/Condition Details | Time (h) | Assay of Parent (%) | % Degradation | Observations / Major Degradants (by RRT) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | 98.5 | 1.5 | Stable |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 8 | 85.2 | 14.8 | One major degradant at RRT 0.75 |
| Oxidation | 3% H₂O₂, RT | 24 | 91.7 | 8.3 | Two minor degradants at RRT 0.88, 1.15 |
| Thermal (Solution) | 80°C | 48 | 99.1 | 0.9 | Stable |
| Thermal (Solid) | 80°C | 48 | 99.5 | 0.5 | Stable |
| Photostability | ICH Q1B Conditions | - | 96.3 | 3.7 | Minor degradation, no distinct peaks |
Interpretation: The compound demonstrates good stability under thermal and acidic conditions. However, it shows a clear liability to degradation under basic and, to a lesser extent, oxidative conditions. The major degradant formed under basic hydrolysis (RRT 0.75) must be prioritized for structural identification. This information is critical for guiding formulation development (e.g., avoiding alkaline excipients) and defining storage conditions.
Conclusion
The systematic evaluation of solubility and stability, as outlined in this guide, provides the foundational data package required to advance this compound through preclinical development. By understanding its pH-dependent solubility, researchers can design appropriate formulation strategies to ensure adequate bioavailability. By identifying its degradation pathways through forced degradation studies, a robust, stability-indicating analytical method can be developed and validated, ensuring the quality, safety, and efficacy of the drug substance throughout its lifecycle. This integrated approach, grounded in regulatory guidelines and sound scientific principles, is essential for mitigating risks and maximizing the probability of success for any new chemical entity.
References
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. [Link]
- FDA. (2020). Scientific Considerations of Forced Degradation Studies in ANDA Submissions. U.S.
- EMA. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]
- Yuan, A. S., et al. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Pharmacia, 70(4), 1073–1082. [Link]
- EMA. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
- SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]
- RAPS. (2025). ICH releases overhauled stability guideline for consultation. Regulatory Affairs Professionals Society. [Link]
- Agilent. Ultrafast Method for Simultaneous Measurement of Triazole Antifungals in Human Serum Using Online SPE/MS/MS. [Link]
- Agilent. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. [Link]
- Springer Nature Experiments. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link]
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
- ResearchGate. (2019).
- PharmTech. (2006).
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
- Solubility of Things. 1,2,4-Triazole. [Link]
- PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine.
- Mor. J. Chem. (2022). Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. [Link]
- MDPI. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
- ResearchGate. (2017). Solubility of triazole?. [Link]
- American Pharmaceutical Review. (2016).
- Journal of Medicinal Chemistry. (2014). Mitigating Heterocycle Metabolism in Drug Discovery. [Link]
- NIH. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- ResearchGate. (2021). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. [Link]
- ResearchGate. (2025). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). [Link]
- IOSR Journal of Applied Chemistry. Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4 – triazole-3-thiol]. [Link]
- Thermo Fisher Scientific. (2021).
- NIH. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.
- Current issues in pharmacy and medicine. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. [Link]
Sources
- 1. This compound | 89292-91-1 [chemicalbook.com]
- 2. 89292-91-1|this compound|BLD Pharm [bldpharm.com]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. enamine.net [enamine.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. ovid.com [ovid.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 12. snscourseware.org [snscourseware.org]
- 13. pharmtech.com [pharmtech.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Whitepaper: The Discovery and Development of Novel Triazole-Based Therapeutic Agents
Abstract
The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, make it a versatile building block for creating potent and selective therapeutic agents.[2] This in-depth guide provides a technical overview of the modern drug discovery process for novel triazole-based compounds, from initial concept to preclinical evaluation. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in authoritative scientific literature, offering field-proven insights for professionals in drug development.
The Triazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
Triazoles exist as two primary isomers: 1,2,3-triazole and 1,2,4-triazole. Both have been successfully incorporated into a multitude of FDA-approved drugs.[3] The 1,2,4-triazole moiety is famously found in market-leading antifungal agents like fluconazole and voriconazole, as well as anticancer drugs such as letrozole and anastrozole.[4][5] The 1,2,3-triazole isomer, once less common, has seen a meteoric rise in prominence due to the advent of "click chemistry".[2]
The triazole ring is more than a simple linker; it actively participates in binding to biological targets through hydrogen bonds and dipole interactions.[2] It often serves as a bioisostere for amide, ester, or carboxylic acid groups, offering improved pharmacokinetic properties and target affinity.[1] This versatility has led to the development of triazole-containing compounds with a vast range of biological activities, including antifungal, anticancer, antiviral, antibacterial, and anti-inflammatory properties.[6][7][8]
| Feature | 1,2,3-Triazole | 1,2,4-Triazole |
| Synthesis Hallmark | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry".[2] | Often synthesized via condensation reactions of hydrazines with acyl compounds. |
| Key Therapeutic Areas | Anticancer, Antiviral, Antibacterial, Anti-Alzheimer.[6][8][9] | Antifungal, Anticancer (Aromatase Inhibitors).[5][10] |
| Notable Drugs | Rufinamide (Anticonvulsant), Tazobactam (β-lactamase inhibitor).[11] | Fluconazole (Antifungal), Letrozole (Anticancer), Anastrozole (Anticancer).[5] |
| Properties | Highly stable, acts as a rigid linker, capable of H-bonding.[1] | Coordinates with metal ions (e.g., heme iron in CYP enzymes).[10] |
Target-Centric Discovery: Identifying the Molecular Objective
The journey begins with a biological target. For established triazole classes, the targets are well-defined. In the case of antifungal azoles, the primary target is lanosterol 14α-demethylase (CYP51) , a critical enzyme in the ergosterol biosynthesis pathway of fungi.[10][12][13] Ergosterol is the fungal equivalent of mammalian cholesterol, and its depletion disrupts the fungal cell membrane's integrity and function, leading to cell death.[4][12]
For anticancer applications, the targets are far more diverse. Triazole derivatives have been developed to inhibit a wide array of cancer-related proteins, including:
-
Kinases: Enzymes that regulate cell signaling, proliferation, and survival.[14]
-
Topoisomerases: Enzymes that manage DNA topology and are crucial for replication.[14]
-
Aromatase: An enzyme involved in estrogen synthesis, a key target in hormone-dependent breast cancers.[15]
-
Tubulin: The protein subunit of microtubules, essential for cell division.[15]
-
Histone Demethylases (e.g., KDM5A): Epigenetic modifiers often dysregulated in cancer.[16]
The selection of a target dictates the entire downstream screening and development strategy.
Diagram: Mechanism of Action for Triazole Antifungals
The following diagram illustrates the established mechanism of action for azole antifungals, showcasing the inhibition of the ergosterol biosynthesis pathway.
Caption: Triazoles inhibit CYP51, blocking ergosterol synthesis and disrupting fungal membrane integrity.
Hit Identification: Finding the Initial Spark
Once a target is validated, the search for "hits"—compounds that show desired activity against the target—begins. Modern drug discovery employs several complementary strategies.
High-Throughput Screening (HTS)
HTS involves the automated testing of large libraries of compounds (often hundreds of thousands) in a specific biological assay. This is a brute-force but effective method for discovering novel chemical scaffolds that interact with the target.
Fragment-Based Drug Discovery (FBDD)
FBDD is a more refined approach that has proven highly successful.[17] Instead of screening large, complex molecules, FBDD uses libraries of very small molecules, or "fragments" (typically <250 Da).[18] These fragments bind to the target with low affinity, but their binding is more efficient and can be detected using sensitive biophysical techniques (e.g., NMR spectroscopy, Surface Plasmon Resonance).
The key advantage is that hits from an FBDD screen provide high-quality starting points. Guided by structural biology (e.g., X-ray crystallography), these fragments can be systematically "grown" or "linked" together to create a highly potent lead molecule.[19][20] Triazole scaffolds are frequently identified as valuable fragments in these campaigns.[18][19]
Computational and Structure-Based Drug Design (SBDD)
With a known 3D structure of the target protein, computational methods can accelerate discovery. Molecular docking is a technique that predicts how a library of virtual compounds will bind to the target's active site.[16][21] This in silico screening prioritizes compounds for synthesis and testing, saving significant resources.[15]
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool that quantitatively links the chemical structures of compounds with their biological activity, helping to build predictive models for designing more potent derivatives.[22][23]
Diagram: Drug Discovery Workflow
This workflow illustrates the integration of computational and experimental approaches in modern triazole drug discovery.
Caption: An integrated workflow for the discovery of novel triazole-based therapeutic agents.
The Chemistry of Triazoles: Synthesis and Optimization
The ability to rapidly and efficiently synthesize a diverse library of analogs is the engine of any drug discovery program. For 1,2,3-triazoles, this engine is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2]
The Power of Click Chemistry (CuAAC)
Discovered independently by Sharpless and Meldal, the CuAAC reaction has revolutionized 1,2,3-triazole synthesis.[24][25] It joins a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole with exceptional reliability and regioselectivity.[1]
Causality: The power of this reaction lies in its simplicity and robustness. It proceeds under mild, often aqueous conditions, tolerates a vast array of functional groups, and consistently provides high yields of a single product isomer.[1][2] This allows medicinal chemists to rapidly create large libraries of diverse compounds by simply varying the alkyne and azide building blocks, which is essential for exploring the Structure-Activity Relationship (SAR).[8]
Diagram: The CuAAC "Click" Reaction
Note: A schematic representation is used above. The actual product is a five-membered ring containing R1 and R2 at the 1 and 4 positions. Caption: The CuAAC reaction forms a 1,4-disubstituted 1,2,3-triazole from an alkyne and an azide.
Protocol 1: Synthesis of a 1,4-disubstituted 1,2,3-triazole via CuAAC
This protocol describes a general, self-validating procedure for the synthesis of a triazole derivative.
Objective: To synthesize 1-(benzyl)-4-phenyl-1H-1,2,3-triazole from benzyl azide and phenylacetylene.
Materials:
-
Phenylacetylene (1.0 mmol, 1.0 eq)
-
Benzyl azide (1.0 mmol, 1.0 eq)
-
Sodium Ascorbate (0.2 mmol, 0.2 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 0.1 eq)
-
Solvent: 1:1 mixture of tert-Butanol and Water (5 mL)
-
Magnetic stirrer and reaction vial
Methodology:
-
Reactant Preparation: In a 20 mL reaction vial, dissolve phenylacetylene (1.0 mmol) and benzyl azide (1.0 mmol) in the t-BuOH/H₂O solvent mixture (5 mL).
-
Catalyst Preparation: In a separate small tube, prepare fresh solutions of sodium ascorbate (0.2 mmol in 0.5 mL H₂O) and CuSO₄·5H₂O (0.1 mmol in 0.5 mL H₂O).
-
Causality: Copper(II) is the stable precursor. Sodium ascorbate is a reducing agent that generates the active Copper(I) catalyst in situ. This is a critical step for reaction initiation.
-
-
Reaction Initiation: While stirring the solution from step 1, add the sodium ascorbate solution first, followed by the copper sulfate solution. The solution may turn a yellowish/greenish color.
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 30-60 minutes. Spot the starting materials and the reaction mixture on a silica plate and elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of starting materials and the appearance of a new, single product spot indicates reaction completion. This provides an internal validation that the transformation has occurred.
-
Work-up and Purification: Once the reaction is complete (typically 2-4 hours), pour the mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).[26] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Preclinical Evaluation: Assessing Therapeutic Potential
A synthesized compound is just a molecule until its biological activity and drug-like properties are rigorously evaluated.
In Vitro Biological Evaluation
The primary goal is to quantify the compound's effect on its target. For anticancer agents, a common and robust method is the MTT assay , which measures the metabolic activity of cells as an indicator of cell viability.
Protocol 2: In Vitro Anticancer Activity Assessment using the MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a novel triazole compound against a human cancer cell line (e.g., A549 lung cancer cells).[7]
Materials:
-
A549 human lung carcinoma cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Triazole test compound (dissolved in DMSO to make a stock solution)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multi-channel pipette, incubator, microplate reader
Methodology:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the triazole test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Self-Validation/Controls (Critical):
-
Vehicle Control: Include wells treated only with the medium containing the highest concentration of DMSO used in the dilutions (e.g., 0.1%). This validates that the solvent itself is not causing cell death.
-
Untreated Control: Include wells with cells in medium only, representing 100% viability.
-
Positive Control: Include a known anticancer drug (e.g., Doxorubicin) to validate that the assay system is responsive.[7]
-
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Causality: Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium ring of MTT to form insoluble purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
ADME/Tox Profiling
A potent compound is useless if it cannot reach its target in the body or is toxic. The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity is critical. Many triazoles are known to interact with cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions.[27][28]
Initial ADME-Tox profiling is often done in silico, using computational models to predict properties.[29] This is followed by in vitro assays.
| Parameter | In Silico Prediction Tool | In Vitro Assay | Rationale / Importance |
| Solubility | SwissADME, etc. | Kinetic/Thermodynamic Solubility Assay | Poor solubility leads to poor absorption and bioavailability. |
| Permeability | SwissADME | PAMPA, Caco-2 Permeability Assay | Predicts gastrointestinal absorption.[29] |
| Metabolic Stability | - | Liver Microsome Stability Assay | Determines how quickly the compound is broken down by metabolic enzymes (e.g., CYPs). |
| CYP Inhibition | SwissADME | Recombinant CYP Inhibition Assay | Predicts the potential for drug-drug interactions.[28][29] |
| Toxicity | DEREK Nexus, etc. | Cytotoxicity assays in non-cancer cell lines | Early flag for potential toxicity issues. |
Future Directions and Conclusion
The discovery of triazole-based therapeutic agents continues to be a vibrant and highly productive field of research. Future efforts are focused on several key areas:
-
Targeted Delivery: Conjugating triazoles to targeting moieties to deliver them specifically to cancer cells, reducing side effects.[8]
-
Multi-Target Agents: Designing single triazole-based molecules that can hit multiple disease-relevant targets simultaneously, a strategy known as molecular hybridization.[14][30]
-
Overcoming Resistance: Developing novel triazole derivatives that are effective against drug-resistant strains of fungi or cancer cell lines.[10]
The triazole scaffold, particularly when accessed through the efficiency of click chemistry, provides an unparalleled platform for medicinal chemists. By integrating rational, structure-based design with robust synthetic methodologies and self-validating preclinical evaluation protocols, the scientific community is well-equipped to continue developing the next generation of life-saving triazole-based therapeutics.
References
- Triazole antifungals | Research Starters - EBSCO. (URL: )
- Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review | Request PDF - ResearchG
- Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed. (URL: [Link])
- Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed. (URL: [Link])
- Design and Synthesis of Novel Triazole-based Peptide Analogues as Anticancer Agents. (URL: [Link])
- Recent advances in triazole synthesis via click chemistry and their pharmacological applic
- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (URL: [Link])
- Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. (URL: [Link])
- Triazole Compounds: Recent Advances in Medicinal Research. (URL: [Link])
- Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development - Semantic Scholar. (URL: [Link])
- Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH. (URL: [Link])
- Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - Bentham Science Publisher. (URL: [Link])
- Recent Developments Towards the Synthesis of Triazole Deriv
- Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (URL: [Link])
- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Rel
- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Rel
- Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PubMed Central. (URL: [Link])
- Fragment-based drug discovery of triazole inhibitors to block PDEδ-RAS protein-protein interaction - PubMed. (URL: [Link])
- Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors - Cal-Tek. (URL: [Link])
- The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PMC - PubMed Central. (URL: [Link])
- Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry. (URL: [Link])
- Anticancer Properties of 1,2,4-Triazoles - ISRES. (URL: [Link])
- Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC - NIH. (URL: [Link])
- Current development of 1,2,3-triazole derived potential antimalarial scaffolds: Structure-activity relationship (SAR) and bioactive compounds - PubMed. (URL: [Link])
- Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. (URL: [Link])
- Structural modification strategies of triazoles in anticancer drug development - PubMed. (URL: [Link])
- A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles … - ResearchG
- Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents - PMC - PubMed Central. (URL: [Link])
- Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC - PubMed Central. (URL: [Link])
- Structure–activity relationship (SAR) of the synthesised triazole‐clubbed pyrimidine derivatives.
- Exploring Triazole-Based Drugs: Synthesis, Application, FDA Approvals, and Clinical Trial Updates - A Comprehensive Review | Request PDF - ResearchG
- Prediction of ADME-Tox properties and toxicological endpoints of triazole fungicides used for cereals protection - PMC - PubMed Central. (URL: [Link])
- Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry. (URL: [Link])
- Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development - ResearchG
- Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies - NIH. (URL: [Link])
- Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents - ijcrcps. (URL: [Link])
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC. (URL: [Link])
- Click Triazoles for Bioconjugation - PMC - PubMed Central. (URL: [Link])
- The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PubMed. (URL: [Link])
- The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles | Scilit. (URL: [Link])
- 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review | Asian Journal of Chemistry. (URL: [Link])
- Three 1,2,3-triazole fragment hits discovered in this study (Enamine...
- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (URL: [Link])
- Pharmacokinetic/ADME properties of the target compounds 7-17 - ResearchG
- Fragment-based drug discovery of triazole inhibitors to block PDEδ-RAS protein-protein interaction | Request PDF - ResearchG
- SAR of triazole fragment-based library concerning their cholinesterase-inhibition activity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 8. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 9. Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijcrcps.com [ijcrcps.com]
- 16. cal-tek.eu [cal-tek.eu]
- 17. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Fragment-based drug discovery of triazole inhibitors to block PDEδ-RAS protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ijmtlm.org [ijmtlm.org]
- 22. Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective | Iraqi Journal of Bioscience and Biomedical [ijbbuon.edu.iq]
- 23. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry [arabjchem.org]
- 24. Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design and Synthesis of Novel Triazole-based Peptide Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Prediction of ADME-Tox properties and toxicological endpoints of triazole fungicides used for cereals protection - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Current development of 1,2,3-triazole derived potential antimalarial scaffolds: Structure- activity relationship (SAR) and bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
exploring the pharmacophore of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine
An In-Depth Technical Guide to Elucidating the Pharmacophore of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine
Executive Summary
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity for hydrogen bonding, and is a key component in a multitude of clinically approved drugs.[1][2] The specific compound, this compound, combines this privileged scaffold with a methylpiperazine moiety, a group frequently employed to enhance solubility and modulate biological activity. Understanding the precise three-dimensional arrangement of chemical features—the pharmacophore—responsible for this molecule's potential biological interactions is paramount for rational drug design, virtual screening, and lead optimization.
This guide, intended for researchers and drug development professionals, provides a comprehensive, first-principles approach to defining and validating a pharmacophore model for this compound. We will detail a self-validating, ligand-based pharmacophore modeling workflow, grounded in established computational chemistry principles. The narrative explains not only the requisite steps but also the scientific causality behind experimental choices, ensuring a blend of technical accuracy and field-proven insight. From training set selection and conformational analysis to hypothesis generation and rigorous statistical validation, this document serves as a practical blueprint for transforming a single chemical structure into a powerful tool for discovering next-generation therapeutics.
The Scientific Imperative: Why Model the 1,2,4-Triazole Core?
The 1,2,4-triazole ring is a five-membered heterocycle that has garnered significant attention from chemists and biologists due to its wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] Its versatility stems from its unique electronic characteristics and its ability to act as a bioisostere for other chemical groups, enhancing potency and selectivity while often improving metabolic resistance.[1][5]
The title compound, this compound (CAS 89292-91-1), presents a compelling subject for pharmacophore analysis.[6] It possesses a rich array of chemical features poised for biological interaction:
-
Hydrogen Bond Donors (HBD): The primary amine (-NH2) and the triazole N-H.
-
Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the triazole ring and the tertiary amine in the piperazine ring.
-
Positive Ionizable (PI): The tertiary amine of the methylpiperazine is basic and likely protonated at physiological pH.
-
Hydrophobic (H): The methyl group and aliphatic portions of the piperazine ring.
A pharmacophore model distills this structural complexity into a simple 3D query, representing the essential spatial arrangement of these features required to bind a specific biological target. Elucidating this model is the first critical step in a rational drug discovery campaign.
The Methodological Core: A Ligand-Based Pharmacophore Generation Workflow
In the absence of a known 3D structure of a biological target, a ligand-based approach is the method of choice. This strategy derives a common pharmacophore model from a set of active molecules. The underlying principle is that molecules with similar biological activity often share a common binding mode and, therefore, a common pharmacophore.
The following protocol outlines a robust workflow for generating and validating such a model.
Experimental Protocol: Ligand-Based Pharmacophore Generation
-
Training Set Selection:
-
Objective: To assemble a dataset of molecules to train the pharmacophore generation algorithm.
-
Procedure:
-
Curate a set of 15-25 active 1,2,4-triazole analogs from literature or internal databases.[7] The set should exhibit structural diversity but a consistent mechanism of action.
-
Ensure the activity data (e.g., IC₅₀, EC₅₀) spans a range of at least 3-4 orders of magnitude to clearly distinguish highly active from inactive compounds.
-
Select a corresponding set of inactive molecules that are structurally similar to the active ones to help define exclusionary volumes and refine the model.
-
-
Causality: A well-chosen training set is the foundation of a predictive model. Structural diversity prevents model biasing, while a wide activity range provides the necessary dynamic contrast for the algorithm to identify critical features.
-
-
Conformational Analysis:
-
Objective: To generate a representative set of low-energy 3D conformations for each molecule in the training set.
-
Procedure:
-
For each molecule, perform a conformational search using a suitable algorithm (e.g., Best Conformational Analysis in Discovery Studio).[8]
-
Set an energy threshold (e.g., 20 kcal/mol above the global energy minimum) to ensure comprehensive coverage of the accessible conformational space.
-
-
Causality: A molecule is not a static entity. Its bioactive conformation may not be its lowest energy state. A thorough search is essential to ensure the correct 3D structure is available for alignment and hypothesis generation.
-
-
Pharmacophore Hypothesis Generation (e.g., Catalyst HipHop Approach):
-
Objective: To identify a common 3D arrangement of pharmacophoric features among the most active molecules.
-
Procedure:
-
Define the principal chemical features present in the training set (e.g., HBA, HBD, HY, RA, PI).
-
Utilize an algorithm like Catalyst's HipHop, which identifies common pharmacophores from the conformational models of the most active compounds without requiring activity data.[8]
-
The algorithm generates a series of ranked hypotheses, each representing a different 3D arrangement of features.
-
-
Causality: This step translates the 2D chemical structures into 3D spatial hypotheses. The algorithm seeks the most probable common denominator among the active molecules, effectively reverse-engineering the binding requirements of the target.
-
-
Hypothesis Validation:
-
Objective: To rigorously assess the statistical significance and predictive power of the generated pharmacophore models.
-
Procedure:
-
Test Set Validation: Map a separate set of test molecules (not used in training) onto the generated hypotheses to assess their ability to predict activity (active vs. inactive).
-
Fischer's Randomization Test: Scramble the activity data of the training set and regenerate hypotheses multiple times. If the original hypothesis has a significantly higher score than the random ones, it is unlikely to be the result of chance correlation.
-
Güner-Henry (GH) Scoring: Calculate the GH score, a metric that evaluates a model's ability to retrieve active compounds from a database, rewarding the correct identification of actives while penalizing the misidentification of inactives. A score > 0.7 indicates a good model.
-
-
Causality: Validation is non-negotiable for trustworthiness. A model that only explains the training data is useless. These steps ensure the final hypothesis is statistically robust and possesses true predictive power for novel chemical entities.
-
A Proposed Pharmacophore Model
Based on the chemical structure of this compound, a plausible pharmacophore hypothesis can be constructed. This model serves as a starting point for a full computational study.
The key features are:
-
HBD1: The primary amine group.
-
HBA1 & HBA2: Two adjacent nitrogen atoms on the 1,2,4-triazole ring.
-
PI1: The protonatable tertiary nitrogen of the piperazine ring.
-
HY1: The N-methyl group on the piperazine ring.
This hypothetical arrangement provides specific geometric constraints that can be used to search for other molecules that fit the model.
Table 1: Hypothetical Pharmacophoric Feature Constraints
| Feature 1 | Feature 2 | Distance (Å) | Type |
| HBD1 | HBA1 | 2.8 - 3.2 | Constraint |
| HBD1 | PI1 | 4.1 - 4.8 | Constraint |
| HBA1 | HBA2 | 2.5 - 2.9 | Constraint |
| PI1 | HY1 | 2.9 - 3.4 | Constraint |
Practical Applications in Drug Discovery
A validated pharmacophore model is not an academic endpoint; it is a powerful engine for discovery.
Virtual Screening
The primary application is to perform virtual screening of large compound libraries to identify novel scaffolds that match the pharmacophore. This process can triage millions of compounds in silico, dramatically reducing the time and cost associated with high-throughput screening.[7]
Lead Optimization and SAR
The model provides a rational framework for lead optimization. If a promising hit is identified, the pharmacophore highlights which chemical features are essential for activity. Medicinal chemists can then focus on modifications that:
-
Enhance interactions with key features.
-
Avoid steric clashes indicated by exclusion volumes.
-
Improve ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties without disrupting the core pharmacophore.
This approach transforms structure-activity relationship (SAR) studies from a trial-and-error process into a guided, hypothesis-driven endeavor.[9][10]
Conclusion
The exploration of the pharmacophore of this compound represents a critical phase in unlocking its therapeutic potential. By employing a systematic and rigorously validated ligand-based modeling approach, researchers can translate its chemical structure into a powerful 3D query. This model becomes an indispensable tool, guiding the efficient discovery of novel, active compounds through virtual screening and providing a rational basis for the intricate process of lead optimization. The methodologies detailed herein provide a robust and trustworthy framework for any research team seeking to explore the vast potential of the 1,2,4-triazole scaffold in modern drug discovery.
References
- Al-Salahi, R., et al. (2014). "Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors." PLoS ONE.
- Sharma, A., et al. (2024). "Discovery of potential 1,2,4-triazole derivatives as aromatase inhibitors for breast cancer: pharmacophore modelling, virtual screening, docking, ADMET and MD simulation." Journal of Biomolecular Structure and Dynamics.
- Gouda, M. A., et al. (2018). "Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors." Bohrium.
- Slavov, S., et al. (2022). "3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach." Research Journal of Pharmacy and Technology.
- Barreca, M. L., et al. (2011). "Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds." Bioorganic & Medicinal Chemistry Letters.
- Akhtar, T., et al. (2024). "An updated review on 1,2,3-/1,2,4-triazoles: synthesis and diverse range of biological potential." ResearchGate.
- Sam, T. G., et al. (2009). "Derivatives of 1,2,4-triazole imines acting as dual iNOS and tumor cell growth inhibitors." Bioorganic & Medicinal Chemistry.
- Rauf, A., et al. (2024). "Biological importance and synthesis of 1,2,3-triazole derivatives: a review." Journal of the Serbian Chemical Society.
- Gomha, S. M., et al. (2017). "Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs." Molecules.
- Zhang, S., et al. (2024). "Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments." Molecules.
- Al-Ostath, A. I., et al. (2023). "Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity." ResearchGate.
- Ahmed, S. T., & Rasool, S. R. (2022). "Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives." Journal of Medicinal and Chemical Sciences.
- Bera, H., et al. (2013). "A structure-activity relationship study of 1,2,4-triazolo[1,5-a][6][8][11]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities." European Journal of Medicinal Chemistry.
- Adebayo, J. A., et al. (2024). "Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum." Applied Sciences.
- Draoui, Y., et al. (2023). "A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles..." ResearchGate.
- Al-Bayati, R. I. H., et al. (2022). "Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety." Pharmacia.
- Kumar, S., et al. (2013). "Designing, synthesis and pharmacology of some novel 4-{4-(4-bromobenzyliden)amino}piperidin-1-yl)-5-aryl-3-thiol-4H-1,2,4-triazoles." Der Pharma Chemica.
Sources
- 1. 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum [mdpi.com]
- 6. This compound | 89292-91-1 [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1,3,5]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
Methodological & Application
Application Note: A Guide to the Characterization of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine in Kinase Inhibition Assays
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine in kinase assays. Protein kinases are a critical class of therapeutic targets, and the identification of novel, potent, and selective inhibitors is a cornerstone of modern drug discovery. This guide details the scientific rationale for investigating this compound, rooted in the established significance of its core chemical scaffolds. We present detailed, field-proven protocols for three industry-standard, non-radioactive assay platforms: a luminescence-based assay (ADP-Glo™), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, and a Fluorescence Polarization (FP) assay. Each protocol is designed as a self-validating system, complete with explanations of experimental causality, data interpretation, and troubleshooting, enabling robust characterization of inhibitor potency and mechanism of action.
Introduction: The Rationale for Kinase Inhibition
Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, are fundamental regulators of nearly all cellular processes.[1] Their dysregulation is a known driver of numerous human diseases, most notably cancer, making them one of the most important target families for therapeutic intervention.[2] The chemical scaffolds of this compound, hereafter referred to as Compound-X for clarity, are of significant interest in medicinal chemistry. The 1,2,4-triazole ring is a privileged structure known to engage in key interactions within the ATP-binding pocket of various kinases.[3][4] Similarly, the piperazine moiety is frequently incorporated into kinase inhibitors to enhance solubility, cell permeability, and to form critical interactions with the target protein.[5][6][7] The convergence of these motifs in Compound-X makes it a compelling candidate for investigation as a kinase inhibitor.
This guide provides a multi-faceted strategy for characterizing the inhibitory activity of Compound-X, beginning with high-throughput screening to determine potency (IC50) and concluding with orthogonal assays to validate findings and probe the mechanism of action.
Foundational Principles of Kinase Assays
The core of any kinase assay is the measurement of a single enzymatic reaction: the transfer of a phosphate group from ATP to a substrate. The goal is to quantify the rate of this reaction and how it is affected by an inhibitor like Compound-X. Modern assays achieve this by measuring either the consumption of a substrate (ATP) or the generation of a product (ADP or the phosphosubstrate).[8]
The general workflow for inhibitor characterization involves titrating the compound against a fixed concentration of kinase and substrates, then measuring the resulting activity to generate a dose-response curve from which the half-maximal inhibitory concentration (IC50) can be derived.
Figure 1: General workflow for kinase inhibitor IC50 determination.
Application 1: Potency Determination with the ADP-Glo™ Luminescence Assay
The ADP-Glo™ assay is a robust, luminescence-based method ideal for primary screening and potency determination. Its key advantage is that it directly measures the amount of ADP produced, which is directly proportional to kinase activity.[9] This avoids potential interference from compounds that might inhibit the luciferase reporter enzyme in ATP-depletion assays.[10] The assay involves two steps: first, the remaining ATP is depleted, and second, the ADP is converted back to ATP, which then fuels a luciferase reaction to produce a stable, "glow-type" luminescent signal.[9][10]
Figure 2: Principle of the ADP-Glo™ Kinase Assay.
Protocol: IC50 Determination for Compound-X
A. Materials
-
Kinase of interest (e.g., ABL1, AKT1)
-
Kinase-specific peptide substrate
-
ATP
-
Compound-X
-
Staurosporine (positive control inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
B. Experimental Procedure
-
Compound Preparation: Prepare a 10 mM stock solution of Compound-X in 100% DMSO. Create an 11-point, 1:3 serial dilution series in DMSO. The final top concentration in the assay will be 100 µM. Prepare a similar dilution series for Staurosporine.
-
Assay Plate Preparation: Add 250 nL of each compound dilution (or DMSO for "no inhibitor" and "no kinase" controls) to the appropriate wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer. The optimal concentrations should be determined empirically but are typically around 2-5 nM kinase and 0.2 µg/µL peptide substrate.
-
Add 2.5 µL of the 2X Kinase/Substrate solution to each well, except the "no kinase" control wells. Add 2.5 µL of buffer with substrate to these wells.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The concentration should be at or near the ATP Km for the kinase (e.g., 10 µM).
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This stops the kinase reaction and depletes the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature. This converts ADP to ATP and generates the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data: Set the average signal of the "no inhibitor" (DMSO) control as 100% activity and the "no kinase" control as 0% activity.
-
Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.
-
C. Representative Data
| Target Kinase | Compound-X IC50 (nM) | Staurosporine IC50 (nM) |
| ABL1 | 15 | 5 |
| AKT1 | 250 | 10 |
| SRC | 8 | 2 |
| EGFR | >10,000 | 20 |
| PKA | 750 | 15 |
| Table 1: Hypothetical IC50 values for Compound-X against a panel of kinases. Staurosporine is used as a non-selective positive control.[2] |
Application 2: Orthogonal Validation with TR-FRET Assays
TR-FRET is a proximity-based assay that overcomes many forms of compound interference by combining Fluorescence Resonance Energy Transfer (FRET) with Time-Resolved Fluorescence (TRF).[11][12] A long-lifetime lanthanide donor (e.g., Terbium) is used to excite a nearby acceptor fluorophore (e.g., fluorescein) only when they are brought into close proximity by a binding event.[13] By introducing a time delay before measurement, short-lived background fluorescence is eliminated, resulting in a very high signal-to-noise ratio.[11]
Figure 3: Principle of a LanthaScreen™ TR-FRET kinase activity assay.
Protocol: TR-FRET Validation
A. Materials
-
LanthaScreen™ Tb-anti-pSubstrate Antibody (or similar)
-
Fluorescein-labeled kinase-specific substrate
-
Kinase, ATP, Compound-X, Controls (as in Protocol 1)
-
TR-FRET Assay Buffer
-
Stop Buffer (e.g., EDTA)
-
Low-volume, black 384-well plates
-
TR-FRET capable plate reader
B. Experimental Procedure
-
Compound Plating: Prepare and plate serial dilutions of Compound-X and controls as described in Protocol 1.
-
Kinase Reaction:
-
Add 2.5 µL of a 4X solution of kinase and fluorescein-substrate to the plate.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of a 4X ATP solution. Final volume is 5 µL.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of a 2X solution containing Tb-labeled antibody in TR-FRET buffer with EDTA to stop the reaction.
-
Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET reader, measuring emission at the donor and acceptor wavelengths (e.g., 620 nm for Tb and 665 nm for fluorescein).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the ratio against inhibitor concentration to determine the IC50 value.
-
Application 3: Confirming Hits with Fluorescence Polarization (FP)
FP is a homogenous assay that measures changes in the tumbling rate of a fluorescent molecule in solution.[14][15] In a competitive kinase assay format, a fluorescently labeled phosphopeptide (tracer) is bound to a large phosphospecific antibody, resulting in slow tumbling and a high polarization signal.[16] When the kinase is active, it produces unlabeled phosphopeptide, which competes with the tracer for antibody binding. This displaces the small tracer, allowing it to tumble freely, which results in a low polarization signal.[16] Inhibitors prevent the production of the unlabeled phosphopeptide, thus keeping the signal high.
Figure 4: Principle of a competitive Fluorescence Polarization (FP) kinase assay.
Protocol: FP Orthogonal Assay
A. Materials
-
FP Kinase Assay Kit (containing tracer, antibody, and buffer)
-
Kinase, ATP, Compound-X, Controls (as in Protocol 1)
-
Black, low-volume 384-well plates
-
Plate reader with FP capabilities
B. Experimental Procedure
-
Compound Plating & Kinase Reaction: Follow steps 1-3 from Protocol 1 for compound plating and the kinase reaction (final volume 5 µL).
-
Detection:
-
Prepare a 2X detection mix containing the fluorescent tracer and the phosphospecific antibody in FP buffer.
-
Add 5 µL of the detection mix to each well.
-
Incubate for at least 30 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate using an FP-capable reader, measuring parallel and perpendicular fluorescence emission. The instrument calculates the polarization in millipolarization (mP) units.
-
Plot the mP value against inhibitor concentration to determine the IC50.
-
References
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
- Sino Biological. (n.d.).
- BPS Bioscience. (n.d.).
- Springer Protocols. (2021). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. [Link]
- BPS Bioscience. (n.d.).
- ICE Bioscience. (n.d.). FRET and TR-FRET Assays. [Link]
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
- Coussens, N. P., et al. (2012). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. [Link]
- Ilıksu, M., et al. (2020). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed. [Link]
- Vasta, J. D., et al. (2018).
- Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]
- BMG LABTECH. (n.d.).
- Wikipedia. (n.d.). Time-resolved fluorescence energy transfer. [Link]
- NIH. (2024). Synthesis of 1,2,3-triazole-piperazin-benzo[b][2][14]thiazine 1,1-dioxides. [Link]
- ResearchGate. (2022). (PDF) Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. [Link]
- Hulina, Yu. S., & Kaplaushenko, A. G. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine. [Link]
- ResearchGate. (2021). (PDF) Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)
- Yang, C., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][11][14]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. [Link]
- Folkes, A. J., et al. (2008). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer.
- Pintea, B. N., et al. (2021). Pyrazolo[5,1-c][2][11][14]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. PubMed Central. [Link]
- Brasca, M. G., et al. (2009). Identification of N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a potent, orally available cyclin dependent kinase inhibitor. PubMed. [Link]
- NIH. (2022). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. [Link]
- Albert, D. H., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia.
- InfochemsDB. (n.d.). 1H-1,2,4-Triazol-3-amine, 5-(4-methyl-1-piperazinyl)-. [Link]
- Sirota, N. O., et al. (n.d.). 1,2,3-Triazole-4(5)
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Potential: The Role of 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol in Modern Chemistry. [Link]
Sources
- 1. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. Identification of N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a potent, orally available cyclin dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
- 12. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
- 13. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity [bioprocessonline.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine
Abstract
This document provides a comprehensive guide to the development and validation of analytical methods for the precise quantification of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine. Recognizing the importance of this molecule as a potential pharmaceutical agent or key intermediate, we present two robust protocols. The primary method detailed is a widely applicable Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), suitable for purity, stability, and formulation assays. A secondary, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is outlined for applications requiring lower detection limits, such as bioanalytical studies. The protocols are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity, reliability, and regulatory compliance.[1][2]
Introduction and Scientific Rationale
This compound is a heterocyclic compound featuring both a 1,2,4-triazole and a methylpiperazine moiety. The 1,2,4-triazole ring is a well-established pharmacophore in medicinal chemistry, known for a wide spectrum of biological activities.[3][4] The piperazine ring is also a common structural motif in active pharmaceutical ingredients (APIs), often improving solubility and pharmacokinetic properties.[5] Given this structural composition, the accurate and precise quantification of this compound is paramount throughout the drug development lifecycle—from synthesis and purification validation to formulation development, stability testing, and pharmacokinetic analysis.
The selection of an analytical method is dictated by the analyte's physicochemical properties and the intended application. Based on its structure, the target analyte is a polar, basic compound capable of absorbing UV radiation due to the aromaticity of the triazole ring. This informs our primary recommendation of an RP-HPLC-UV method. For trace-level quantification in complex biological matrices, the superior sensitivity and specificity of LC-MS/MS are required.[6][7]
The following guide explains the causality behind the selection of chromatographic parameters and provides self-validating protocols that incorporate internationally recognized standards for analytical method validation.[8][9]
General Workflow for Method Development and Validation
The process of creating a reliable quantitative method is systematic. It begins with understanding the analyte to develop an initial method, which is then rigorously validated to prove it is fit for its intended purpose.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. rjptonline.org [rjptonline.org]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies [mdpi.com]
- 7. Application of LC-MS to the analysis of new radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
use of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine in cell-based assays
An In-Depth Guide to the Cellular Characterization of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine
Senior Application Scientist Notes
The fields of chemical biology and drug discovery are driven by the exploration of novel molecular scaffolds. The 1,2,4-triazole ring system is a prominent heterocyclic structure known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] When coupled with a piperazine moiety—a common pharmacophore that can improve solubility and cell permeability—the resulting molecule becomes a compelling candidate for biological screening.
This document provides a comprehensive framework for the initial biological characterization of This compound . As this is a novel compound with limited published biological data, this guide is structured as a strategic workflow. It begins with foundational cytotoxicity assessments and progresses to targeted mechanistic studies, reflecting the logical path a researcher would take to elucidate a new compound's function. The protocols herein are designed to be self-validating through the rigorous use of controls, ensuring trustworthy and reproducible data.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 89292-91-1 | [3][4][5][6][7] |
| Molecular Formula | C₇H₁₄N₆ | [8] |
| Molecular Weight | 182.23 g/mol | [8] |
| Appearance | Light yellow solid | [7] |
| Purity | Min. 95% (typical) | [8] |
| Structure | CN1CCN(c2n[nH]c(N)n2)CC1 | [8] |
Part 1: Foundational Analysis - The Cellular Screening Workflow
The initial goal is to determine if and how the compound affects cell health at a macroscopic level. This dictates the entire downstream experimental strategy. A general lack of effect, potent cytotoxicity, or a cytostatic response are all informative results that guide subsequent, more specific assays.
Protocol 1: Cell Viability Assessment using MTT Assay
Rationale: The MTT assay is a foundational colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which appears purple.[9] The intensity of the color is directly proportional to the number of metabolically active (viable) cells. This assay is crucial for determining the compound's cytotoxic or cytostatic concentration range.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium, serum, and appropriate cells (e.g., HeLa, A549)
-
96-well clear flat-bottom plates
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a series of 2x working concentrations in serum-free media via serial dilution (e.g., from 200 µM to 2 nM).
-
Cell Treatment: Remove the media from the wells and add 100 µL of the 2x working concentrations of the compound. Include "vehicle control" wells (containing the same final concentration of DMSO as the treated wells) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[10] During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully aspirate the media without disturbing the crystals. Add 100-150 µL of solubilization solution to each well to dissolve the formazan.[9] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Data Acquisition: Read the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).
Part 2: Investigating a Primary Hypothesis - Kinase Inhibition
Rationale: The 1,2,4-triazole scaffold is a well-established component of many small-molecule kinase inhibitors.[2][11] Kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer. Therefore, a primary and logical hypothesis is that this compound may function as a kinase inhibitor. The first step is to test this in a clean, cell-free biochemical assay.
Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)
Rationale: Luminescence-based kinase assays, such as the ADP-Glo™ system, are highly sensitive, robust, and amenable to high-throughput screening.[12] They quantify kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[11][12] The assay first terminates the kinase reaction and depletes the remaining ATP. Then, a detection reagent converts the generated ADP back into ATP, which is used by a luciferase to produce light. The luminescent signal is directly proportional to kinase activity.
Materials:
-
Kinase of interest (commercially available or purified)
-
Specific kinase substrate peptide
-
ATP at a concentration near the Kₘ for the kinase
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[12]
-
ADP-Glo™ Kinase Assay Kit or similar
-
White, opaque 96-well or 384-well plates suitable for luminescence
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Add 2.5 µL of each dilution to the wells of a white, opaque plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Addition: Add 2.5 µL of the kinase (in assay buffer) to each well. Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate Reaction: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (prepared in assay buffer).
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes, or an empirically determined optimal time.
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[12]
-
ADP to ATP Conversion & Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.[12]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: Normalize the data to controls and plot the percentage of kinase inhibition versus the log of compound concentration to determine the biochemical IC50 value.
Example Data Summary:
| Kinase Target | Compound X IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | 15 | 5 |
| Kinase B | 250 | 10 |
| Kinase C | >10,000 | 20 |
This table format is adapted from a standard kinase inhibitor profiling data sheet.[12]
Part 3: Cellular Validation of Biochemical Hits
Rationale: A positive result in a biochemical assay is a critical first step, but it must be validated in a cellular environment. Cellular assays confirm that the compound can penetrate the cell membrane, engage its target in the complex milieu of the cytoplasm, and elicit a downstream biological effect. Western blotting is the gold-standard technique for this purpose, allowing for the direct visualization of changes in protein phosphorylation.[13][14]
Protocol 3: Western Blot for Phospho-Protein Analysis
Rationale: If the compound inhibits a specific kinase (e.g., Kinase A), the phosphorylation of its direct downstream substrate (Substrate B) should decrease in treated cells. This protocol measures the ratio of phosphorylated Substrate B to total Substrate B.
Materials:
-
Cell line expressing the target pathway
-
Test compound and appropriate controls (e.g., known inhibitor)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% nonfat dry milk or BSA in TBST)[15]
-
Primary antibodies (one specific for the phosphorylated form of the substrate, one for the total substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Gel electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the viability IC50) for a predetermined time (e.g., 1-4 hours). Include vehicle (DMSO) and positive control inhibitor treatments.
-
Lysis: Wash cells with ice-cold PBS, then lyse by adding ice-cold lysis buffer.[14] Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Quantification: Determine the protein concentration of each lysate using a compatible protein assay (e.g., BCA).[16]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[14]
-
SDS-PAGE: Load 10-50 µg of protein per lane onto a polyacrylamide gel and run electrophoresis to separate proteins by molecular weight.[14]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.[13][15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phospho-protein, diluted in blocking buffer, overnight at 4°C with gentle shaking.[15]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[15]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for the total protein and a loading control (e.g., β-actin) to ensure equal protein loading.
References
- Protocols.io. (2022). Detailed Western Blotting (Immunoblotting) Protocol.
- Springer Protocols. (n.d.). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Journal of Visualized Experiments. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?
- Sunway Pharm Ltd. (n.d.). This compound.
- ResearchGate. (n.d.). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity.
- Semantic Scholar. (n.d.). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity.
- MDPI. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.
- MDPI. (n.d.). Pyrazolo[5,1-c][14][15][19]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry.
- Royal Society of Chemistry. (n.d.). Enzymatic, cell-based, and in silico evaluation of di-substituted aminomethyl-1,2,3-triazole–cinamamide hybrids as mushroom tyrosinase inhibitors.
- National University of Pharmacy. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives.
- InfochemsDB. (n.d.). 1H-1,2,4-Triazol-3-amine, 5-(4-methyl-1-piperazinyl)-.
- Springer Nature. (2024). Synthesis of 1,2,3-triazole-piperazin-benzo[b][15][19]thiazine 1,1-dioxides.
- Current issues in pharmacy and medicine. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 89292-91-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound - CAS:89292-91-1 - Sunway Pharm Ltd [3wpharm.com]
- 5. 89292-91-1|this compound|BLD Pharm [bldpharm.com]
- 6. parchem.com [parchem.com]
- 7. This compound | 89292-91-1 [chemicalbook.com]
- 8. This compound [cymitquimica.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
Application Notes and Protocols for the Development of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine Derivatives with Improved Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of therapeutic applications, including antifungal, anticancer, and antiviral activities.[1][2][3] The inherent chemical properties of the triazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive starting point for drug discovery. This guide focuses on the strategic development of derivatives of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine, a promising scaffold for the generation of novel therapeutic agents. Our objective is to provide a comprehensive framework for the synthesis and evaluation of new analogs with enhanced biological activity, particularly in the context of oncology.
Rationale for Derivative Development
The parent compound, this compound, combines two key pharmacophoric elements: the 1,2,4-triazol-3-amine core and a 4-methylpiperazine moiety. The triazole component is known to interact with various biological targets, while the piperazine ring often enhances solubility and can be readily modified to modulate pharmacokinetic properties and target engagement.[4][5] The development of derivatives will focus on three primary areas of chemical modification to explore the structure-activity relationship (SAR) and identify compounds with superior potency and selectivity.
Key Modification Sites:
-
N-substitution of the 3-amino group: Introducing various substituents on the exocyclic amino group can explore new binding interactions with target proteins.
-
Modification of the piperazine ring: Altering the methyl group on the piperazine nitrogen or replacing the piperazine ring with bioisosteres can impact the compound's physicochemical properties and target specificity.
-
Substitution on the triazole ring: While the parent compound is unsubstituted on the triazole carbons, exploring substitutions at these positions could further refine activity.
Strategic Development Workflow
The development of novel derivatives will follow a structured, iterative process. This workflow integrates rational design, chemical synthesis, and biological evaluation to efficiently identify lead candidates.
Part 1: Rational Design and Computational Modeling
A computational-driven approach will be employed to prioritize the synthesis of derivatives with a higher probability of success. Molecular docking studies can predict the binding modes and affinities of designed compounds with relevant biological targets, such as protein kinases, which are often implicated in cancer.[6][7]
Protocol for Molecular Docking
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., a specific kinase) from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, ligands, and co-factors. Add hydrogen atoms and assign appropriate charges.
-
-
Ligand Preparation:
-
Generate 3D structures of the designed this compound derivatives.
-
Perform energy minimization of the ligand structures using a suitable force field.
-
-
Docking Simulation:
-
Define the binding site on the target protein, typically the active site where a known inhibitor binds.
-
Utilize docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity of each derivative within the defined binding site.
-
-
Analysis of Results:
-
Analyze the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to rank the designed compounds.
-
Prioritize derivatives with favorable docking scores and key interactions for synthesis.
-
Part 2: Chemical Synthesis of Derivatives
The synthesis of novel derivatives will be based on established synthetic routes for 1,2,4-triazol-3-amines.[8][9] The following protocols outline the general procedures for creating key intermediates and final products.
Protocol 1: Synthesis of N-Substituted Derivatives
A common route to N-substituted 3-amino-1,2,4-triazoles involves the reaction of a key intermediate with various amines.
Step-by-step methodology:
-
Activation of the 3-amino group: The parent compound can be reacted with thiophosgene or a similar reagent to form an isothiocyanate intermediate. This reaction is typically carried out in a non-polar solvent like dichloromethane in the presence of a base such as triethylamine.
-
Reaction with amines: The resulting isothiocyanate is then reacted with a diverse library of primary or secondary amines. This reaction is usually performed at room temperature or with gentle heating to afford the corresponding thiourea derivative.
-
Cyclization (if necessary) and purification: Depending on the desired final product, a cyclization step may be required. The final compounds are purified using standard techniques such as column chromatography or recrystallization.
Part 3: Biological Evaluation
The newly synthesized derivatives will be subjected to a series of biological assays to determine their activity and establish a structure-activity relationship.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and is a primary screening tool for anticancer compounds.[7][10]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a known anticancer drug as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each derivative.
Protocol 3: Kinase Inhibition Assay (HTRF)
For derivatives showing significant cytotoxicity, a target-based assay such as a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay can be used to determine if the compounds act as kinase inhibitors.[6][11][12]
Principle: This assay measures the phosphorylation of a substrate by a specific kinase. Inhibition of the kinase results in a decreased phosphorylation signal.
General Procedure:
-
Reaction Setup: In a 384-well plate, add the test compound, the target kinase, and the biotinylated substrate peptide in a kinase buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time.
-
Detection: Stop the reaction by adding a detection solution containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
Signal Measurement: After incubation, read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound concentration. Calculate the IC50 value for active compounds.
Data Presentation and Interpretation
The results from the biological assays should be tabulated to facilitate the analysis of structure-activity relationships.
Table 1: Cytotoxicity of this compound Derivatives against MCF-7 Cells
| Compound ID | R1 (Substitution on 3-amino) | R2 (Piperazine modification) | IC50 (µM) |
| Parent | -H | -CH3 | >100 |
| D-01 | -COCH3 | -CH3 | 55.2 |
| D-02 | -Ph | -CH3 | 23.8 |
| D-03 | -H | -CH2CH3 | 89.5 |
| D-04 | -Ph | -CH2CH3 | 15.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The systematic development of derivatives of this compound, guided by rational design and robust biological evaluation, holds significant promise for the discovery of novel therapeutic agents. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to explore the chemical space around this privileged scaffold and identify lead compounds with improved activity for further preclinical development.
References
- Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. (n.d.). ijcrcps.
- Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2011). PMC.
- Jia, Y., Manuia, M., & Juarez, J. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1383, 1-14.
- Development of a HTRF Kinase Assay for Determination of Syk Activity. (n.d.). Semantic Scholar.
- MTT Assay Protocol. (n.d.). Roche.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- An insight on medicinal attributes of 1,2,4-triazoles. (2019). PMC.
- A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid. (2019). NIH.
- Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. (n.d.). ResearchGate.
- SAR outline of the benzimidazole-1,2,4-triazole hybrid compounds. (n.d.). ResearchGate.
- N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (2006). PubMed.
- Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). Royal Society of Chemistry.
- Synthesis, characterization, and anticancer studies of S and N alkyl piperazine-substituted positional isomers of 1,2,4-triazole derivatives. (2014). ResearchGate.
- Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES.
- Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Zaporozhye Medical Journal.
- Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. (2019). PMC.
- of SAR study of the synthesized 1,2,4-triazoles. (n.d.). ResearchGate.
- Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. (n.d.). MDPI.
- Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (n.d.). ResearchGate.
- Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (n.d.). MDPI.
- Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (2021). Current issues in pharmacy and medicine.
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). PMC.
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). NIH.
- Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. (n.d.). Semantic Scholar.
- The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. (n.d.). MDPI.
Sources
- 1. isres.org [isres.org]
- 2. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
high-throughput screening protocol for 1,2,4-triazole libraries
Application Note & Protocol
Topic: High-Throughput Screening Protocol for 1,2,4-Triazole Libraries: From Hit Identification to Mechanistic Validation
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1,2,4-triazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, anticancer, and antiviral properties.[1][2] High-throughput screening (HTS) is an essential methodology in drug discovery for rapidly evaluating large chemical libraries to identify novel lead compounds.[3] This document provides a comprehensive guide for developing and executing a high-throughput screening campaign for 1,2,4-triazole libraries. It details a primary cell-based screening protocol for identifying cytotoxic compounds, a secondary enzyme inhibition assay for mechanistic validation, and the subsequent data analysis workflow required for robust hit identification. The protocols and workflows are designed to be adaptable for automation and provide the technical insights necessary for a successful screening campaign.[4][5]
Introduction: The Significance of 1,2,4-Triazoles and HTS
1,2,4-triazole derivatives are a cornerstone of modern pharmacology. Their five-membered heterocyclic ring structure allows for diverse substitutions, enabling interaction with a wide array of biological targets, particularly enzymes.[1] A well-established mechanism for many 1,2,4-triazole antifungals, such as fluconazole, is the potent inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is critical for ergosterol biosynthesis in fungi.[2][6] In oncology, 1,2,4-triazole-containing compounds have been shown to target various pathways, highlighting their potential in developing new anticancer agents.[7]
Given the vast chemical space that can be explored with 1,2,4-triazole libraries, HTS provides the necessary scale and speed to identify compounds with desired biological activity.[8][9] An effective HTS campaign is a multi-stage process that begins with a robust primary screen to identify "hits" from a large library, followed by secondary assays to confirm activity and elucidate the mechanism of action.[10][11] This guide will focus on a common drug discovery workflow: identifying cytotoxic 1,2,4-triazole compounds in a cancer cell line and subsequently validating their activity against a specific enzyme target.
Designing the HTS Workflow
A successful HTS campaign relies on a well-defined workflow that progresses from large-scale primary screening to more focused secondary and confirmatory assays. The choice between a biochemical (cell-free) and a cell-based assay for the primary screen is a critical first step. Cell-based assays are often preferred for initial screening as they provide a more physiologically relevant context, testing for compound permeability and activity within a living system, though they can be more complex.[10][12][13]
The workflow described herein employs a cell-based primary screen to identify cytotoxic agents, followed by a biochemical secondary screen to confirm inhibition of a specific target enzyme.
Figure 1: General High-Throughput Screening (HTS) Workflow.
Primary Screening: Cell-Based Viability Assay
The goal of the primary screen is to rapidly identify compounds that exhibit cytotoxic or cytostatic effects against a chosen cancer cell line. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used HTS method due to its high sensitivity, simple "add-mix-measure" protocol, and robustness.[14][15] The assay quantifies ATP, an indicator of metabolically active cells.[16][17] A decrease in ATP levels is proportional to the degree of cytotoxicity.
Rationale for Assay Choice
-
Biological Relevance: Measures overall cell health in a cellular context, accounting for membrane permeability and metabolism.[18]
-
Throughput: The homogeneous format requires minimal liquid handling steps, making it ideal for automation in 96-, 384-, or 1536-well plates.[14][19]
-
Sensitivity: Luminescence detection offers a high signal-to-noise ratio with low background, crucial for detecting subtle effects.[20]
Detailed Protocol: CellTiter-Glo® Assay
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
1,2,4-Triazole compound library (dissolved in DMSO)
-
White, opaque-walled 384-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Control compounds: Doxorubicin (positive control for cytotoxicity), DMSO (vehicle control)
-
Automated liquid handling system and a microplate luminometer.[21][22]
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in a complete medium to a pre-determined optimal density (e.g., 2,000 cells/well).
-
Using an automated dispenser, seed 25 µL of the cell suspension into each well of the 384-well plates.
-
Incubate plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Addition:
-
Prepare compound plates by dispensing 100 nL of each 1,2,4-triazole library compound (at a stock concentration of 10 mM in DMSO) into designated wells. This results in a final screening concentration of 10 µM.
-
Include control wells on every plate:
-
Positive Control: Doxorubicin (final concentration of 5 µM).
-
Negative (Vehicle) Control: DMSO only.
-
No-Cell Control: Medium only (for background luminescence).
-
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time and the expected mechanism of action.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature.[23]
-
Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[17]
-
Equilibrate the assay plates to room temperature for approximately 30 minutes to prevent temperature gradients.[23]
-
Add 25 µL of the prepared CellTiter-Glo® Reagent to each well.
-
-
Signal Development and Measurement:
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Measure luminescence using a microplate reader.
-
Data Analysis and Hit Identification
Raw luminescence data must be normalized to account for plate-to-plate variability.[24] The percentage of inhibition is calculated relative to the on-plate controls.
Formula for % Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))
A common metric for assessing the quality of an HTS assay is the Z'-factor, which measures the statistical separation between the positive and negative controls.
Formula for Z'-factor: Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
| Parameter | Description | Acceptable Value |
| Z'-factor | Measures assay quality and robustness. | > 0.5 |
| Signal-to-Background | Ratio of the mean signal of the negative control to the mean signal of the background. | > 10 |
| Hit Threshold | Statistical cutoff for identifying active compounds. | e.g., > 3 standard deviations from the mean of vehicle controls |
Hit Selection: Compounds demonstrating inhibition greater than a pre-defined threshold (e.g., >50% inhibition or 3 standard deviations from the mean) are selected as initial "hits" for further validation.[25]
Secondary Screening: Biochemical Enzyme Inhibition Assay
After confirming hits in a dose-response format to determine their potency (IC₅₀), a secondary assay is crucial to verify that the compound acts on the intended molecular target.[26] This step helps eliminate compounds that are non-specifically cytotoxic or act through an off-target mechanism.[27] For this example, we will assume the intended target is a specific kinase involved in cancer cell proliferation.
Rationale for Assay Choice
-
Mechanistic Insight: Directly measures the interaction between the compound and the purified target enzyme, confirming a direct mechanism of action.[28]
-
Elimination of False Positives: Weeds out compounds that are cytotoxic due to general effects like membrane disruption, which would not show activity in a cell-free enzyme assay.
-
Quantitative Data: Provides a quantitative measure of inhibitory potency (IC₅₀) against the specific target, which is essential for establishing a Structure-Activity Relationship (SAR).[26]
Detailed Protocol: Kinase Inhibition Assay (Generic)
Materials:
-
Purified recombinant kinase enzyme
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Assay buffer (optimized for the specific kinase)
-
Confirmed hit compounds from the primary screen
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, which measures ADP production)
-
384-well low-volume white microplates
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the confirmed hit compounds in DMSO.
-
Prepare a solution of the kinase enzyme in assay buffer.
-
Prepare a solution of the peptide substrate and ATP in assay buffer. The ATP concentration should ideally be at or near its Km value for the enzyme to sensitively detect competitive inhibitors.[26]
-
-
Assay Reaction:
-
Add 2.5 µL of the kinase solution to each well.
-
Add 100 nL of the serially diluted compounds or controls (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).
-
Incubate for 10-15 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture.
-
-
Incubation and Termination:
-
Incubate the reaction for 60 minutes at room temperature. The reaction time must be within the linear range of the enzyme kinetics.[26]
-
Stop the reaction and initiate detection according to the manufacturer's protocol (e.g., by adding ADP-Glo™ Reagent to deplete unused ATP).
-
-
Signal Detection:
-
Add the detection reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Incubate for the required time to develop the luminescent signal.
-
Measure luminescence with a microplate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Figure 2: Workflow for a generic biochemical kinase inhibition assay.
Data Analysis and Interpretation
The data from the secondary screen is used to generate dose-response curves for each compound. The IC₅₀ value—the concentration of the inhibitor required to reduce enzyme activity by 50%—is determined by fitting the data to a four-parameter logistic equation.[26]
Hits from the primary screen that also show potent inhibition in the secondary enzyme assay are considered "validated hits" and are prioritized for further medicinal chemistry efforts and lead optimization.
Automation and Liquid Handling
Executing a screen with thousands of compounds is only feasible with automation.[4][29] Robotic systems are essential for managing repetitive tasks like liquid handling, plate transport, and detection.[5][22]
-
Liquid Handlers: Automated pipetting systems ensure precise and reproducible dispensing of cells, reagents, and compounds, which is critical for assay miniaturization in 384- or 1536-well formats.[21]
-
Plate Handlers: Robotic arms transfer plates between different stations (e.g., incubators, liquid handlers, readers), enabling unattended operation.[29]
-
Integrated Systems: A fully automated HTS platform integrates liquid handlers, readers, incubators, and scheduling software to manage the entire workflow, from cell seeding to final data acquisition.[30]
Conclusion
This application note outlines a robust, field-proven workflow for the high-throughput screening of 1,2,4-triazole libraries. By combining a biologically relevant primary cell-based assay with a specific secondary biochemical assay, this protocol enables the efficient identification and validation of novel, mechanistically defined hit compounds. Careful assay design, rigorous quality control, and the strategic implementation of automation are paramount to the success of any HTS campaign, ultimately accelerating the path from a chemical library to a promising drug candidate.
References
- NIH. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
- Gilson. (n.d.). How Automated Liquid Handling Systems Can Improve Your Workflow.
- SciLifeLab Publications. (n.d.). A workflow for high-throughput screening, data analysis, processing, and hit identification.
- BMG LABTECH. (2019). High-throughput screening (HTS).
- PubMed. (2020). High-throughput screening: today's biochemical and cell-based approaches.
- Charles River Laboratories. (2018). Automating HTS Workflows.
- Microlit USA. (2024). Liquid-Handling in High-Throughput Screening.
- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- Biocompare. (2018). Automating HTS Workflows.
- Nexcelom Bioscience. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- INTEGRA Biosciences. (2025). Streamlining Sample Prep: Best Practices for Automated Liquid Handling Technologies.
- KNIME. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS.
- ResearchGate. (2025). A High-Throughput Synthesis of 1,2,4-Oxadiazole and 1,2,4-Triazole Libraries in a Continuous Flow Reactor.
- NIH. (2022). Advances in luminescence-based technologies for drug discovery.
- ResearchGate. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents.
- ResearchGate. (2025). 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review).
- ResearchGate. (n.d.). Cell-Based Assays for High-Throughput Screening.
- NIH. (2013). Cell Viability Assays - Assay Guidance Manual.
- PubMed. (2020). Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies.
- PubMed Central. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles.
- ResearchGate. (n.d.). Basics of Enzymatic Assays for HTS.
- International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.
- ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds.
- NIH. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
- NIH. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- Malvern Panalytical. (n.d.). High-Throughput Screening (HTS).
- Cambridge MedChem Consulting. (2017). Analysis of HTS data.
- YouTube. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo.
- (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA.
- Oxford Academic. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR.
- Oslo University Hospital. (n.d.). CellTiter-Glo Assay - Protocols.
- PubMed Central. (n.d.). High-Throughput Screening Identifies 1,4,5-Substituted 1,2,3-Triazole Analogs as Potent and Specific Antagonists of Pregnane X Receptor.
- Drug Discovery World. (2016). HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes.
- RSC Publishing. (n.d.). A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor.
- University of Colorado Boulder. (n.d.). Instruments | High-Throughput Screening Core Facility.
- Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained.
- NIH. (n.d.). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening.
- NIH. (2012). HTS Assay Validation - Assay Guidance Manual.
- protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition.
- PubMed. (n.d.). Statistical analysis of systematic errors in high-throughput screening.
- Assay Genie. (n.d.). High-Throughput Screening Assays.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 4. de.gilson.com [de.gilson.com]
- 5. criver.com [criver.com]
- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lifescienceglobal.com [lifescienceglobal.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. marinbio.com [marinbio.com]
- 19. assaygenie.com [assaygenie.com]
- 20. 5 Detection Methods in Multimode Microplate Readers [thermofisher.com]
- 21. Liquid-Handling in High-Throughput Screening [microlit.us]
- 22. insightaceanalytic.com [insightaceanalytic.com]
- 23. OUH - Protocols [ous-research.no]
- 24. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 28. researchgate.net [researchgate.net]
- 29. biocompare.com [biocompare.com]
- 30. Instruments | High-Throughput Screening Core Facility | University of Colorado Boulder [colorado.edu]
Protocol for Obtaining and Analyzing Single Crystals of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine for X-ray Diffraction
An Application Guide for Researchers
Abstract
This application note provides a comprehensive guide for the crystallization and subsequent single-crystal X-ray diffraction (SC-XRD) analysis of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine. As a nitrogen-rich heterocyclic compound, this molecule and its derivatives are of significant interest in medicinal chemistry and materials science.[1][2] Unambiguous determination of its three-dimensional atomic arrangement is critical for understanding structure-activity relationships, guiding drug design, and characterizing novel materials.[3][4] This document outlines field-proven protocols for crystallization screening, crystal harvesting, and X-ray data collection and analysis, designed for researchers in both academic and industrial settings.
PART 1: Introduction to Crystallization
Single-crystal X-ray diffraction is an analytical technique that provides precise and accurate measurements of molecular dimensions, making it an indispensable tool for structure elucidation.[5] The primary prerequisite for this analysis is the availability of a high-quality single crystal, typically 30 to 300 microns in size, that is well-formed and free of defects.[3] The process of growing such a crystal can be a significant bottleneck. This guide is based on the fundamental principle of inducing crystallization from a supersaturated solution, where the concentration of the solute gradually exceeds its solubility limit, promoting nucleation and subsequent crystal growth. The key is to control this process to occur slowly, favoring the formation of a few large, well-ordered crystals over rapid precipitation of an amorphous powder or microcrystals.[6][7]
Critical Prerequisite: Sample Purity Before attempting any crystallization experiment, it is imperative to ensure the purity of the compound. A minimum purity of 90-95% is strongly recommended, as impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[8] Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to confirm the identity and purity of the starting material. A known synthesis for this compound involves a final recrystallization step from ethyl acetate, indicating this is a suitable solvent for purification and a good starting point for crystallization experiments.[9][10]
PART 2: Crystallization Methodologies
There is no universal technique for crystallization.[8] Success often requires screening a variety of solvents and methods. Based on the chemical nature of 1,2,4-triazole derivatives, the following methods are recommended as primary approaches.
Key Experimental Parameters
-
Solvent Choice: The ideal solvent is one in which the compound is moderately soluble.[11] If the compound is too soluble, achieving supersaturation is difficult; if it is nearly insoluble, it will not dissolve sufficiently. For this compound, polar protic and aprotic solvents are logical starting points.
-
Co-Solvent Systems: Using a binary or even tertiary solvent system can be highly effective.[7] This typically involves dissolving the compound in a "good" solvent and then introducing a miscible "anti-solvent" in which the compound is poorly soluble. The gradual change in solvent polarity drives the compound out of solution.[11]
-
Temperature: Solubility is temperature-dependent. Slow cooling of a saturated solution is a classic method to induce crystallization.[6]
-
Rate of Supersaturation: A slow process is almost always better. Rapid evaporation or cooling will often lead to powder or poor-quality crystals.[8]
Recommended Crystallization Screening Conditions
The following table outlines suggested starting conditions for screening. It is recommended to set up multiple small-scale experiments in parallel.
| Screen ID | Method | Solvent System (Good : Anti-Solvent) | Temperature | Rationale & Notes |
| A1 | Slow Evaporation | Ethyl Acetate | Room Temp. | The compound is known to be recrystallized from this solvent, making it a high-probability starting point.[9][10] |
| A2 | Slow Evaporation | Ethanol | Room Temp. | Ethanol is often effective for crystallizing N-rich heterocyclic compounds.[12] |
| A3 | Slow Evaporation | Acetonitrile | Room Temp. | A polar aprotic solvent that offers different hydrogen bonding characteristics than alcohols. |
| B1 | Vapor Diffusion | Methanol : Diethyl Ether | Room Temp. | Methanol is a good solvent; diethyl ether is a volatile anti-solvent. This is a classic combination.[8] |
| B2 | Vapor Diffusion | Dichloromethane : Heptane | Room Temp. | Dichloromethane will evaporate faster, increasing the concentration of the heptane anti-solvent.[6] |
| C1 | Solvent Layering | Acetone : Hexane | Room Temp. | Carefully layer hexane (less dense) on top of a saturated solution of the compound in acetone.[8] |
| D1 | Slow Cooling | Isopropanol | 60°C to 4°C | Prepare a saturated solution at an elevated temperature, filter hot, and allow it to cool slowly to room temperature, then transfer to a refrigerator.[6][7] |
PART 3: Detailed Experimental Protocols
Safety Precaution: Always handle solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Slow Evaporation
This is the simplest method and works well when a moderate amount of material (>10 mg) is available.[7][11]
-
Preparation: Dissolve 5-10 mg of the compound in 0.5-1.0 mL of a chosen solvent (e.g., Ethyl Acetate) in a small, clean vial (an NMR tube can be surprisingly effective).[6][8]
-
Saturation: Gently warm the mixture if necessary to ensure complete dissolution. The goal is a clear, nearly saturated solution. If any particulates remain, filter the solution through a syringe filter into a new clean vial.[7]
-
Evaporation: Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm. The number and size of the holes control the rate of evaporation.[11]
-
Incubation: Place the vial in a vibration-free location (e.g., a drawer or a quiet corner of the lab) and leave it undisturbed.[13]
-
Observation: Check for crystal growth every 24-48 hours. The process may take several days to weeks.
Protocol 2: Vapor Diffusion (Hanging Drop Variation)
This technique is ideal for small quantities of material (1-5 mg) as it uses microliter volumes.[8][14] It involves the slow equilibration of concentrations between a drop of your compound solution and a larger reservoir of a precipitant solution.
-
Reservoir Preparation: Using a 24-well crystallization plate, pipette 500-700 µL of the reservoir solution (e.g., the "anti-solvent" like diethyl ether) into a well.[15]
-
Drop Preparation: On a siliconized glass coverslip, pipette a 2 µL drop of a concentrated solution of your compound (e.g., 5 mg/mL in methanol).
-
Mixing: To the same drop, add 2 µL of the reservoir solution. Mix gently by pipetting up and down, avoiding bubbles. The final drop now has a lower precipitant concentration than the reservoir.
-
Sealing: Carefully invert the coverslip and place it over the well, using the grease on the plate rim to create an airtight seal.[15]
-
Equilibration: The system will equilibrate via the vapor phase. Water or the more volatile solvent from the drop will slowly diffuse into the reservoir, while the vapor of the anti-solvent diffuses from the reservoir to the drop. This gradually increases the concentration of both the compound and the precipitant in the drop, leading to crystallization.[14]
Caption: Logic of the Vapor Diffusion Method.
PART 4: Single-Crystal X-ray Diffraction Protocol
Once suitable crystals are obtained, the next step is to analyze them using a diffractometer.[16]
Crystal Harvesting and Mounting
-
Selection: Under a microscope, select a crystal that is well-formed, clear, and appropriately sized (aim for ~0.1-0.3 mm in all dimensions).
-
Harvesting: Using a cryo-loop (a nylon loop on a pin), carefully scoop the crystal out of the mother liquor. Wick away excess solvent by touching the edge of the loop to a piece of filter paper. It is critical that the crystal does not dry out.
-
Cryo-Protection: Immediately plunge the loop into liquid nitrogen. This vitrifies the remaining solvent and protects the crystal from radiation damage during data collection.
-
Mounting: Transfer the frozen crystal, still on the loop, to the goniometer head of the diffractometer, which is maintained at a low temperature (typically 100 K) by a stream of cold nitrogen gas.
Data Collection
-
Unit Cell Determination: A few initial diffraction images are taken to locate Bragg peaks. These are used to determine the unit cell parameters and the crystal lattice system.[17]
-
Strategy Calculation: Based on the lattice symmetry, the instrument software calculates an efficient strategy to collect a complete and redundant dataset. A standard collection for a small organic molecule aims for a resolution of at least 0.85 Å.[17]
-
Data Integration: The full dataset is collected, which can take from a few minutes to several hours depending on the crystal quality and X-ray source.[16] The raw images are then processed (integrated) to produce a reflection file containing the Miller indices (h,k,l) and intensity for each diffraction spot.
Structure Solution and Refinement
This process is performed using specialized crystallographic software (e.g., OLEX2, SHELX).
-
Space Group Determination: The software analyzes the reflection data to determine the crystal's space group.
-
Structure Solution: An initial model of the electron density is generated, usually through "direct methods," which reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: This is an iterative process where the atomic positions and their displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. Hydrogen atoms are typically added at calculated positions.
-
Validation: The final structure is validated using metrics such as the R1 factor (which should ideally be < 5-7% for good quality data) and by checking for any chemical inconsistencies. The output is a crystallographic information file (CIF) containing all the information about the final structure.[4]
Caption: Overall workflow from pure compound to final crystal structure.
References
- Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. National Institutes of Health (NIH).
- Shanmuga Bharathi, K. (n.d.). The Slow Evaporation Method.
- EPFL. (n.d.). Guide for crystallization.
- University of Canterbury. (2006). Crystallisation Techniques.
- University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
- Harris, K. D. M., & Lancaster, R. W. (2019). Single-crystal X-ray Diffraction (Part 2). Royal Society of Chemistry.
- Excillum. (n.d.). Small molecule crystallography.
- Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications.
- Gálico, D. A., et al. (2015). Crystal structure of 5-amino-4H-1,2,4-triazol-1-ium pyrazine-2-carboxylate: an unexpected salt arising from the decarboxylation of both precursors. National Institutes of Health (NIH).
- Carlucci, C., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI.
- Al-Sultani, A. H. H., & Al-Juboori, A. M. H. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry.
- The League of Extraordinary Scientists. (2022). Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization. YouTube.
- Urban, V., et al. (2019). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry.
- Titi, A., et al. (2016). Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione. National Institutes of Health (NIH).
- Al-Dhmani, S. A. S., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
- Al-Amiery, A. A., et al. (2023). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. ResearchGate.
- Lee, Y., et al. (2024). Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate. PubMed.
- Al-Majedy, Y. K., et al. (2020). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. MDPI.
- Seetharaman, J. (2013). Hanging Drop Vapor Diffusion Protein Crystallization Tutorial. YouTube.
- Fun, H.-K., et al. (2011). 4-(1,2,4-Triazol-1-yl)aniline. National Institutes of Health (NIH).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-(1,2,4-Triazol-1-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rigaku.com [rigaku.com]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To [chem.rochester.edu]
- 8. unifr.ch [unifr.ch]
- 9. This compound | 89292-91-1 [chemicalbook.com]
- 10. chemmethod.com [chemmethod.com]
- 11. Slow Evaporation Method [people.chem.umass.edu]
- 12. mdpi.com [mdpi.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. excillum.com [excillum.com]
- 17. books.rsc.org [books.rsc.org]
Application Notes and Protocols for the In-Vivo Formulation of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine
Introduction
5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine is a small molecule of interest in contemporary drug discovery, featuring a heterocyclic core that is common in pharmacologically active agents.[1][2] The presence of a basic 4-methylpiperazine moiety and an aminotriazole structure suggests the potential for specific physicochemical properties that will govern its formulation for in-vivo studies.[3] The success of animal efficacy and toxicology studies is critically dependent on the development of a stable, homogenous, and bioavailable formulation that ensures consistent and predictable systemic exposure.
This comprehensive guide provides a strategic framework and detailed protocols for the formulation of this compound. As a Senior Application Scientist, the causality behind experimental choices is emphasized, ensuring that the described protocols are self-validating systems for researchers, scientists, and drug development professionals.
Pre-Formulation Assessment: The Foundation of a Robust Dosing Vehicle
Prior to developing a final dosing formulation, a thorough understanding of the compound's physicochemical properties is paramount. These characteristics will dictate the most effective and efficient path to a suitable in-vivo formulation. The presence of multiple basic nitrogen atoms in the structure of this compound suggests that it is a basic compound, which will significantly influence its solubility and formulation strategy.
Key Physicochemical Parameters to Determine
A systematic approach to pre-formulation begins with determining the aqueous solubility, pKa, and lipophilicity (LogP/D) of the test compound.
Protocol 1: Determination of Aqueous Solubility
-
Preparation of Solutions: Prepare a series of aqueous solutions at different pH values (e.g., pH 2, 4, 6, 7.4, and 9) using appropriate buffers.
-
Equilibration: Add an excess amount of this compound to each buffered solution.
-
Shaking: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the solubility (in mg/mL or µg/mL) against the pH to generate a pH-solubility profile.
Expertise & Experience: For a basic compound like this compound, solubility is expected to be higher at lower pH values due to the protonation of the basic nitrogen atoms, leading to the formation of more soluble salt forms.[4] This pH-dependent solubility is a critical factor in selecting the appropriate formulation for oral or parenteral administration.
Protocol 2: Determination of pKa
The pKa, the pH at which the compound is 50% ionized, is crucial for predicting its behavior in different physiological environments.
-
Potentiometric Titration: Dissolve a known amount of the compound in water or a water/co-solvent mixture. Titrate the solution with a standardized acid (e.g., 0.1 N HCl) while monitoring the pH with a calibrated pH meter. The pKa can be determined from the inflection point of the titration curve.
-
UV-Vis Spectroscopy: Record the UV-Vis spectra of the compound in a series of buffers with varying pH values. The pKa can be calculated from the changes in absorbance at a specific wavelength as a function of pH.
Trustworthiness: Accurate pKa determination is essential. The presence of multiple basic centers in this compound may result in multiple pKa values. Identifying these is key to understanding which species will be present in the stomach (low pH) versus the intestine and blood (neutral pH).
Protocol 3: Determination of Lipophilicity (LogP/D)
LogP (the partition coefficient of the neutral form of the drug between octanol and water) and LogD (the distribution coefficient at a specific pH) are indicators of a drug's permeability and potential for oral absorption.
-
Shake-Flask Method: Prepare a solution of the compound in a biphasic system of n-octanol and a buffered aqueous solution at a specific pH (e.g., pH 7.4 for LogD).
-
Equilibration: Shake the mixture vigorously to allow for partitioning between the two phases.
-
Separation: Separate the two layers by centrifugation.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculation: Calculate LogP or LogD as the log10 of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Data Interpretation and Initial Formulation Strategy
The collected physicochemical data should be summarized for a clear overview.
| Parameter | Expected Value/Behavior for a Basic Compound | Implication for Formulation |
| Aqueous Solubility | Low at neutral and high pH; higher at acidic pH | pH adjustment and salt formation are viable strategies.[5][6] |
| pKa | Expected to be in the basic range (e.g., 7-10) | The compound will be ionized in the stomach and partially ionized at physiological pH. |
| LogP/D (at pH 7.4) | Moderate to high LogP, lower LogD | May have good permeability but require solubilization for adequate absorption. |
Formulation Strategies and Protocols
Based on the anticipated properties of this compound as a poorly soluble basic compound, several formulation strategies can be employed.
Strategy 1: Aqueous Solutions via pH Adjustment and Salt Formation
For basic compounds, the most straightforward approach is to form a salt by adding an acid, thereby increasing aqueous solubility.[4] This is particularly suitable for parenteral and oral administration.
Protocol 4: Preparation of an Acidic Aqueous Solution for Oral or IV Administration
-
Vehicle Preparation: Prepare a sterile, acidic vehicle such as 0.9% saline adjusted to a pH of 3-4 with a pharmaceutically acceptable acid (e.g., hydrochloric acid, citric acid, or tartaric acid).
-
Compound Addition: Weigh the required amount of this compound.
-
Dissolution: Slowly add the compound to the acidic vehicle while stirring. Gentle warming (e.g., to 40°C) may be used to aid dissolution, but the solution should be cooled to room temperature before administration.
-
Final pH Check: Measure the final pH of the formulation and adjust if necessary.
-
Sterilization (for IV): For intravenous administration, the final formulation must be sterile-filtered through a 0.22 µm filter.
Authoritative Grounding: The choice of acid is critical. Hydrochloric acid will form a simple hydrochloride salt. The use of organic acids like citric or tartaric acid can sometimes offer buffering capacity and further enhance stability. The final pH should be as close to neutral as possible while maintaining solubility to minimize irritation at the injection site for parenteral routes.
Strategy 2: Co-solvent Systems
When pH adjustment alone is insufficient, the use of co-solvents can significantly increase solubility. Common co-solvents for in-vivo studies include DMSO, ethanol, polyethylene glycols (PEGs), and propylene glycol.[7]
Protocol 5: Preparation of a Co-solvent Formulation for IP or SC Administration
-
Solubilization in Organic Solvent: Dissolve the compound in a minimal amount of a water-miscible organic solvent such as DMSO or N,N-dimethylacetamide (DMA).
-
Addition of Surfactant/Solubilizer: To improve stability upon dilution with an aqueous phase, a surfactant like Tween® 80 or a solubilizer like Solutol® HS 15 can be added. A common combination is DMSO:Kolliphor® HS 15 (1:1, v/v).
-
Aqueous Dilution: Slowly add the aqueous vehicle (e.g., saline or PBS) to the organic solution with constant vortexing to the desired final concentration. The final concentration of the organic solvent should be kept to a minimum (typically <10% for in-vivo studies) to avoid toxicity.
Expertise & Experience: A typical co-solvent system for a poorly soluble compound might be 10% DMSO, 40% PEG400, and 50% water. The order of addition is crucial to prevent precipitation. Always add the aqueous phase to the organic phase.
Strategy 3: Cyclodextrin-Based Formulations
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their aqueous solubility.[8][9][10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in parenteral formulations due to their favorable safety profiles.
Protocol 6: Preparation of a Cyclodextrin Formulation for IV or Oral Administration
-
Vehicle Preparation: Prepare an aqueous solution of the chosen cyclodextrin (e.g., 20-40% w/v HP-β-CD in water or saline).
-
Compound Addition: Add the weighed amount of this compound to the cyclodextrin solution.
-
Complexation: Stir the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex. Sonication can be used to accelerate the process.
-
Clarity Check: The final solution should be clear. If not, the concentration of the compound may be too high for the amount of cyclodextrin used.
-
Sterilization (for IV): For intravenous administration, the final formulation should be sterile-filtered through a 0.22 µm filter.
Visualization of Formulation Workflow
The following diagram illustrates the decision-making process for selecting a suitable formulation strategy.
Caption: Decision workflow for formulation strategy.
Summary of Formulation Approaches
The following table summarizes the recommended formulation approaches for this compound.
| Formulation Approach | Key Excipients | Recommended Routes | Advantages | Disadvantages |
| pH Adjustment | HCl, Citric Acid, Tartaric Acid | Oral, IV, IP | Simple, cost-effective, suitable for soluble salts. | Potential for precipitation at physiological pH, may cause irritation. |
| Co-solvents | DMSO, PEG400, Tween® 80 | IP, SC, Oral (with caution) | Can solubilize highly insoluble compounds. | Potential for vehicle-related toxicity, may cause precipitation upon injection. |
| Cyclodextrins | HP-β-CD, SBE-β-CD | IV, Oral, SC | High solubilizing capacity, good safety profile for certain cyclodextrins.[9] | Higher cost, potential for nephrotoxicity with some cyclodextrins.[8] |
Conclusion
The formulation of this compound for in-vivo studies requires a systematic, data-driven approach. The inherent basicity of the molecule, conferred by the piperazine and amine functionalities, strongly suggests that pH adjustment and salt formation will be highly effective solubilization strategies. In cases of persistent low solubility, co-solvent systems and cyclodextrin complexation offer robust alternatives. The protocols and decision-making framework provided in this guide are designed to empower researchers to develop safe, stable, and effective formulations, thereby ensuring the integrity and reproducibility of their in-vivo studies.
References
- Croda Pharma. (n.d.). Excipients for Small Molecule Delivery.
- Drug Development & Delivery. (2015, June). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- Gridelet, K., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules.
- Okur, N. Ü., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics.
- Watanabe, A., et al. (2016). In vivo use of the CYP inhibitor 1-aminobenzotriazole to increase long-term exposure in mice. Biopharmaceutics & Drug Disposition.
- Jahagirdar, K., & Patel, K. (2015). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Analytical & Pharmaceutical Research.
- Jacob, S., & Nair, A. B. (2018). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences.
- Gautam, N., & Singh, S. K. (2021). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Future Drug Discovery.
- Pharmaceutical Technology. (2023, February 13). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing.
- Venter, M. L., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics.
- Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
- National Institutes of Health. (n.d.). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity.
- Wikipedia. (n.d.). Piperazine.
- Frontiers. (2023, July 10). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
- Romanelli, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
- ResearchGate. (n.d.). Salt Formation to Improve Drug Solubility.
- Semantic Scholar. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Semantic Scholar. (n.d.). Salt formation to improve drug solubility.
- Scilit. (n.d.). The medicinal chemistry of piperazines: A review.
- Lushchak, V. I., et al. (2008). Inhibition of Catalase by Aminotriazole in Vivo Results in Reduction of glucose-6-phosphate Dehydrogenase Activity in Saccharomyces Cerevisiae Cells. Biochemistry (Moscow).
- ResearchGate. (n.d.). Synthesis of Aminotriazoles.
- National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.
- PubChem. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine.
- Journal of Chemical & Engineering Data. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method.
- ResearchGate. (n.d.). Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase.
- PubChem. (n.d.). 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one.
- ResearchGate. (n.d.). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity.
- Current issues in pharmacy and medicine. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol.
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
Application Notes and Protocols for Radiolabeling 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine
Introduction: Unlocking the Potential of a Novel Triazole Amine Tracer
5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine is a small molecule of significant interest in contemporary drug discovery, featuring a unique combination of a triazole ring, a piperazine moiety, and a primary amine. These functional groups offer multiple avenues for radiolabeling, enabling its development as a potent molecular imaging agent for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). The ability to track the biodistribution, target engagement, and pharmacokinetics of this compound non-invasively is paramount for accelerating its preclinical and clinical development.
This comprehensive guide provides detailed, field-proven protocols for the radiolabeling of this compound with various radionuclides. The methodologies are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and the critical parameters that ensure high radiochemical yield and purity.
Strategic Approaches to Radiolabeling
The molecular structure of this compound offers several strategic sites for the introduction of a radionuclide. The choice of isotope and labeling strategy will be dictated by the intended application, including the required imaging modality (PET or SPECT), the biological half-life of the target process, and the available radiochemistry infrastructure.
Herein, we detail protocols for:
-
Carbon-11 Labeling: Leveraging the ubiquitous nature of carbon in organic molecules, ¹¹C-labeling offers the advantage of creating a radiotracer that is chemically identical to the parent compound.[1][2]
-
Fluorine-18 Labeling: With its favorable half-life (109.7 min) and low positron energy, ¹⁸F is the most widely used radionuclide for PET imaging.[3][4]
-
Iodine-125 Labeling: Ideal for preclinical in vitro and in vivo studies, including autoradiography and biodistribution, due to its longer half-life (59.4 days).[5][6]
-
Technetium-99m Labeling: As the workhorse of SPECT imaging, ⁹⁹ᵐTc provides a readily available and cost-effective option for clinical imaging.[7][8]
Part 1: Carbon-11 Labeling via N-Methylation
The presence of a secondary amine within the piperazine ring and a primary amine on the triazole ring provides nucleophilic sites for methylation. This protocol focuses on the methylation of the piperazine nitrogen using [¹¹C]methyl iodide or [¹¹C]methyl triflate, produced from cyclotron-generated [¹¹C]CO₂.[2][9]
Experimental Workflow: [¹¹C]Methylation
Caption: Workflow for the synthesis of ¹¹C-labeled this compound.
Detailed Protocol: [¹¹C]Methylation
-
Precursor Synthesis: The desmethyl precursor, 5-(piperazin-1-yl)-1H-1,2,4-triazol-3-amine, is required. This can be synthesized following a similar procedure to the parent compound, omitting the N-methylation step of the piperazine.[10]
-
[¹¹C]Methyl Iodide Production: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. The [¹¹C]CO₂ is then converted to [¹¹C]CH₃I using established automated synthesis modules, typically involving reduction with LiAlH₄ followed by reaction with hydroiodic acid.[9]
-
Radiolabeling Reaction:
-
In a sealed reaction vessel, dissolve 1-2 mg of the desmethyl precursor in 300 µL of anhydrous DMF.
-
Add a suitable base, such as tetrabutylammonium hydroxide (TBAOH) or potassium hydroxide, to deprotonate the piperazine nitrogen.
-
Bubble the gaseous [¹¹C]CH₃I through the solution at room temperature.
-
Heat the reaction mixture at 80-100 °C for 5-10 minutes.
-
-
Purification:
-
Quench the reaction with water and inject the mixture onto a semi-preparative HPLC system (e.g., C18 column).
-
Elute with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% TFA) to separate the radiolabeled product from unreacted precursor and byproducts.
-
-
Formulation and Quality Control:
-
Collect the radioactive peak corresponding to the product.
-
Remove the HPLC solvent under a stream of nitrogen and reformulate the product in sterile saline for injection.
-
Perform quality control including analytical HPLC for radiochemical purity, thin-layer chromatography (TLC), and measurement of specific activity.
-
| Parameter | Recommended Value |
| Precursor Amount | 1-2 mg |
| Solvent | Anhydrous DMF |
| Base | TBAOH or KOH |
| Reaction Temperature | 80-100 °C |
| Reaction Time | 5-10 min |
| HPLC Column | Reverse-phase C18 |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA |
Part 2: Fluorine-18 Labeling via Nucleophilic Substitution
For ¹⁸F-labeling, a common strategy is nucleophilic substitution of a suitable leaving group on an alkyl chain attached to the piperazine nitrogen. This requires the synthesis of a dedicated precursor.
Experimental Workflow: [¹⁸F]Fluorination
Caption: Workflow for the synthesis of ¹⁸F-labeled this compound derivative.
Detailed Protocol: [¹⁸F]Fluorination
-
Precursor Synthesis: Synthesize a precursor with a leaving group, such as a tosylate or mesylate, on an alkyl chain attached to the piperazine nitrogen. For example, react 5-(piperazin-1-yl)-1H-1,2,4-triazol-3-amine with 2-tosyloxyethyl methyl ether.
-
[¹⁸F]Fluoride Activation:
-
Trap aqueous [¹⁸F]fluoride from the cyclotron on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel containing a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile.
-
Perform azeotropic drying by heating under a stream of nitrogen to remove water.
-
-
Radiolabeling Reaction:
-
Purification:
-
After cooling, dilute the reaction mixture with water and pass it through a C18 SPE cartridge to remove unreacted [¹⁸F]fluoride.
-
Elute the crude product from the SPE cartridge with acetonitrile.
-
Inject the eluate onto a semi-preparative HPLC system for final purification.
-
-
Formulation and Quality Control:
-
Collect the product peak, remove the solvent, and reformulate in sterile saline.
-
Conduct quality control as described for the ¹¹C-labeled product.
-
| Parameter | Recommended Value |
| Precursor Amount | 5-10 mg |
| Solvent | Anhydrous DMSO or Acetonitrile |
| Phase Transfer Catalyst | Kryptofix 2.2.2 |
| Base | K₂CO₃ |
| Reaction Temperature | 100-120 °C |
| Reaction Time | 15-20 min |
Part 3: Iodine-125 Labeling via Iododestannylation
Direct radioiodination of the triazole ring is challenging. A more reliable method is the iododestannylation of a tri-alkylstannyl precursor. This approach offers high specific activity and regioselectivity.[12][13]
Experimental Workflow: [¹²⁵I]Iododestannylation
Caption: Workflow for the synthesis of ¹²⁵I-labeled this compound derivative.
Detailed Protocol: [¹²⁵I]Iododestannylation
-
Precursor Synthesis: Synthesize a tri-n-butylstannyl precursor. This can be achieved by reacting a halogenated derivative of the parent molecule with hexa-n-butylditin in the presence of a palladium catalyst.
-
Radiolabeling Reaction:
-
In a shielded vial, add 50-100 µg of the stannylated precursor dissolved in a suitable solvent like methanol or ethanol.
-
Add [¹²⁵I]NaI (typically 1-5 mCi).
-
Initiate the reaction by adding an oxidizing agent such as Chloramine-T or Iodogen®.[5][6]
-
Allow the reaction to proceed at room temperature for 10-15 minutes.
-
-
Purification and Quality Control:
-
Quench the reaction with sodium metabisulfite.
-
Inject the reaction mixture onto a semi-preparative HPLC system to isolate the ¹²⁵I-labeled product.
-
Perform analytical HPLC and TLC to determine radiochemical purity.
-
| Parameter | Recommended Value |
| Precursor Amount | 50-100 µg |
| Solvent | Methanol or Ethanol |
| Oxidizing Agent | Chloramine-T or Iodogen® |
| Reaction Temperature | Room Temperature |
| Reaction Time | 10-15 min |
Part 4: Technetium-99m Labeling via "Click-to-Chelate"
The triazole ring is an excellent scaffold for "click chemistry." By synthesizing an alkyne-functionalized precursor of the target molecule, a triazole can be formed with an azide-containing chelator for ⁹⁹ᵐTc.[8][14]
Experimental Workflow: [⁹⁹ᵐTc]Click-to-Chelate
Caption: Workflow for the synthesis of ⁹⁹ᵐTc-labeled this compound derivative.
Detailed Protocol: [⁹⁹ᵐTc]Click-to-Chelate
-
Precursor Synthesis: Synthesize an alkyne-functionalized derivative of this compound.
-
Ligand Synthesis via Click Chemistry:
-
React the alkyne-functionalized precursor with an azide-containing chelator (e.g., an azide-functionalized dipicolylamine) via a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
-
[⁹⁹ᵐTc]Tricarbonyl Core Preparation: Prepare the [⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ precursor from [⁹⁹ᵐTcO₄]⁻ using a commercially available kit.[7]
-
Radiolabeling Reaction:
-
Dissolve the synthesized chelating ligand in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add the [⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ solution.
-
Heat the mixture at 70-100 °C for 20-30 minutes.
-
-
Purification and Quality Control:
-
Purify the ⁹⁹ᵐTc-labeled complex using HPLC.
-
Assess radiochemical purity by analytical HPLC and TLC.
-
| Parameter | Recommended Value |
| Ligand Concentration | 10⁻⁵ to 10⁻⁶ M |
| pH | 7.4 |
| Reaction Temperature | 70-100 °C |
| Reaction Time | 20-30 min |
Trustworthiness and Self-Validating Systems
Each protocol described above incorporates self-validating steps. The purification via semi-preparative HPLC, where the product is separated based on its unique retention time, provides the first level of validation. Subsequent analysis of the collected fraction by analytical HPLC, using a different gradient or even a different column chemistry, confirms the identity and purity of the radiolabeled compound. Co-injection with a non-radioactive standard is the gold standard for confirming the chemical identity of the radiolabeled product.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the radiolabeling of this compound with a range of clinically and preclinically relevant radionuclides. The choice of methodology should be guided by the specific research question and available resources. Careful adherence to these protocols, coupled with rigorous quality control, will enable the successful development of this promising molecule as a novel radiotracer for in vivo imaging.
References
- CliniSciences Bioindustry. Iodine 125 synthesis and labelling. [Link]
- Pal, S., et al. (2016). Exploring the Potential of (99m)Tc(CO)3-Labeled Triazolyl Peptides for Tumor Diagnosis. Cancer Biotherapeutics and Radiopharmaceuticals, 31(3), 110-117. [Link]
- de la Fuente, A., et al. (2024). [11C]CO2 BOP fixation with amines to access 11C-labeled ureas for PET imaging. Journal of Labelled Compounds and Radiopharmaceuticals, 67(6), 201-210. [Link]
- Coenen, H. H., et al. (2018). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Pharmaceuticals, 11(4), 114. [Link]
- Bongarzone, S., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Journal of Labelled Compounds and Radiopharmaceuticals, 60(2), 70-84. [Link]
- Kiesewetter, D. O., et al. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Chemical Neuroscience, 6(1), 1-15. [Link]
- Mindt, T. L., et al. (2011). Click-to-Chelate: Development of Technetium and Rhenium-Tricarbonyl Labeled Radiopharmaceuticals. Molecules, 16(4), 2715-2738. [Link]
- Zlatopolskiy, B. D., et al. (2020). Rapid one-pot radiosynthesis of [carbonyl-11C]formamides from primary amines and [11C]CO2. EJNMMI Radiopharmacy and Chemistry, 5(1), 22. [Link]
- Basuli, F., et al. (2017). 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography.
- Stephenson, K. A., et al. (2016). Synthesis, radiolabelling and biodistribution studies of triazole derivatives for targeting melanoma. Canadian Journal of Chemistry, 94(10), 833-840. [Link]
- Mushtaq, S., et al. (2018). A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules. Molecules, 23(11), 2898. [Link]
- Mushtaq, S., et al. (2018). Efficient and Site-Specific 125I-Radioiodination of Bioactive Molecules Using Oxidative Condensation Reaction. ACS Omega, 3(7), 7446-7455. [Link]
- Jia, H., et al. (2014). Synthesis and biological evaluation of F-18 labeled fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives for sigma-1 receptor imaging. Bioorganic & Medicinal Chemistry, 22(17), 4785-4794. [Link]
- Ioppolo, J. A., et al. (2022). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Pharmaceuticals, 15(11), 1365. [Link]
- Kiesewetter, D. O., et al. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Chemical Neuroscience, 6(1), 1-15. [Link]
- Kim, E. M., et al. (2010). Synthesis of Tc-99m labeled 1,2,3-triazole-4-yl c-met binding peptide as a potential c-met receptor kinase positive tumor imaging agent. Bioorganic & Medicinal Chemistry Letters, 20(16), 4817-4820. [Link]
Sources
- 1. [11C]CO2 BOP fixation with amines to access 11C-labeled ureas for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine 125 synthesis and labelling CliniSciences Bioindustry [bioindustry.clinisciences.com]
- 6. mdpi.com [mdpi.com]
- 7. Exploring the Potential of (99m)Tc(CO)3-Labeled Triazolyl Peptides for Tumor Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 89292-91-1 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of Tc-99m labeled 1,2,3-triazole-4-yl c-met binding peptide as a potential c-met receptor kinase positive tumor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental design for preclinical evaluation of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine
An in-depth analysis of the chemical scaffold 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine reveals a composition frequently associated with biologically active agents, particularly within oncology. The 1,2,4-triazole ring is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including anticancer, antifungal, and antiviral properties.[1][2][3] The appended N-methylpiperazine group is also a common feature in many approved drugs, often incorporated to improve aqueous solubility, oral bioavailability, and target engagement.[4][5] For instance, numerous small molecule kinase inhibitors, a cornerstone of modern cancer therapy, utilize these or similar nitrogen-containing heterocyclic systems to interact with the ATP-binding pocket of their target kinases.[6][7][8]
Given this structural context, this guide outlines a comprehensive and logical preclinical evaluation strategy for this compound, hereafter designated Cmpd-X , as a putative anticancer agent. This document provides not only step-by-step protocols but also the scientific rationale underpinning each experimental phase, designed to rigorously assess the compound's therapeutic potential from initial cellular screening to in vivo efficacy and safety profiling.
Phase 1: Broad-Spectrum Bioactivity and Target Hypothesis Generation
The initial phase of preclinical evaluation is designed to cast a wide net. The primary objectives are to confirm that Cmpd-X possesses anticancer activity and to generate initial hypotheses regarding its mechanism of action (MoA). This "hit-finding" stage is crucial for guiding subsequent, more focused investigations.
Rationale for Experimental Choices
A broad screening approach against a diverse panel of cancer cell lines is a cost-effective method to identify patterns of sensitivity that may correlate with specific cancer types or genetic backgrounds.[9][10] Should Cmpd-X demonstrate potent and selective activity, a logical subsequent step is to screen it against a panel of known cancer-related targets. Given its chemical structure, a kinase panel is a high-priority starting point, as this target class is frequently inhibited by triazole-containing compounds.[6][11]
Caption: High-level workflow for initial in vitro screening of Cmpd-X.
Protocol 1: Broad-Spectrum Cancer Cell Line Viability Screening
Objective: To determine the concentration of Cmpd-X that inhibits the growth of a diverse panel of human cancer cell lines by 50% (IC50).
Methodology:
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., representing lung, breast, colon, leukemia, etc.) in their recommended media and conditions until they reach logarithmic growth phase.
-
Cell Seeding: Harvest cells and seed them into 96-well microplates at a pre-determined optimal density for each cell line. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of Cmpd-X in DMSO. Create a series of 2X working solutions by serially diluting the stock in the appropriate cell culture medium. A typical final concentration range would be 0.01 µM to 100 µM.
-
Cell Treatment: Add an equal volume of the 2X working solutions to the appropriate wells. Include vehicle control (DMSO) and no-treatment control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment (CellTiter-Glo® Luminescent Assay):
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of reagent equal to the volume of media in the well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle-treated control wells (100% viability). Plot the normalized viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value for each cell line.
Data Presentation:
| Cell Line | Cancer Type | Cmpd-X IC50 (µM) |
| A549 | Lung | 15.2 |
| MCF-7 | Breast | 0.8 |
| HCT116 | Colon | > 100 |
| K562 | Leukemia | 0.5 |
| PC-3 | Prostate | 25.6 |
| ... (additional lines) |
Phase 2: Mechanistic Validation and Cellular Target Engagement
Following the identification of a putative molecular target (e.g., "Kinase Y"), this phase aims to rigorously confirm that Cmpd-X directly engages this target within the cellular environment and that this engagement leads to the observed biological outcome (e.g., apoptosis or cell cycle arrest).
Rationale for Experimental Choices
A biochemical kinase screen is performed in a cell-free system. It is critical to confirm that the compound can enter the cell and inhibit the target in its native environment.[12] A Western blot measuring the phosphorylation of a known downstream substrate of the target kinase is a standard method for demonstrating cellular target engagement.[12] Furthermore, understanding how the compound affects the cancer cells—whether it induces programmed cell death (apoptosis) or simply halts proliferation (cell cycle arrest)—provides crucial insight into its therapeutic potential.[9][13]
Caption: Hypothetical pathway showing Cmpd-X inhibiting its target, Kinase Y.
Protocol 2: Cellular Target Engagement via Western Blot
Objective: To determine if Cmpd-X inhibits the phosphorylation of a downstream substrate of its putative target, Kinase Y, in a dose-dependent manner.
Methodology:
-
Cell Culture and Treatment: Seed a sensitive cell line (e.g., MCF-7) in 6-well plates and grow to 70-80% confluency. Treat the cells with increasing concentrations of Cmpd-X (e.g., 0.1x, 1x, 10x IC50) for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate of Kinase Y (e.g., anti-p-Substrate).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for the total substrate and a loading control (e.g., β-actin) to ensure equal protein loading.
Data Analysis: Quantify band intensities using densitometry software. A dose-dependent decrease in the ratio of p-Substrate to Total Substrate indicates successful target engagement.
Phase 3: In Vivo Efficacy Assessment
Demonstrating that a compound can shrink tumors in a living organism is a critical milestone. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are the industry standard for preclinical efficacy testing of anticancer agents.[14][15][16]
Rationale for Experimental Choices
The subcutaneous xenograft model is chosen for its reproducibility, ease of tumor measurement, and cost-effectiveness, making it ideal for initial efficacy screening.[14][17] The choice of cell line should be based on the in vitro sensitivity data and evidence of target expression. Monitoring body weight is a crucial indicator of the compound's general toxicity.
Caption: Standard workflow for a cell line-derived xenograft (CDX) study.
Protocol 3: Human Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of Cmpd-X in an immunodeficient mouse model bearing human tumor xenografts.
Methodology:
-
Animal Model: Use female athymic nude or SCID mice, 6-8 weeks of age.
-
Cell Implantation: Inoculate 5 x 10^6 MCF-7 cells (resuspended in Matrigel/PBS) subcutaneously into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group). Typical groups include:
-
Group 1: Vehicle control (e.g., 0.5% CMC/0.1% Tween 80 in water)
-
Group 2: Cmpd-X at Dose 1 (e.g., 25 mg/kg)
-
Group 3: Cmpd-X at Dose 2 (e.g., 50 mg/kg)
-
-
Compound Administration: Administer the compound and vehicle once daily (QD) via oral gavage (PO) for 21 consecutive days.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or after 21 days of treatment. At the endpoint, collect terminal blood samples and tumors for further analysis (e.g., pharmacodynamics).
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group. Analyze statistical significance using an appropriate test (e.g., ANOVA).
Data Presentation:
| Treatment Group | Dose (mg/kg, PO) | Mean Final Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle | - | 1450 ± 150 | - | +2.5 |
| Cmpd-X | 25 | 870 ± 110 | 40 | -1.8 |
| Cmpd-X | 50 | 435 ± 95 | 70 | -4.5 |
Phase 4: ADME and Pharmacokinetic Profiling
A compound's efficacy is intrinsically linked to its pharmacokinetic (PK) properties—how it is absorbed, distributed, metabolized, and excreted (ADME).[18][19][20] These studies are essential to understand the exposure levels achieved in vivo and to establish a link between dose, exposure, and response (PK/PD modeling).[21][22][23]
Rationale for Experimental Choices
In vitro ADME assays provide an early, high-throughput assessment of a compound's drug-like properties, helping to identify potential liabilities such as poor metabolic stability or drug-drug interaction potential.[24][25] An in vivo PK study is necessary to determine the actual exposure (AUC) and peak concentration (Cmax) achieved after dosing, which is critical for interpreting the efficacy results and selecting doses for future studies.[20][26]
Protocol 4: In Vitro ADME Profiling
Objective: To assess the fundamental drug-like properties of Cmpd-X using a panel of rapid, cell-free, and cell-based assays.
Methodologies (Summary):
-
Metabolic Stability: Incubate Cmpd-X with liver microsomes or hepatocytes and measure the disappearance of the parent compound over time using LC-MS/MS. This predicts how quickly the drug will be cleared by the liver.
-
CYP450 Inhibition: Evaluate the potential of Cmpd-X to inhibit major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9) using fluorescent probe substrates. This assesses the risk of drug-drug interactions.
-
Plasma Protein Binding: Determine the fraction of Cmpd-X bound to plasma proteins using rapid equilibrium dialysis. This is important as only the unbound fraction is considered pharmacologically active.
-
Aqueous Solubility: Measure the solubility of Cmpd-X at various physiological pH levels to predict its dissolution and absorption characteristics.
Data Presentation:
| ADME Assay | Result | Interpretation |
| Mouse Liver Microsomal Stability (t½) | 45 min | Moderate stability |
| CYP3A4 Inhibition (IC50) | > 20 µM | Low risk of DDI |
| Mouse Plasma Protein Binding | 92% | Moderately high binding |
| Kinetic Solubility (pH 7.4) | 75 µg/mL | Good solubility |
Protocol 5: Mouse Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters of Cmpd-X in mice following intravenous and oral administration.
Methodology:
-
Animal Model: Use male CD-1 or BALB/c mice (n=3 per time point).
-
Dosing:
-
IV Group: Administer Cmpd-X as a single bolus dose (e.g., 2 mg/kg) via the tail vein.
-
PO Group: Administer Cmpd-X as a single dose (e.g., 20 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (via submandibular or saphenous vein) into K2EDTA-coated tubes at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Cmpd-X in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key PK parameters.
Data Presentation:
| Parameter | IV (2 mg/kg) | PO (20 mg/kg) |
| Cmax (ng/mL) | 1200 | 1850 |
| Tmax (hr) | 0.08 | 1.0 |
| AUC (hr*ng/mL) | 1800 | 9500 |
| Half-life (t½, hr) | 2.5 | 3.1 |
| Bioavailability (%F) | - | 53% |
Conclusion and Path Forward
This structured preclinical evaluation provides a robust framework for assessing the therapeutic potential of Cmpd-X . The data generated from these phases—cellular potency, mechanism of action, in vivo efficacy, and pharmacokinetic properties—form a critical package for decision-making. Positive outcomes, such as potent and selective cellular activity, confirmed target engagement, significant tumor growth inhibition at well-tolerated doses, and favorable PK properties, would provide a strong rationale for advancing Cmpd-X into more comprehensive toxicology studies and eventual Investigational New Drug (IND)-enabling development, as guided by regulatory agencies like the FDA.[27][28][29][30]
References
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.PubMed Central.[Link]
- In vitro assays and techniques utilized in anticancer drug discovery.PubMed.[Link]
- In Vitro Assays to Study The Hallmarks of Cancer.QIMA Life Sciences.[Link]
- Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs.Southern Research Institute.[Link]
- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives.International Journal of Pharmaceutical Sciences and Research.[Link]
- Cancer Cell-Based Assays.
- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.Journal of Medicinal and Chemical Sciences.[Link]
- Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery.Crown Bioscience.[Link]
- In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines.PubMed.[Link]
- 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity.Bentham Science.[Link]
- Preclinical Drug Testing Using Xenograft Models.Providia.[Link]
- Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review.Asian Journal of Research in Chemistry.[Link]
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
- ADME-Tox in drug discovery: integration of experimental and computational technologies.Drug Discovery Today.[Link]
- In Vitro Assays.BioDuro.[Link]
- Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors.MDPI.[Link]
- Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Tre
- FDA Requirements for Preclinical Studies.Springer.[Link]
- Step 2: Preclinical Research.FDA.[Link]
- Preclinical research strategies for drug development.AMSbiopharma.[Link]
- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.Drug Discovery World.[Link]
- Preclinical Regulatory Requirements.Duke University.[Link]
- In Vitro ADME-Tox Profiling.
- Preclinical anticancer properties of potent small molecule inhibitors of protein kinase D.Molecular Cancer Therapeutics.[Link]
- Preclinical Drug Development Demystified: Your ADME to Toxicology Roadmap.Worldwide Clinical Trials.[Link]
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.Journal of Medicinal Chemistry.[Link]
- Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME d
- Pre-Clinical Trials: USFDA Regulations to be Followed.Liveon Biolabs.[Link]
- The Difference Between Pharmacokinetics and Pharmacodynamics.BioAgilytix.[Link]
- FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders.MDPI.[Link]
- ADME/Tox: Creating a Safer Drug-Discovery Pipeline.Biocompare.[Link]
- The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis.Agilex Biolabs.[Link]
- Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research.
- Pharmacokinetic (PK) & Pharmacodynamic (PD) testing.Svar Life Science.[Link]
- Comparison of the PK-PD characteristics of small molecules and biologics and the translatability of the PK-PD characteristics.
- This compound.Sunway Pharm Ltd.[Link]
- Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3- thiol Derivatives of Expected Anticancer and Antimicrobial Activity.
- Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. chemmethod.com [chemmethod.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Video: Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia [jove.com]
- 13. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. xenograft.org [xenograft.org]
- 17. crownbio.com [crownbio.com]
- 18. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biocompare.com [biocompare.com]
- 20. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 21. bioagilytix.com [bioagilytix.com]
- 22. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. svarlifescience.com [svarlifescience.com]
- 24. drugtargetreview.com [drugtargetreview.com]
- 25. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 27. karger.com [karger.com]
- 28. fda.gov [fda.gov]
- 29. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 30. Pre-Clinical Trials: USFDA Regulations to be Followed – Home 1 [liveonbiolabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine
Introduction
Welcome to the technical support center dedicated to the synthesis of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot common synthetic challenges and improve the reaction yield of this important heterocyclic building block. The 3-amino-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] Therefore, efficient and high-yielding synthetic routes are of significant interest.
This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to optimize your experimental outcomes. We will explore the primary synthetic pathway, address common problems through a detailed troubleshooting guide, and present validated experimental procedures.
Section 1: Understanding the Core Synthesis Pathway
The most direct reported synthesis of this compound proceeds via a two-step, one-pot reaction.[2] This pathway involves the initial formation of a substituted cyanoimidate intermediate, followed by cyclization with hydrazine.
The overall transformation consists of:
-
Step 1: Nucleophilic Substitution. N-methylpiperazine attacks N-cyanoimido-S,S-dimethyl dithiocarbonate, displacing one of the methylthio (-SMe) groups. This forms a reactive guanidine-like intermediate.
-
Step 2: Cyclization. Hydrazine is introduced, which attacks the electrophilic carbon of the intermediate and subsequently displaces the second methylthio group, leading to an intramolecular cyclization that forms the 1,2,4-triazole ring.
Below is a diagram illustrating this primary synthetic workflow.
Caption: Primary synthesis workflow for the target compound.
Section 2: Troubleshooting Guide for Yield Improvement
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<60%). What are the primary factors to investigate?
Low yields are a frequent challenge in heterocyclic synthesis and can often be traced back to a few critical variables.[3]
-
Purity of Starting Materials: The purity of your reagents is paramount. Hydrazine, in particular, can be hygroscopic and its actual concentration may be lower than stated if it's an older bottle.[4] Ensure you are using high-purity, dry solvents and fresh reagents.
-
Reaction Temperature and Duration: While the reported procedure uses reflux, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final product.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Avoid heating for longer than necessary once the starting materials are consumed.
-
Incomplete Reaction: Conversely, insufficient temperature or time will lead to incomplete conversion. Ensure your reflux is stable and the mixture is homogenous.
-
Atmosphere: While not always required, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes prevent oxidative side reactions, especially if trace impurities are present.
Q2: I am observing a significant, difficult-to-remove side product. What is it likely to be and how can I prevent it?
In syntheses involving hydrazides or similar precursors, the formation of a 1,3,4-oxadiazole isomer is a classic side reaction.[4] This occurs through a competing cyclization pathway where the oxygen atom attacks the electrophilic carbon instead of the desired nitrogen atom.
Causality & Prevention:
-
Anhydrous Conditions: This side reaction is often promoted by the presence of water. Ensure all your glassware is oven-dried and use anhydrous solvents to minimize the formation of the 1,3,4-oxadiazole.[4]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the kinetic product (the desired triazole) over the thermodynamic product (the oxadiazole).[4] If you suspect this is an issue, try running the reaction at a slightly lower temperature for a longer duration.
Q3: Could my reaction conditions be optimized further? Are there alternative energy sources to improve yield and reduce time?
Yes. A significant body of literature supports the use of microwave irradiation to dramatically improve the efficiency of 1,2,4-triazole synthesis.[3][5][6] Microwave heating provides rapid, uniform energy distribution throughout the reaction mixture, which can significantly reduce reaction times from hours to minutes and often increase yields by minimizing the formation of thermal degradation byproducts.[3]
Data Presentation: Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Rationale for Improvement |
| Reaction Time | Several hours (e.g., 5-7 hours total)[2] | Minutes (e.g., 15-30 minutes)[3][6] | Rapid, uniform heating accelerates the reaction rate. |
| Typical Yield | Variable, reported at 80% but often lower in practice[2] | Often higher and more consistent | Reduced time at high temperature minimizes product/reagent decomposition.[3] |
| Side Products | Higher potential due to prolonged heating | Lower potential | The reaction quickly reaches completion, reducing the time for side reactions to occur. |
| Energy Input | Conductive heating, less efficient | Direct dielectric heating, highly efficient | Energy is delivered directly to the polar molecules in the reaction mixture. |
Q4: The final purification by recrystallization is leading to significant product loss. What are the best practices?
The reported method uses recrystallization from ethyl acetate.[2] To maximize recovery:
-
Solvent Volume: Use the minimum amount of hot ethyl acetate required to fully dissolve the crude product. Using an excessive volume will result in your product remaining in the mother liquor upon cooling.
-
Cooling Process: Allow the solution to cool slowly to room temperature first, then place it in an ice bath or refrigerator. Crashing the product out of solution too quickly by rapid cooling can trap impurities.
-
Alternative Solvents: If ethyl acetate is not giving satisfactory results, consider a solvent/anti-solvent system. For example, dissolve the product in a minimal amount of a polar solvent like ethanol or methanol, and then slowly add a less polar solvent like diethyl ether or hexanes until turbidity persists.
-
Column Chromatography: If recrystallization fails, silica gel column chromatography is a viable alternative. Given the amine functionalities, the compound is quite polar. A mobile phase of dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine (e.g., 0.5-1%) to prevent streaking on the column would be a good starting point.
Below is a decision-making workflow for troubleshooting low product yield.
Caption: Decision tree for troubleshooting low reaction yield.
Section 3: Experimental Protocols
Adherence to a precise and validated protocol is critical for reproducibility.
Protocol 1: General Procedure via Conventional Heating[2]
Materials:
-
N-cyanoimido-S,S-dimethyl dithiocarbonate
-
N-methylpiperazine
-
Acetonitrile (anhydrous)
-
Hydrazine monohydrate
-
Ethyl acetate (for recrystallization)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: To a solution of N-cyanoimido-S,S-dimethyl dithiocarbonate (1.0 eq) in acetonitrile, add N-methylpiperazine (1.0 eq).
-
First Reflux: Heat the reaction mixture to reflux and maintain for approximately 2 hours. Monitor the consumption of the starting materials by TLC.
-
Addition of Hydrazine: After cooling the mixture to room temperature, add hydrazine monohydrate (1.5 eq).
-
Second Reflux: Heat the mixture to reflux again and maintain for an additional 5 hours. The reaction should be monitored until the intermediate formed in the first step is fully consumed.
-
Workup: Cool the reaction to room temperature and remove the solvent by evaporation under reduced pressure.
-
Purification: The resulting crude solid should be purified by recrystallization using ethyl acetate to yield the final product as a light yellow solid.
Protocol 2: General Procedure for Microwave-Assisted Synthesis[6]
This is an adapted, general protocol, as a specific microwave procedure for this exact compound is not available. It should be optimized for the specific reaction.
Materials:
-
Same reagents as Protocol 1
-
Microwave reactor with sealed reaction vials
Step-by-Step Methodology:
-
Reaction Setup: In a microwave-safe sealed reaction vial, combine N-cyanoimido-S,S-dimethyl dithiocarbonate (1.0 eq), N-methylpiperazine (1.0 eq), and hydrazine monohydrate (1.5 eq) in acetonitrile. Note: Combining all reagents at the start is common in microwave synthesis but may require optimization.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for 15-30 minutes. The reaction progress can be monitored by running several small-scale reactions at different time points.
-
Workup and Purification: After the reaction is complete, cool the vial to room temperature. The workup and purification would then follow the same procedure as in Protocol 1 (solvent evaporation and recrystallization).
Section 4: Frequently Asked Questions (FAQs)
-
Q: Why is a dithiocarbonate used as a starting material?
-
A: The N-cyanoimido-S,S-dimethyl dithiocarbonate is an excellent electrophile. The two methylthio (-SMe) groups are good leaving groups, facilitating the sequential nucleophilic attack by N-methylpiperazine and hydrazine, which is essential for building the final heterocyclic structure.
-
-
Q: Can other bases be used in this reaction?
-
A: In this specific pathway, N-methylpiperazine acts as both a nucleophile and a base. In related 1,2,4-triazole syntheses, bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (TEA) or DIPEA are often used, particularly when the starting materials are salts (e.g., hydrochloride salts).[7][8] The choice of base can significantly impact reaction rate and side product formation.
-
-
Q: What are the key safety precautions for this reaction?
-
A: Hydrazine monohydrate is toxic and a suspected carcinogen. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Acetonitrile is flammable and toxic. Standard laboratory safety procedures should be followed at all times.
-
References
- Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry.
- ChemicalBook. (2025). This compound Synthesis.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting side reactions in 1,2,4-triazole synthesis.
- Al-Masoudi, N. A., et al. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC - PubMed Central.
- Pavel, C. G., et al. (2022).
- Yunusova, S. G., et al. (2018). Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group.
- Castanedo, G. M., et al. (2011). A Highly Regioselective One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Journal of Organic Chemistry. [Link]
- BenchChem. (2025). Side reactions in the synthesis of 1,2,4-triazoles and how to prevent them.
- Dolzhenko, A. V., et al. (2020). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)
- Huang, X., et al. (2015). An Efficient CuCl2-Promoted Synthesis of 1,3-Disubstituted and 2,4,6-Trisubstituted 1,2,4-Triazoles. Frontiers in Chemistry. [Link]
Sources
- 1. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 89292-91-1 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. isres.org [isres.org]
Technical Support Center: Chromatography Purification of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine
Welcome to the technical support guide for the chromatographic purification of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered by researchers and drug development professionals. The guidance is structured to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Section 1: Understanding the Challenge - Physicochemical Properties
The purification of this compound presents a significant challenge primarily due to its molecular structure. The presence of a 1,2,4-triazole ring, a primary amine, and a tertiary amine within the N-methylpiperazine moiety confers both high polarity and strong basicity.[1][2] These properties are the root cause of common chromatographic issues.
-
High Polarity: Leads to poor or no retention on traditional reversed-phase (e.g., C18) columns under standard conditions, as the analyte has a much higher affinity for the polar mobile phase than the non-polar stationary phase.[3]
-
Basicity: The multiple basic nitrogen atoms can engage in strong, undesirable ionic interactions with acidic residual silanols on the surface of silica-based stationary phases. This often results in severe peak tailing, poor resolution, and in some cases, irreversible adsorption to the column.[4][5]
Understanding these core properties is the first step in diagnosing problems and selecting the appropriate chromatographic strategy.
Section 2: General Troubleshooting Workflow
Before delving into mode-specific issues, it's crucial to rule out common experimental errors. This workflow provides a logical progression for troubleshooting any chromatographic purification.
Caption: General troubleshooting workflow for purification.
Section 3: Troubleshooting by Chromatography Mode
This section is organized by common chromatographic techniques. Each Q&A addresses a specific problem you might encounter.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is often the first choice for purification, but it can be challenging for this polar compound.
Q1: My compound elutes in the void volume (no retention). What should I do?
A1: This is a classic sign that your compound is too polar for the stationary phase.[3][6]
-
Expert Insight: The analyte spends almost all its time in the highly aqueous mobile phase, failing to partition into the non-polar C18 chains. You need to either make the stationary phase more "polar-friendly" or switch to a different retention mechanism.
-
Solutions:
-
Use a Polar-Endcapped Column: Select a column specifically designed for retaining polar compounds (often labeled "AQ" or with polar endcapping). These columns prevent phase collapse in highly aqueous mobile phases.[7]
-
Adjust Mobile Phase pH: At a low pH (e.g., using 0.1% formic or trifluoroacetic acid), the amine groups will be protonated. While this increases polarity, it's a necessary first step for good chromatography.
-
Consider Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase forms a neutral, more hydrophobic complex with your protonated analyte, significantly increasing retention.[7]
-
Switch to HILIC: If the above methods fail, your compound is an ideal candidate for Hydrophilic Interaction Liquid Chromatography (HILIC).[3][8]
-
Q2: I see a broad, tailing peak for my compound. How can I improve the peak shape?
A2: Peak tailing is almost certainly caused by secondary interactions between the basic amine groups on your compound and acidic residual silanols on the column's silica backbone.[5]
-
Expert Insight: These silanols have a pKa around 3.5-4.5. At mid-range pH, they are deprotonated (SiO-) and can ionically interact with your protonated basic compound (R-NH3+), creating a secondary, undesirable retention mechanism that leads to tailing.
-
Solutions:
-
Work at Low pH: Add an acid like 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase. This protonates the silanols (SiOH), minimizing ionic interactions.[6]
-
Use a Base-Deactivated Column: Modern, high-purity silica columns that are extensively end-capped are designed to have minimal residual silanol activity and give much better peak shapes for basic compounds.[5]
-
Work at High pH (with caution): Using a high pH mobile phase (e.g., pH 10 with ammonium bicarbonate) will deprotonate your compound's primary amine and keep the piperazine nitrogens neutral, while also deprotonating the silanols. This can yield excellent peak shapes but requires a pH-stable hybrid or polymer-based column that can withstand high pH without dissolving.
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative to reversed-phase for highly polar compounds and is strongly recommended for this molecule.[8][9]
-
Mechanism Insight: In HILIC, a polar stationary phase (like bare silica, diol, or amide) is used with a mobile phase high in organic solvent (typically >80% acetonitrile). The mobile phase water forms an enriched layer on the stationary phase surface. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the water content in the mobile phase.[8]
Caption: HILIC retention mechanism.
Q3: My retention times in HILIC are not reproducible. What's wrong?
A3: HILIC is notoriously sensitive to equilibration.
-
Expert Insight: Establishing the stable water layer on the stationary phase takes significantly longer than in reversed-phase. Insufficient equilibration is the most common cause of shifting retention times.
-
Solutions:
-
Increase Equilibration Time: Ensure the column is equilibrated with the initial mobile phase for at least 20-30 column volumes before the first injection and between runs.
-
Control Mobile Phase Composition: HILIC is very sensitive to small changes in water content. Prepare mobile phases carefully and consistently.
-
Manage Sample Diluent: Ideally, dissolve your sample in the initial mobile phase (high organic). Dissolving in a highly aqueous solution can cause peak distortion and shifts in retention.
-
Q4: I'm still getting poor peak shape in HILIC. Why?
A4: Even in HILIC, secondary ionic interactions can occur.
-
Expert Insight: The underlying stationary phase (e.g., silica) still has ion-exchange properties. Your basic compound can interact directly with the charged surface, causing tailing.
-
Solution:
-
Add a Buffer: Use a buffer in the aqueous portion of your mobile phase to control both pH and ionic strength. Ammonium formate or ammonium acetate at 10-20 mM are excellent choices as they are volatile and MS-friendly.[9] This provides ions that compete with your analyte for active sites, sharpening the peak.
-
Normal Phase Chromatography (NPC)
While possible, traditional normal phase chromatography on bare silica is often a poor choice for highly basic compounds.
Q5: My compound streaks severely on a silica TLC plate and won't elute from my silica flash column. What should I do?
A5: This indicates a very strong, likely irreversible, interaction between your basic compound and the acidic silica surface.[4][10]
-
Expert Insight: The acidic silanols on the silica gel are strongly binding your basic analyte. You must neutralize this interaction to achieve elution.
-
Solutions:
-
Add a Basic Modifier: Add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol/Ammonia).[4][10] This modifier will compete for the acidic sites on the silica, allowing your compound to elute.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[4] Alternatively, bonded phases like amino (NH2) or cyano (CN) columns can provide better results for basic compounds in normal-phase mode.[7]
-
Ion Exchange Chromatography (IEX)
Given the compound's basic nature, cation-exchange chromatography is a highly viable purification strategy.
Q6: How can I use ion-exchange chromatography for my compound?
A6: Your compound has multiple basic nitrogens and will be positively charged (cationic) at a pH below its pKa values. This makes it a perfect candidate for strong or weak cation-exchange chromatography.[11][12] Piperazine and its derivatives are often analyzed using this method.[13][14][15]
-
Expert Insight: In cation-exchange, the stationary phase has fixed negative charges. Your protonated, positively charged analyte binds to it. You can then elute the compound by increasing the concentration of competing cations (salt gradient) or by changing the pH to neutralize your compound.
-
Protocol Outline:
-
Column: Use a strong (e.g., sulfonate-based) or weak (e.g., carboxylate-based) cation-exchange column.
-
Binding/Wash Buffer: A low ionic strength buffer at an acidic to neutral pH (e.g., 20 mM phosphate buffer, pH 6.0).
-
Elution Buffer: The same buffer with a high concentration of salt (e.g., 1-2 M NaCl).
-
Procedure: Load the sample in the low-salt buffer, wash away neutral impurities, and then apply a gradient of the high-salt buffer to elute your bound compound.
-
Section 4: Summary of Recommended Starting Conditions
This table provides recommended starting points for method development.
| Parameter | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) | Ion-Exchange (IEX) |
| Column | Polar-endcapped C18, pH stable | Bare Silica, Amide, or Diol | Strong Cation Exchange (SCX) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in 95:5 ACN:H₂O | 20 mM Phosphate Buffer, pH 6.0 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Formate in 50:50 ACN:H₂O | 20 mM Phosphate Buffer + 1.5 M NaCl, pH 6.0 |
| Gradient | 0-30% B over 20 min | 0-50% B over 20 min | 0-100% B over 20 min |
| Key Advantage | Widely available | Excellent retention for polar compounds | High capacity and selectivity based on charge |
| Primary Challenge | Poor retention, peak tailing | Long equilibration times | Requires salt removal post-purification |
Section 5: Detailed Protocols
Protocol 1: HILIC Purification Method
This method is the recommended starting point for high-resolution purification.
-
Column: HILIC Silica or Amide phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Aqueous Stock (100 mM): Dissolve ammonium formate in water to make a 100 mM stock solution. Adjust pH to ~3.5 with formic acid.
-
Mobile Phase A: Acetonitrile / Aqueous Stock (95:5 v/v).
-
Mobile Phase B: Acetonitrile / Aqueous Stock (50:50 v/v).
-
-
Sample Preparation: Dissolve the crude material in Mobile Phase A. If solubility is an issue, use a minimal amount of water or DMSO and dilute with acetonitrile.
-
Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 30 column volumes at a flow rate of 1 mL/min.
-
Gradient Elution:
-
0-2 min: 100% A
-
2-22 min: Gradient from 0% to 50% B
-
22-25 min: Hold at 50% B
-
25-26 min: Return to 0% B
-
26-40 min: Re-equilibration at 100% A
-
-
Fraction Collection: Collect fractions based on UV absorbance and analyze purity by analytical HPLC or LC-MS.
References
- PubMed.
- ResearchGate.
- PubMed. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. [Link]
- SIELC Technologies. Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column. [Link]
- Semantic Scholar.
- PubMed. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. [Link]
- Buchi.com.
- Reddit. Purification of strong polar and basic compounds. [Link]
- Biotage. What can I use to purify polar reaction mixtures?. [Link]
- OSTI.gov.
- ACS Publications.
- Google Patents.
- A Review on Analytical Methods for Piperazine Determin
- LCGC International.
- Chromatography Online. Retaining Polar Compounds. [Link]
- BioPharma Services. BA Method Development: Polar Compounds. [Link]
- ResearchGate.
- Waters Blog.
- SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. [Link]
Sources
- 1. This compound | 89292-91-1 [chemicalbook.com]
- 2. 89292-91-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. biotage.com [biotage.com]
- 4. reddit.com [reddit.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 9. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. osti.gov [osti.gov]
- 12. CN112730641A - Ion chromatography determination method of N-methylpiperazine - Google Patents [patents.google.com]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
Technical Support Center: Optimization of Cyclization Conditions for 1,2,4-Triazole Synthesis
Welcome to the technical support center for the synthesis of 1,2,4-triazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the cyclization process and provide practical, field-proven solutions to optimize your synthetic outcomes. Our goal is to empower you with the knowledge to troubleshoot effectively and enhance the efficiency and success of your 1,2,4-triazole syntheses.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and offering actionable solutions.
Issue 1: Low to No Yield of the Desired 1,2,4-Triazole
Question: I am performing a 1,2,4-triazole synthesis and observing very low or no formation of my target product. What are the likely causes and how can I improve the yield?
Answer: Low or no yield in 1,2,4-triazole synthesis is a frequent issue stemming from several potential factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Probable Causes & Recommended Solutions:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. Many cyclization reactions require significant thermal energy to overcome the activation barrier.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after the initially planned duration, consider extending the reaction time. A gradual increase in temperature can also be beneficial, but be mindful of potential side reactions.[1] For thermally sensitive substrates, microwave-assisted synthesis can be an excellent alternative to shorten reaction times and often improve yields.[2][3]
-
-
Purity of Starting Materials: The purity of your starting materials, particularly hydrazides which can be hygroscopic, is critical.[1] Moisture can interfere with the reaction, and impurities can lead to unwanted side products.
-
Solution: Ensure all starting materials are pure and thoroughly dried before use. Recrystallize or purify reagents if their purity is questionable.
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction or the formation of side products.
-
Solution: Carefully check the stoichiometry of your reactants. In some cases, using a slight excess of one of the reagents (e.g., the hydrazine component) can drive the reaction to completion.
-
-
Ineffective Catalyst or Base: If your synthesis is catalyst- or base-mediated, the choice and amount of the catalyst or base are crucial.
-
Solution: The selection of the catalyst can be critical for success. For instance, in certain cycloadditions, Ag(I) and Cu(II) catalysts can lead to different regioisomers (1,3-disubstituted vs. 1,5-disubstituted 1,2,4-triazoles).[2][4] Ensure the catalyst is active and used in the appropriate amount. Similarly, the strength and stoichiometry of the base should be optimized for the specific reaction.
-
Below is a workflow to guide you through troubleshooting low yield:
Caption: Troubleshooting workflow for low yield in 1,2,4-triazole synthesis.
Issue 2: Formation of 1,3,4-Oxadiazole as a Major Side Product
Question: My reaction is producing a significant amount of a 1,3,4-oxadiazole side product instead of the desired 1,2,4-triazole. How can I prevent this?
Answer: The formation of a 1,3,4-oxadiazole is a common competing cyclization pathway, especially when using hydrazides as starting materials.[1] This occurs because the intermediate can undergo intramolecular cyclization through either the nitrogen or the oxygen atom.
Causality & Prevention:
-
Reaction Conditions: The formation of the 1,3,4-oxadiazole is often favored under harsh dehydrating conditions.
-
Choice of Acylating Agent: The nature of the acylating agent can influence the reaction pathway.
-
Solution: Experiment with different acylating agents. For example, using an imidoyl chloride instead of an acid chloride or anhydride might favor the desired N-acylation leading to the triazole.
-
The general mechanism illustrating the competing pathways is shown below:
Caption: Competing cyclization pathways in 1,2,4-triazole synthesis.
Issue 3: Formation of Regioisomeric Mixtures
Question: I am getting a mixture of N-1 and N-4 alkylated (or arylated) 1,2,4-triazoles. How can I control the regioselectivity?
Answer: For unsubstituted or symmetrically substituted 1,2,4-triazoles, reactions such as alkylation can occur at different nitrogen atoms, leading to a mixture of regioisomers. The regioselectivity is influenced by several factors.
Controlling Factors & Strategies:
-
Catalyst Selection: The choice of catalyst can have a profound impact on regioselectivity.
-
Strategy: A notable example is the catalyst-controlled regioselective [3+2] cycloaddition of isocyanides with diazonium salts. Under Ag(I) catalysis, 1,3-disubstituted 1,2,4-triazoles are formed selectively, while Cu(II) catalysis yields 1,5-disubstituted 1,2,4-triazoles.[2][5] Careful screening of catalysts is therefore a powerful tool for controlling the isomeric outcome.
-
-
Reaction Conditions: The base, solvent, and temperature can also influence the site of substitution.
-
Strategy: Generally, kinetic control (lower temperatures) and thermodynamic control (higher temperatures) can favor different isomers. Experiment with different solvent polarities and base strengths to find the optimal conditions for the desired regioisomer.
-
Issue 4: Difficulty in Product Purification
Question: My crude product is difficult to purify. What are some effective purification strategies for 1,2,4-triazoles?
Answer: Purification of 1,2,4-triazoles can be challenging due to their polarity and potential for forming strong intermolecular interactions.
Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying solid 1,2,4-triazoles.
-
Protocol: Screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, or mixtures with hexanes) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice.
-
Protocol: Use silica gel for less polar triazoles. For more polar compounds, consider using alumina or reverse-phase silica. A gradient elution of a solvent system like ethyl acetate/hexanes or dichloromethane/methanol is often effective.
-
-
Acid-Base Extraction: If your 1,2,4-triazole has basic nitrogen atoms, you can use acid-base extraction to separate it from non-basic impurities.
-
Protocol: Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The triazole will move to the aqueous layer as its salt. The aqueous layer can then be washed with an organic solvent to remove impurities, followed by basification (e.g., with NaHCO₃ or NaOH) to regenerate the free triazole, which can then be extracted back into an organic solvent.
-
-
Formation of a Salt: In some cases, forming a salt of the triazole can aid in purification.[6]
-
Protocol: A method for purifying benzo- or tolyltriazoles involves forming a slurry of their alkali metal or alkaline earth metal salt in an alcohol, separating the solid salt, and then neutralizing it to obtain the purified triazole.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and versatile methods for synthesizing 1,2,4-triazoles?
A1: Several robust methods exist for 1,2,4-triazole synthesis. Some of the most widely used include the Pellizzari, Einhorn-Brunner, and Delia reactions.[1] Modern approaches often involve multicomponent reactions and the use of amidines as precursors, which offer high efficiency and broad substrate scope.[4][7] Microwave-assisted synthesis has also become popular for accelerating these reactions.[2][3]
Q2: How do I choose the right solvent for my 1,2,4-triazole synthesis?
A2: The choice of solvent can significantly impact the reaction rate and yield. High-boiling polar aprotic solvents like DMF and DMSO are commonly used as they can dissolve a wide range of reactants and facilitate the reaction at elevated temperatures.[5] However, for some reactions, alcohols or even solvent-free conditions can be optimal.[7] It is advisable to consult the literature for your specific reaction type or screen a few solvents to determine the best one for your system.
Q3: What role does the catalyst play in 1,2,4-triazole synthesis?
A3: Catalysts can play several roles. They can activate substrates, facilitate bond formation, and control regioselectivity. Copper catalysts are frequently employed in oxidative C-H functionalization and cycloaddition reactions to form the triazole ring.[5][7] In some cases, metal-free conditions using iodine or other oxidants are also effective.[2][5] The choice of catalyst is highly dependent on the specific synthetic route.
Q4: Can I monitor the progress of my 1,2,4-triazole synthesis?
A4: Yes, and it is highly recommended. The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC provides a quick and easy way to visualize the consumption of starting materials and the formation of the product. LC-MS is more quantitative and can confirm the mass of the desired product, helping to distinguish it from isomers or side products.
Summary of Optimized Reaction Conditions for Selected 1,2,4-Triazole Syntheses
| Synthesis Method | Key Reactants | Catalyst/Reagent | Solvent | Temperature | Key Advantages |
| Pellizzari Reaction | Amide and Acylhydrazide | Heat | High-boiling solvent or neat | >200 °C | Simple, atom-economical |
| Einhorn-Brunner Reaction | Hydrazine and Diacylamines | Acid or Heat | Varies | Varies | Good for N-substituted triazoles |
| From Amidines and Hydrazines | Amidine and Hydrazine | Base (e.g., K₃PO₄) | DMF, DMSO | Varies | Versatile, good functional group tolerance[5] |
| Cu-Catalyzed Cycloaddition | Nitriles and Amidines | Copper catalyst, O₂ | Varies | Varies | High efficiency, good for substituted triazoles[7] |
| Metal-Free Oxidative Cyclization | Hydrazones and Amines | I₂/TBHP | Varies | Varies | Avoids metal contamination, mild conditions[5] |
General Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted 1,2,4-Triazole from a Nitrile and a Hydrazine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitrile (1.0 eq), the hydrazine hydrochloride salt (1.1 eq), and a suitable base (e.g., K₃PO₄, 2.0 eq).
-
Solvent Addition: Add a dry, high-boiling solvent such as DMF or DMSO under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
References
- Lu, X., Liu, Y., & Wang, Q. (2022). Synthesis of 1,2,4-triazole compounds. ISRES.
- Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 967329.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
- Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10.
- Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. SciSpace.
- Faghih, Z., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 83.
- Abdel-Wahab, B. F., et al. (2025). 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review).
- Al-Amiery, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry.
- Wang, X., et al. (2015). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy.
- Kaminski, J. J., & Shinkai, I. (1981). U.S. Patent No. 4,269,987. U.S.
- Hao, L., et al. (2023). Strategies for the preparation of 1H-1,2,4-triazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. isres.org [isres.org]
- 6. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing byproducts in triazole synthesis
Technical Support Center: Triazole Synthesis
A-Z Guide to Identifying and Minimizing Byproducts in Azide-Alkyne Cycloaddition Reactions
Welcome to the Technical Support Center for Triazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry."[1] As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
This resource is structured to address common issues encountered in the lab, from unexpected side products to low yields. We will delve into the mechanisms of byproduct formation and provide actionable strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?
The most prevalent byproducts in CuAAC reactions are typically related to oxidative homocoupling of the terminal alkyne, often referred to as Glaser coupling, which results in the formation of a symmetric 1,3-diyne.[2][3] Another common issue is the formation of regioisomers. While CuAAC is renowned for its high regioselectivity, producing the 1,4-disubstituted triazole, trace amounts of the 1,5-isomer can sometimes be observed, particularly under thermal, uncatalyzed conditions.[4][5][6] Additionally, if copper halides are used in stoichiometric amounts, 5-halogenated triazoles can form.[7]
Q2: Why is minimizing these byproducts so critical?
Byproduct formation directly impacts the yield and purity of the desired triazole product.[8] From a drug development perspective, even small amounts of impurities can have significant pharmacological implications and create downstream challenges in purification and regulatory approval. For materials science applications, byproducts can disrupt the desired properties of polymers and other materials.[5] Efficiently minimizing byproducts simplifies purification, often avoiding the need for chromatography, reduces waste, and improves the overall atom economy of the synthesis.[9]
Q3: What are the primary factors that influence byproduct formation?
The key factors are the stability of the Cu(I) oxidation state, the presence of oxygen, and the choice of ligands and solvents. The catalytically active species is Cu(I), which is prone to oxidation to the inactive Cu(II) state or disproportionation.[4] Oxygen is a primary culprit, as it can oxidize Cu(I) and promote the Glaser coupling side reaction.[2][10][11] The choice of ligand is crucial for stabilizing the Cu(I) catalyst, preventing oxidation, and accelerating the desired cycloaddition.[5][11][12]
Troubleshooting Guide: From Problem to Solution
This section is designed to help you diagnose and resolve specific experimental issues.
Problem 1: Low or No Yield of the Desired 1,4-Disubstituted Triazole
A low yield is a common frustration. The workflow below will guide you through a systematic approach to identifying the root cause.
Caption: A systematic workflow for troubleshooting low yields in CuAAC reactions.
Possible Cause 1.1: Catalyst Inactivity due to Oxidation
-
The "Why": The CuAAC reaction relies on the Cu(I) oxidation state to form the copper-acetylide intermediate.[13] Dissolved oxygen in your solvents can readily oxidize Cu(I) to Cu(II), which is catalytically inactive for the desired cycloaddition and can instead promote alkyne homodimerization.[2][10][11]
-
The Solution:
-
Use a Reducing Agent: The most common practice is to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄) using a reducing agent. Sodium ascorbate is the preferred choice for its effectiveness and convenience.[5][10][14] Always prepare your sodium ascorbate solution fresh, as it can degrade over time.[12]
-
Degas Your Solvents: To minimize dissolved oxygen, thoroughly degas your solvents by sparging with an inert gas (e.g., argon or nitrogen) or by using a freeze-pump-thaw technique.[15]
-
Work Under an Inert Atmosphere: For particularly sensitive substrates or when maximum yield is critical, performing the reaction in a glovebox can provide the best protection against oxygen.[15]
-
Possible Cause 1.2: Inappropriate Ligand or Ligand-to-Copper Ratio
-
The "Why": A suitable ligand is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction.[11][12][14] An incorrect ligand or an improper ligand-to-copper ratio can lead to poor results.[12] For example, some ligands can form inactive copper chelates if used in excess.[16]
-
The Solution:
-
Choose the Right Ligand: For aqueous bioconjugation reactions, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are recommended.[12] TBTA (Tris(benzyltriazolylmethyl)amine) is a common choice for organic solvents.[5]
-
Optimize the Ligand-to-Copper Ratio: A typical starting point is a 1:1 to 5:1 ligand-to-copper ratio.[12] However, the optimal ratio can be substrate-dependent. It's advisable to screen different ratios to find the best condition for your specific reaction.
-
Problem 2: Significant Alkyne Homodimer (Glaser Byproduct) Detected
The presence of a symmetrical 1,3-diyne byproduct, observable by LC-MS or NMR, is a clear indicator of oxidative alkyne coupling.
Caption: Simplified mechanism of Glaser-Hay coupling, a common side reaction.
-
The "Why": This side reaction is catalyzed by copper, particularly Cu(II), in the presence of an oxidant like oxygen.[3][17][18] It involves the oxidative coupling of two terminal alkynes to form a diyne.[19]
-
The Solution:
-
Strict Oxygen Exclusion: As detailed in Problem 1.1, rigorous exclusion of oxygen is the most effective preventative measure.[10][11]
-
Sufficient Reducing Agent: Ensure you are using an adequate amount of sodium ascorbate to maintain a reducing environment and keep the copper in the +1 oxidation state. An excess is often beneficial.[2]
-
Order of Addition: A recommended procedure is to premix the Cu(II) salt and the stabilizing ligand before adding them to the azide and alkyne. The reducing agent (sodium ascorbate) should be added last to initiate the reaction.[15] This prevents premature reduction of copper before it can be complexed by the ligand, which could lead to the formation of undesirable copper species.[15]
-
Problem 3: Formation of the 1,5-Disubstituted Triazole Isomer
While CuAAC is highly regioselective for the 1,4-isomer, the uncatalyzed thermal Huisgen cycloaddition can produce a mixture of 1,4- and 1,5-regioisomers.[5][6] If you detect the 1,5-isomer, it may indicate that a non-catalyzed pathway is competing with your desired reaction.
-
The "Why": The thermal reaction proceeds through a concerted [3+2] cycloaddition mechanism where both regioisomers can form.[4] The copper catalyst alters the mechanism to a stepwise process that exclusively favors the 1,4-isomer.[4][5]
-
The Solution:
-
Ensure Catalyst Activity: If your catalyst is inactive (see Problem 1.1), the thermal pathway may become dominant, especially if the reaction is heated. Re-evaluate your catalyst system.
-
Avoid High Temperatures: The CuAAC reaction is often rapid at room temperature.[20] Unnecessary heating can promote the uncatalyzed background reaction. If your substrates require heating to improve solubility or reactivity, consider screening different solvents first. Microwave irradiation can sometimes provide rapid heating, reducing overall reaction times and potentially minimizing side reactions.[21]
-
Consider a Ruthenium Catalyst for the 1,5-Isomer: If the 1,5-disubstituted triazole is your desired product, a different catalytic system is required. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively produces the 1,5-isomer.[5][6][22]
-
Quantitative Data Summary
Optimizing reaction conditions is key to minimizing byproducts. The following table provides a general overview of how different parameters can affect the product distribution.
| Parameter | Condition | Impact on 1,4-Triazole Yield | Impact on Byproduct Formation | Rationale & Reference |
| Oxygen | Presence of Air | Decreases | Increases Glaser Coupling | O₂ oxidizes active Cu(I) to inactive Cu(II), which promotes alkyne homodimerization.[2][10][11] |
| Inert Atmosphere | Maximizes | Minimizes Glaser Coupling | Lack of O₂ preserves the Cu(I) state and prevents oxidative side reactions.[15] | |
| Reducing Agent | Insufficient Ascorbate | Decreases | Increases Glaser Coupling | Not enough reducing agent to counteract oxidation of Cu(I) by trace oxygen.[2][14] |
| (Sodium Ascorbate) | Sufficient Ascorbate | Maximizes | Minimizes Glaser Coupling | Maintains a reducing environment, ensuring a high concentration of active Cu(I) catalyst.[4][14] |
| Ligand | No Ligand | Variable | Can be High | Cu(I) is unstable and prone to oxidation and disproportionation without a stabilizing ligand.[4][5] |
| Optimal Ligand & Ratio | Maximizes | Minimized | Ligands like THPTA or TBTA stabilize Cu(I), prevent aggregation, and accelerate the reaction.[12][15][23] | |
| Temperature | Room Temperature | Often Sufficient | Generally Low | CuAAC is typically very efficient at ambient temperatures.[20] |
| Elevated Temperature | May Decrease | May Increase 1,5-Isomer | High temperatures can promote the uncatalyzed thermal reaction, leading to regioisomers.[5] |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale CuAAC Reaction
This protocol is a starting point and should be optimized for your specific substrates.
-
Reagent Preparation:
-
Prepare a 1 M solution of sodium ascorbate in deionized water. This solution must be prepared fresh before each use.
-
Prepare a 100 mM solution of Copper(II) Sulfate (CuSO₄) in deionized water.
-
Prepare a 500 mM solution of the ligand (e.g., THPTA) in deionized water.
-
Dissolve your alkyne and azide substrates in a suitable solvent (e.g., a mixture of t-BuOH/H₂O, DMSO, or DMF).[15]
-
-
Reaction Assembly (Order of addition is critical[15]):
-
To a clean reaction vial, add the solution containing your alkyne (1.0 equivalent) and azide (1.1 equivalents).
-
Add the ligand solution (e.g., 5 equivalents relative to copper).
-
Add the CuSO₄ solution (e.g., 1-5 mol%).
-
Vortex the mixture briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 10 mol%).
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC, LC-MS, or NMR analysis of aliquots.
-
Protocol 2: Byproduct Identification and Separation
-
Analysis:
-
Use High-Performance Liquid Chromatography (HPLC) or LC-MS to analyze the crude reaction mixture. This can help quantify the ratio of product to byproduct.[24]
-
The alkyne homodimer will have a mass of (2 * Alkyne Mass - 2). The 1,4- and 1,5-isomers will have the same mass but may have different retention times on HPLC.
-
-
Separation:
-
If byproducts are present, purification is typically achieved by silica gel column chromatography.
-
For separating regioisomers, which can be challenging due to similar polarities, specialized chiral HPLC columns may be effective if the molecules are chiral.[25][26][27] Experimenting with different solvent systems and using a gradient elution can improve separation.[8]
-
References
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. [Link]
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
- Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
- Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjug
- Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI. [Link]
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
- Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
- CuAAC click triazole synthesis - labor
- Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.
- [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chrom
- The Chiral Separation of Triazole Pesticides Enantiomers by Amylose-tris(3,5-dimethylphenylcarbamate)
- Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implic
- Enantiomer Separation of Triazole Fungicides by High-Performance Liquid Chromatography | Request PDF.
- Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications | Chemical Reviews.
- Chiral Separation and Enantiomerization of Triazole Pesticides.
- Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update | Request PDF.
- Cu-Catalyzed Azide−Alkyne Cycloaddition | Chemical Reviews.
- Why is the efficiency of my CuAAC click chemistry so low?.
- Separation and analysis of triazole antifungal in biological matrices by liquid chrom
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing. [Link]
- Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology (RSC Publishing). [Link]
- Glaser coupling. Wikipedia. [Link]
- Glaser Coupling, Hay Coupling. Organic Chemistry Portal. [Link]
- Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. [Link]
- Synthesis of 5-halogenated 1,2,3-triazoles under stoichiometric Cu(I)-mediated azide-alkyne cycloaddition (CuAAC or 'Click Chemistry'). PubMed. [Link]
- Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms | ACS Omega.
- Click Reaction Looking Weird? : r/Chempros. Reddit. [Link]
- Green Synthesis of 1,2,3-Triazoles: A Sustainable Approach | Request PDF.
- Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing. [Link]
- Glaser-Hay Coupling. SynArchive. [Link]
- Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
- Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in W
- Recent advances in triazole synthesis via click chemistry and their pharmacological applic
- Click Triazoles for Bioconjug
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Synthesis of 5-halogenated 1,2,3-triazoles under stoichiometric Cu(I)-mediated azide-alkyne cycloaddition (CuAAC or 'Click Chemistry') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glaser coupling - Wikipedia [en.wikipedia.org]
- 18. synarchive.com [synarchive.com]
- 19. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 20. youtube.com [youtube.com]
- 21. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 24. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 25. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Aqueous Solubility of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine
Welcome to the technical support guide for enhancing the aqueous solubility of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) designed for researchers, scientists, and drug development professionals. The goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What are the key physicochemical properties of this compound that influence its aqueous solubility?
Answer: Understanding the molecule's structure is the first step in troubleshooting solubility.
This compound is a basic compound. Its structure contains several nitrogen atoms within the triazole and piperazine rings, which can be protonated. These characteristics are critical determinants of its behavior in aqueous solutions.
-
Presence of Basic Centers: The molecule has multiple basic nitrogen atoms, particularly the amino group on the triazole ring and the nitrogens in the piperazine ring. These sites can accept protons, becoming ionized (charged).
-
pKa Value: The pKa is the pH at which 50% of the compound is in its ionized form.[1] While the exact experimental pKa of this specific molecule is not widely published, similar structures containing 1,2,4-triazole and piperazine moieties suggest it is a weak base.[2][3] The ionized, or protonated, form of a basic drug is generally more water-soluble than the un-ionized, neutral form.[4]
-
LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity (oil/fat-loving nature). A higher LogP generally correlates with lower aqueous solubility. While specific LogP data for this compound is limited, the presence of the methyl group and the carbon backbone contribute to some degree of lipophilicity.
The interplay between the compound's pKa and the pH of the aqueous medium is the most critical factor governing its solubility, a relationship described by the Henderson-Hasselbalch equation.[5][6][7]
FAQ 2: My compound is precipitating out of my aqueous buffer. What is the first and most direct strategy I should try?
Answer: The most immediate and effective strategy for a basic compound like this is pH adjustment .[8][9]
The solubility of a basic compound increases dramatically as the pH of the solution is lowered below its pKa. At a lower pH, the compound becomes protonated (ionized), and this charged species interacts much more favorably with polar water molecules.
Initial Steps:
-
Prepare a stock solution in an organic solvent: If you are starting with a solid, first dissolve it in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO). This ensures the compound is fully dissolved before being introduced to the aqueous environment, giving you a kinetic solubility measurement, which is often higher than the true equilibrium solubility.[10][11][12]
-
Acidify your aqueous buffer: Prepare your desired aqueous buffer (e.g., phosphate-buffered saline, PBS) and adjust the pH downwards. A good starting point is to aim for a pH that is 1 to 2 units below the predicted pKa of the most basic nitrogen. For a compound like this, starting with a pH of 5.0 or 6.0 is a reasonable approach.
-
Add the stock solution: Slowly add a small aliquot of your DMSO stock solution to the acidified buffer while vortexing or stirring. Observe for any signs of precipitation.
If you see precipitation, the buffer may not be acidic enough. If the solution remains clear, you can proceed with your experiment, but be mindful that the final concentration of the organic solvent (e.g., DMSO) should be low enough to not interfere with your assay.
FAQ 3: How do I systematically determine the optimal pH for solubilizing my compound and avoid precipitation long-term?
Answer: To find the optimal pH and ensure long-term stability, you should determine the compound's thermodynamic solubility across a range of pH values by creating a pH-solubility profile.[13][14] This involves allowing the system to reach equilibrium.
Experimental Protocol: pH-Solubility Profile
-
Preparation: Add an excess amount of the solid compound to several vials. Ensure there is enough solid that some will remain undissolved at equilibrium.
-
Buffer Addition: To each vial, add a specific buffer of a known pH. Use a series of buffers covering a wide range (e.g., pH 2, 4, 6, 7, 7.4, 8, 10).
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 to 48 hours. This allows the solution to reach equilibrium.
-
Separation: After equilibration, remove the vials and let any remaining solid settle. Carefully collect the supernatant. It is crucial to filter (using a syringe filter, e.g., 0.22 µm PVDF) or centrifuge the samples to remove all undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of each buffer.
Expected Outcome:
The resulting graph will typically show low solubility at high pH values, with a sharp increase in solubility as the pH drops below the compound's pKa.
| pH of Buffer | Expected Solubility of a Basic Compound |
| 10.0 | Very Low |
| 8.0 | Low |
| 7.4 | Moderate |
| 6.0 | High |
| 4.0 | Very High |
| 2.0 | Very High |
This table illustrates a typical trend for a basic compound. Actual values must be determined experimentally.
FAQ 4: pH adjustment is not sufficient or is incompatible with my biological assay. What are my other options?
Answer: When pH modification is not a viable option, several other formulation strategies can be employed. The most common are the use of co-solvents, salt formation, and complexation with cyclodextrins.[15][16][17]
-
Co-solvents: These are water-miscible organic solvents that, when added to water, increase the solubility of non-polar or poorly soluble compounds.[18][19] They work by reducing the polarity of the aqueous solvent system.[20][21] Common examples include:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Glycerin
-
-
Salt Formation: This is a highly effective method for increasing the solubility and dissolution rate of ionizable drugs.[22][23][24] By reacting the basic compound with an acid, a salt is formed, which often has vastly improved aqueous solubility and better solid-state properties.[25][26]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[27][28] The poorly soluble drug can be encapsulated within the hydrophobic core, forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[29][30][31]
FAQ 5: How should I perform a co-solvent screen, and what should I look for?
Answer: A co-solvent screen is a systematic way to determine the most effective co-solvent and its optimal concentration.
Experimental Protocol: Co-solvent Solubility Screen
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol).
-
Prepare Co-solvent Mixtures: For each co-solvent, prepare a series of aqueous mixtures at different concentrations (e.g., 5%, 10%, 20%, 40% v/v in your primary buffer).
-
Determine Solubility: Use the thermodynamic solubility method described in FAQ 3. Add an excess of your compound to each co-solvent mixture.
-
Equilibrate and Analyze: Agitate for 24-48 hours, filter, and quantify the concentration in the supernatant via HPLC or LC-MS.
-
Evaluate: Plot solubility versus co-solvent concentration for each candidate.
What to Look For:
-
Efficacy: Which co-solvent provides the desired solubility at the lowest concentration?
-
Compatibility: Is the required concentration of the co-solvent compatible with your downstream assay? High concentrations of organic solvents can denature proteins or interfere with cell-based assays.
-
Precipitation upon Dilution: Test if the compound remains in solution when the co-solvent formulation is diluted into a purely aqueous buffer, simulating what might happen in an in vivo or assay environment.
Example Data Table:
| Co-solvent Concentration (% v/v) | Solubility in PEG 400 (µg/mL) | Solubility in Ethanol (µg/mL) |
| 0% (Buffer only) | 5 | 5 |
| 10% | 50 | 35 |
| 20% | 250 | 150 |
| 40% | 1200 | 700 |
This hypothetical data shows that PEG 400 is a more effective co-solvent for this compound than ethanol.
FAQ 6: When is salt formation the right choice, and how do I screen for the best salt form?
Answer: Salt formation is an excellent choice when you need a stable, solid form of the drug with significantly enhanced aqueous solubility and dissolution rate.[23][24] It is particularly valuable in drug development for creating a consistent and manufacturable active pharmaceutical ingredient (API).
A salt screen involves reacting the basic "freebase" form of your compound with a variety of pharmaceutically acceptable acids (counter-ions) to see which combinations form stable, crystalline salts with desirable properties.
Experimental Protocol: Small-Scale Salt Screen
-
Select Counter-ions: Choose a range of acids with different pKa values and chemical properties (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid).
-
Dissolution and Reaction: Dissolve a known amount of the freebase compound in a suitable solvent (e.g., acetone, ethanol). In a separate vial, dissolve an equimolar amount of the chosen acid.
-
Mixing: Add the acid solution to the freebase solution dropwise while stirring.
-
Induce Crystallization: If a solid does not precipitate immediately, try cooling the solution, slowly adding an anti-solvent (a solvent in which the salt is insoluble, like heptane), or scratching the inside of the vial to induce crystallization.
-
Isolation and Analysis: Isolate any resulting solid by filtration, wash with a small amount of the anti-solvent, and dry.
-
Characterization: Analyze the resulting solid. The most important initial test is to measure its aqueous solubility (as described in FAQ 3). Further characterization would involve techniques like X-ray powder diffraction (XRPD) to confirm crystallinity and differential scanning calorimetry (DSC) to determine the melting point.
Key Considerations for a Good Salt Form:
-
High Aqueous Solubility: The primary goal.
-
Good Crystallinity: Crystalline solids are generally more stable and easier to handle than amorphous material.
-
Low Hygroscopicity: The salt should not readily absorb moisture from the air, which can affect stability and handling.
-
Chemical Stability: The salt form should be chemically stable under storage conditions.
References
- Arun, R., et al. (2008). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs.
- Chaudhary, A., et al. (2022). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
- Hörter, D., & Dressman, J. B. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
- Gould, S., & Scott, K. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Kouskoura, M. G., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling.
- Muñoz-Bonilla, A., & Fernández-García, M. (2018). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers.
- Kumar, L., & Kumar, A. (2012). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Zgirski, M., & Pinsky, B. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.
- Crystal Pharmatech. (n.d.). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Crystal Pharmatech.
- Loftsson, T., & Jarvinen, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules.
- Pan, P. T. (n.d.). Aqueous and Lipid Solubility. AccessPhysiotherapy.
- Hörter, D., & Dressman, J. B. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate.
- Hemalatha, B., et al. (2021). VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT: AN OVERVIEW. International Journal of Research in Pharmaceutical and Nano Sciences.
- Kumar, S., & Singh, A. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules.
- Sharma, D., et al. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Pharmaceutical Erudition.
- Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta.
- ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate.
- Admescope. (n.d.). Solubility, thermodynamic. Admeshop.
- Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
- International Journal of Creative Research Thoughts. (2022). Solubility Enhancement Techniques: An Overview. IJCRT.org.
- Slideshare. (n.d.). Methods of solubility enhancements. Slideshare.
- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- Pharmapproach. (2023). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach.
- Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results.
- Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empir. Ovidius University Annals of Chemistry.
- Lisa, D. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube.
- Sathesh Babu, P. R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences.
- National Institutes of Health. (2023). Synthesis of 1,2,3-triazole-piperazin-benzo[b][22][29]thiazine 1,1-dioxides. National Institutes of Health.
- Current issues in pharmacy and medicine. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine.
- SciSpace. (n.d.). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. SciSpace.
- Sunway Pharm Ltd. (n.d.). This compound. Sunway Pharm Ltd.
- ResearchGate. (n.d.). (PDF) Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3- thiol Derivatives of Expected Anticancer and Antimicrobial Activity. ResearchGate.
- National Institutes of Health. (2023). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. National Institutes of Health.
Sources
- 1. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 2. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 3. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 5. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. microbenotes.com [microbenotes.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. ijcrt.org [ijcrt.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. admeshop.com [admeshop.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. ijrpns.com [ijrpns.com]
- 16. Methods of solubility enhancements | PPTX [slideshare.net]
- 17. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 19. pnrjournal.com [pnrjournal.com]
- 20. m.youtube.com [m.youtube.com]
- 21. scispace.com [scispace.com]
- 22. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. rjpdft.com [rjpdft.com]
- 24. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 25. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. ijpsjournal.com [ijpsjournal.com]
- 28. touroscholar.touro.edu [touroscholar.touro.edu]
- 29. humapub.com [humapub.com]
- 30. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
Technical Support Center: Navigating Compound Precipitation in Biological Assays
Welcome to the Technical Support Center dedicated to addressing the pervasive challenge of compound precipitation in biological assays. This resource is designed for researchers, scientists, and drug development professionals who encounter solubility issues with their test compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and the scientific rationale behind our recommendations to empower you to generate reliable and reproducible data.
Understanding Compound Precipitation: The "Why" Behind the Problem
Compound precipitation is a common pitfall in in vitro assays, often leading to inaccurate and misleading results.[1] It occurs when a compound's concentration exceeds its solubility limit in the assay buffer, causing it to "crash out" of the solution.[2][3] This phenomenon is particularly prevalent with hydrophobic molecules, which constitute a significant portion of modern small molecule libraries.[4][5]
The consequences of compound precipitation are significant and can manifest as:
-
False Negatives: The actual concentration of the dissolved, active compound is lower than intended, potentially masking true biological activity.[6][7]
-
False Positives: Precipitated particles can interfere with assay detection methods, such as light scattering in optical assays, leading to erroneous signals.[6][7]
-
Poor Reproducibility: The stochastic nature of precipitation can lead to high variability between replicate wells and experiments.
-
Inaccurate Structure-Activity Relationships (SAR): If solubility is not accounted for, the relationship between a compound's structure and its biological activity can be misinterpreted.[1]
Understanding the key factors that influence compound solubility is the first step toward preventing precipitation. These include the compound's intrinsic physicochemical properties, the composition of the assay buffer (e.g., pH, salts), the final concentration of the compound and any co-solvents (like DMSO), and the experimental conditions (e.g., temperature, incubation time).[8]
Troubleshooting Guide: A Step-by-Step Approach to Resolving Precipitation
Encountering precipitation can be frustrating, but a systematic approach can help identify the root cause and implement an effective solution.
Issue 1: Immediate Precipitation Upon Addition to Assay Buffer
This is a classic sign that the compound's aqueous solubility has been exceeded upon dilution from the stock solution.
Workflow for Diagnosing and Resolving Immediate Precipitation:
Caption: Workflow for addressing immediate compound precipitation.
Detailed Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the test compound to a level below its aqueous solubility limit.[2]
-
Determine Maximum Soluble Concentration: If the solubility is unknown, a simple serial dilution test can be performed. Prepare a series of dilutions of your compound in the assay buffer and visually inspect for precipitation. The highest concentration that remains clear is your working maximum.[2]
-
Optimize Assay Buffer:
-
Refine Compound Formulation: Consider if a different salt form of the compound with better solubility is available.[8]
Issue 2: Delayed Precipitation During Incubation
Precipitation that occurs over time suggests that the compound is in a metastable state, where it is temporarily supersaturated but will eventually fall out of solution.
Workflow for Diagnosing and Resolving Delayed Precipitation:
Caption: Workflow for addressing delayed compound precipitation.
Detailed Steps:
-
Shorten Incubation Time: If the experimental design allows, reducing the incubation time may be sufficient to obtain a reading before significant precipitation occurs.
-
Investigate Time-Dependent Solubility: Monitor the turbidity of the assay wells over the course of the incubation period using a plate reader capable of nephelometry. This will help pinpoint when precipitation begins.
-
Utilize Precipitation Inhibitors: Certain polymers, such as HPMC or PVP, can act as "parachutes" to maintain a supersaturated state for a longer duration.[10] This is a common strategy in drug formulation and can be adapted for in vitro assays, provided the inhibitors do not interfere with the biological system.[10]
Frequently Asked Questions (FAQs)
Q1: My compound is dissolved in 100% DMSO, and the stock solution is clear. Why does it precipitate when I add it to my aqueous assay buffer?
A clear stock solution in DMSO does not guarantee solubility in an aqueous environment.[3] DMSO is a strong organic solvent that can dissolve many hydrophobic compounds at high concentrations.[7] When this concentrated stock is diluted into an aqueous buffer, the solvent environment changes dramatically. The compound is suddenly exposed to a polar, aqueous environment where its solubility is much lower, causing it to precipitate or "crash out."[2][11] This is a classic example of a "solvent-shift" effect.[10]
Q2: What is the maximum final concentration of DMSO I should use in my assay?
A general guideline is to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%.[2] While some robust enzymatic assays can tolerate higher concentrations, cell-based assays are often more sensitive. High concentrations of DMSO can be toxic to cells and can also influence the activity of some proteins.[7] It is crucial to maintain a consistent final DMSO concentration across all wells, including controls, to avoid solvent-induced artifacts.[3]
Q3: Can the type of microplate I use affect compound precipitation?
Yes, the material of the microplate can influence compound behavior. Hydrophobic compounds can adsorb to the plastic surface of standard polystyrene plates, reducing the effective concentration in solution. This is a separate issue from precipitation but can also lead to inaccurate results. Using low-binding plates can mitigate this issue. While the plate material itself doesn't directly cause precipitation, the surface can act as a nucleation site for precipitate formation.
Q4: How can I detect compound precipitation if it's not visible to the naked eye?
Visual inspection is the first and simplest method, but it may not detect fine precipitates. Several instrumental methods can be used for more sensitive detection:
-
Nephelometry: This technique measures light scattering caused by suspended particles and is a highly sensitive method for detecting precipitation.[12]
-
Absorbance Spectroscopy: An increase in absorbance across a range of wavelengths can indicate the presence of a precipitate.
-
Microscopy: Direct visualization of the assay wells under a microscope can reveal the presence of crystalline or amorphous precipitates.
Q5: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my assay?
-
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution. It is a fundamental property of the molecule under specific conditions (e.g., buffer, temperature).
-
Kinetic solubility is determined by adding a concentrated stock solution of a compound (usually in DMSO) to an aqueous buffer and measuring the concentration at which it precipitates.[13] This method mimics the conditions of most biological assays.[13]
For most in vitro screening assays, kinetic solubility is the more relevant parameter as it reflects the compound's behavior under the actual experimental conditions.[13]
Data Presentation: A Guide to Solubility Assessment
A systematic solubility assessment is crucial for any new compound or assay system. The following table provides an example of how to structure and present solubility data.
| Condition | Final Compound Concentration (µM) | Visual Observation (Immediate) | Visual Observation (24h) | Nephelometry (Relative Nephelometry Units) |
| Buffer A (pH 7.4) | 100 | Precipitate | Precipitate | 5,230 |
| 50 | Clear | Precipitate | 2,150 | |
| 25 | Clear | Clear | 150 | |
| 10 | Clear | Clear | 120 | |
| Buffer B (pH 6.0) | 100 | Precipitate | Precipitate | 4,890 |
| 50 | Clear | Precipitate | 1,980 | |
| 25 | Clear | Clear | 140 | |
| 10 | Clear | Clear | 115 | |
| Buffer A + 0.01% Surfactant | 100 | Clear | Precipitate | 3,500 |
| 50 | Clear | Clear | 180 | |
| 25 | Clear | Clear | 130 | |
| 10 | Clear | Clear | 110 |
Interpretation: This data suggests that for this hypothetical compound, the maximum soluble concentration in Buffer A is around 25 µM. Lowering the pH had a minimal effect, while the addition of a surfactant improved solubility at 50 µM but not at 100 µM.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Visual Inspection
-
Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
In a clear microplate, add the appropriate volume of your assay buffer to each well.
-
Prepare a serial dilution of your compound stock directly into the assay buffer. For example, create a dilution series ranging from 100 µM down to 1 µM.
-
Mix the plate gently.
-
Immediately inspect the plate against a dark background for any signs of cloudiness or precipitate.
-
Incubate the plate under your standard assay conditions (e.g., 37°C for 24 hours).
-
After incubation, re-inspect the plate for any delayed precipitation.
-
The highest concentration that remains clear at both time points is your maximum kinetic solubility under these conditions.
Protocol 2: High-Throughput Precipitation Detection Using a Plate Reader
This protocol is adapted from high-throughput screening methods for identifying precipitation inhibitors.[14][15]
-
Prepare your compound dilutions in the assay buffer in a microplate as described in Protocol 1.
-
Set a plate reader to measure absorbance at a wavelength where the compound does not have a strong absorbance, but where light scattering by a precipitate will be detected (e.g., 600 nm).
-
Take an initial reading immediately after adding the compound.
-
Incubate the plate under your assay conditions.
-
Take subsequent readings at various time points throughout the incubation period.
-
An increase in absorbance over time indicates the formation of a precipitate.
By implementing these troubleshooting strategies and understanding the underlying principles of compound solubility, you can significantly improve the quality and reliability of your biological assay data.
References
- Dai, W.-G. (2010). In Vitro methods to assess drug precipitation.
- Găman, M.-A., Găman, A.-M., & Săndulescu, O. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 385-391. [Link]
- Zhang, Y., Wang, S., Li, Y., & Zhang, J. (2022). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Molecules, 27(15), 4933. [Link]
- Shapiro, A. B. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?
- Popa-Burke, I. G., et al. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]
- Popa-Burke, I. G., et al. (2014). (PDF) Compound Precipitation in High-Concentration DMSO Solutions.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]
- Williams, H. D., et al. (2021). In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax. Molecular Pharmaceutics, 18(6), 2174–2188. [Link]
- Kariv, I., Rourick, R. A., & Kassel, D. B. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ASSAY and Drug Development Technologies, 10(4), 353–361. [Link]
- Brouwers, J., et al. (2013). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Pharmaceutical Research, 30(11), 2877-2887. [Link]
- Box, K. J., et al. (2013). Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects.
- Dai, W.-G., et al. (2012). In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. Journal of Pharmaceutical Sciences, 101(10), 3589-3600. [Link]
- Kumar, S., et al. (2021). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. Current Pharmaceutical Design, 27(10), 1266-1279. [Link]
- Lipinski, C. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
- Valko, K., & Reynolds, D. P. (2005). High-Throughput Physicochemical and In Vitro ADMET Screening: A Role in Pharmaceutical Profiling.
- Kawabata, K., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(20), 7373–7381. [Link]
- Li, Y., et al. (2013). Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations. Protein Science, 22(8), 1118–1124. [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- BMG LABTECH. (2023).
- Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening.
- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre. [Link]
- Box, K. J., et al. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects.
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
- Biotage. (2023).
- Alsenz, J. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Pharmaceutical Outsourcing. [Link]
- Promega Corporation. (2021).
- ResearchGate. (n.d.). High Throughput Screening.
- Lee, S. L., et al. (2023). An Investigation of the Impact of Precipitation Temperature and Filter Cake Thickness on the Physical Stability of Amorphous Solids: A Case Study. Pharmaceutics, 15(11), 2568. [Link]
- Sci-Hub. (n.d.). Sci-Hub. Sci-Hub. [Link]
- Alsenz, J. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Pharmaceutical Outsourcing. [Link]
- Biotage. (2023).
- Smith, E. A., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(5), 544–548. [Link]
- Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts?. Biology Stack Exchange. [Link]
- Shimadzu Scientific Instruments. (2023). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmatutor.org [pharmatutor.org]
- 10. mdpi.com [mdpi.com]
- 11. biology.stackexchange.com [biology.stackexchange.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Strategies to Reduce Cytotoxicity of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and strategic advice for mitigating the cytotoxicity associated with the novel compound 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine (referred to herein as Cmpd-X ). Given that Cmpd-X is a novel entity, this document synthesizes established principles of medicinal chemistry and toxicology, using its structural motifs—the 1,2,4-triazole core and the 4-methylpiperazine moiety —as a framework for investigation and optimization.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the immediate questions that arise when unexpected cytotoxicity is observed in early-stage screening.
FAQ 1: My lead compound, Cmpd-X, shows potent activity but also significant cytotoxicity in my primary cell-based assay. What are the first steps?
Observing a narrow therapeutic window is a common challenge in drug discovery. The immediate goal is to determine if the cytotoxicity is on-target (related to the therapeutic mechanism) or off-target.
Initial Troubleshooting Steps:
-
Confirm the Data: Repeat the cytotoxicity assay with freshly prepared compound dilutions to rule out experimental artifacts such as compound precipitation or errors in concentration.
-
Evaluate Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and below the toxicity threshold for your cell line (typically <0.5%).[1]
-
Assess Purity: Verify the purity of your Cmpd-X batch via LC-MS and NMR to ensure a reactive impurity is not the source of toxicity.
-
Correlate with On-Target Activity: If possible, use a counterscreen. For example, if Cmpd-X targets a specific enzyme, test it in a cell line where the target has been knocked out or knocked down (e.g., via CRISPR or siRNA).[2] If cytotoxicity persists, it is likely an off-target effect.
Workflow for Initial Cytotoxicity Investigation
The following diagram outlines a logical workflow to follow upon discovering undesirable cytotoxicity.
Caption: A step-by-step workflow for troubleshooting and addressing compound-induced cytotoxicity.
Part 2: Investigating the Mechanism of Cytotoxicity
Once off-target toxicity is confirmed, the next step is to understand the underlying mechanism. The structural features of Cmpd-X suggest potential liabilities. The 1,2,4-triazole ring is a common pharmacophore but can be involved in off-target interactions.[3][4] The N-methylpiperazine group, while often improving solubility, can introduce its own off-target effects or be a site for metabolic activation.[5]
FAQ 2: How do I determine if Cmpd-X is inducing apoptosis or necrosis?
Differentiating these cell death pathways is critical, as they imply different cellular insults. Apoptosis is a programmed process, while necrosis is typically the result of acute injury and membrane damage.
Recommended Experiment: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for distinguishing apoptotic and necrotic cells.[6]
-
Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V.[7] PI is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter necrotic or late-stage apoptotic cells with compromised membranes.[8]
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Protocol 1: Annexin V/PI Staining by Flow Cytometry [6][8][9]
-
Cell Preparation: Seed cells in a 6-well plate and treat with Cmpd-X (at 1x, 5x, and 10x the EC50), a vehicle control (e.g., 0.1% DMSO), and a positive control for apoptosis (e.g., 1 µM Staurosporine) for 24 hours.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash cells once with cold 1X PBS and resuspend in 1X Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.
-
Staining: To 100 µL of cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (e.g., 100 µg/mL).
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
FAQ 3: Could Cmpd-X be causing mitochondrial dysfunction or oxidative stress?
Many cytotoxic compounds exert their effects by disrupting mitochondrial function or generating reactive oxygen species (ROS).[10][11]
Recommended Experiment 1: ROS Detection
-
Principle: Use a cell-permeable probe like H2DCFDA, which becomes fluorescent upon oxidation by ROS.[12][13] An increase in fluorescence intensity is proportional to the level of intracellular ROS.[12]
Protocol 2: Intracellular ROS Detection [12]
-
Cell Treatment: Treat cells with Cmpd-X as described in Protocol 1. Include a positive control such as a common ROS inducer.
-
Loading: Remove the treatment media and incubate cells with H2DCFDA working solution (e.g., 10-20 µM in serum-free media) for 30-60 minutes at 37°C.
-
Analysis: Wash cells with PBS. Measure fluorescence using a microplate reader, fluorescence microscope, or flow cytometer (Ex/Em ~495/529 nm).
Recommended Experiment 2: Mitochondrial Membrane Potential (MMP) Assay
-
Principle: The JC-1 dye is a sensitive indicator of mitochondrial health.[14] In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low MMP, JC-1 remains as monomers that emit green fluorescence.[15] A shift from red to green fluorescence indicates mitochondrial depolarization, an early event in apoptosis.[15][16]
Protocol 3: JC-1 MMP Assay [17]
-
Cell Treatment: Treat cells as described in Protocol 1. Use a mitochondrial uncoupler like CCCP as a positive control.
-
Staining: Remove the treatment media and incubate cells with JC-1 staining solution (e.g., 2 µM in culture medium) for 15-30 minutes at 37°C.
-
Washing: Gently wash cells with assay buffer.
-
Analysis: Measure both green (~529 nm) and red (~590 nm) fluorescence using a microplate reader or flow cytometer. The ratio of red to green fluorescence is used to quantify the change in MMP.[14]
Part 3: Strategies for Reducing Cytotoxicity
Once the likely mechanism of toxicity is understood, you can pursue rational strategies to mitigate it. This involves a parallel approach of medicinal chemistry and formulation science.
FAQ 4: What structural modifications can I make to Cmpd-X to reduce its toxicity while preserving its on-target activity?
This process, known as developing a Structure-Toxicity Relationship (STR), is a core activity in medicinal chemistry.[18][19] The goal is to identify the "toxicophore" — the part of the molecule responsible for toxicity — and modify it.
Medicinal Chemistry Mitigation Strategies for Cmpd-X
The diagram below illustrates potential modification sites on Cmpd-X to explore in an STR study.
Caption: Key structural regions of Cmpd-X for medicinal chemistry optimization to reduce toxicity.
Key Medicinal Chemistry Approaches:
-
Block Metabolic Activation: The N-methyl group on the piperazine is a potential site for cytochrome P450-mediated metabolism, which can sometimes generate reactive metabolites. Consider replacing the methyl group with an ethyl, isopropyl, or cyclopropyl group to sterically hinder or block this metabolic pathway.[20]
-
Modulate Physicochemical Properties: High lipophilicity is often correlated with non-specific toxicity. Analyze the LogP of Cmpd-X. If it is high (>3.5), consider introducing polar groups or removing greasy moieties to reduce it, which can decrease off-target interactions.
-
Explore Structural Isomers and Analogs: Synthesize analogs where the 4-methylpiperazine group is replaced with other functionalities like piperidine or homopiperazine to see if this specific moiety is the source of toxicity. Similarly, explore different substitution patterns on the triazole ring.
Data-Driven Optimization:
The success of these modifications should be evaluated by measuring both the on-target potency (EC50 or IC50) and the cytotoxicity (CC50). The goal is to improve the Therapeutic Index (TI), calculated as TI = CC50 / EC50.
| Compound | On-Target Potency (EC50, nM) | Cytotoxicity (CC50, nM) | Therapeutic Index (TI) | Comment |
| Cmpd-X (Parent) | 10 | 100 | 10 | Initial lead, potent but toxic. |
| Analog A (N-ethyl) | 15 | 500 | 33 | Slightly less potent, but 5-fold less toxic. Improved TI. |
| Analog B (N-cyclopropyl) | 12 | > 2000 | > 166 | Maintained potency, significantly reduced toxicity. Excellent candidate. |
| Analog C (Piperidine) | 250 | > 5000 | > 20 | Lost significant on-target potency. Not a viable path. |
FAQ 5: My medicinal chemistry efforts are slow. Can formulation strategies help reduce cytotoxicity for in vivo studies?
Yes, formulation can be a powerful tool to mitigate toxicity, primarily by altering the drug's pharmacokinetic profile or by targeting it to specific tissues.[21][22]
Key Formulation Strategies:
-
Liposomal Encapsulation: Encapsulating Cmpd-X within liposomes can shield healthy tissues from high concentrations of the free drug, reducing systemic toxicity.[23] This is a well-established method for improving the therapeutic index of cytotoxic agents.
-
Pharmacokinetic Modulation: For oral drugs, modifying the formulation to create a sustained-release profile can lower the maximum plasma concentration (Cmax) while maintaining the overall exposure (AUC).[21] This can reduce Cmax-driven toxicities.
-
Targeted Drug Delivery: If the therapeutic target is located in a specific tissue (e.g., a tumor), Cmpd-X can be conjugated to a targeting moiety, such as an antibody or peptide, to increase its concentration at the site of action and decrease it elsewhere.[24]
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Cell Biolabs, Inc. (n.d.). Reactive Oxygen Species (ROS) Assays.
- Ginski, J. M., & Liptak, V. D. (2012). Formulation approaches in mitigating toxicity of orally administrated drugs. Expert Opinion on Drug Delivery, 9(11), 1367-1378.
- Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1) (E-CK-A301).
- Jayapal, M., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 5(1).
- G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322).
- RayBiotech. (n.d.). JC-1 Mitochondrial Membrane Potential Assay Kit.
- Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay.
- Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit.
- Cell Signaling Technology. (n.d.). Mitochondrial Membrane Potential Assay Kit (I) #12664.
- Thermo Fisher Scientific. (n.d.). The Annexin V Apoptosis Assay.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
- Promega Corporation. (n.d.). Oxidative Stress Assays | Reactive Oxygen Species Detection.
- Kalyanaraman, B., et al. (2012). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxidants & Redox Signaling, 16(1), 1-13.
- AntBio. (2025). Cellular reactive oxygen species (ROS) assay strategy.
- BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- BenchChem. (2025). Technical Support Center: Proactive Strategies to Minimize Off-Target Effects of Small Molecule Inhibitors.
- Technology Networks. (2023). New Approach Reduces Drug Resistance and Toxicity.
- ACS. (2020). Medicinal Chemistry Strategies to Mitigate Preclinical Safety Risks in Drug Discovery.
- Kaur, R., et al. (2016). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Anti-Cancer Agents in Medicinal Chemistry, 16(4), 465-489.
- ResearchGate. (2025). Designing Drugs to Avoid Toxicity.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- ACS Publications. (2023). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery.
- El-Sayed, M. A., et al. (2022). An insight on medicinal attributes of 1,2,4-triazoles. Future Journal of Pharmaceutical Sciences, 8(1), 1-32.
- Steeron Research. (2025). Role of Medicinal Chemistry in Modern Drug Discovery.
- BenchChem. (2025). A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds.
- Wang, Z., et al. (2020). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibody Therapeutics, 3(4), 237-247.
- Khan, I., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules, 28(22), 7609.
- Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- ResearchGate. (2015). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals.
- MDPI. (2023). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship.
- Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
- Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?.
- YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- ResearchGate. (2018). APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG.
- YouTube. (2022). How to escape from a cytotoxicity failure?.
- Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- MDPI. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.
- Drug Discovery News. (n.d.). Understanding the implications of off-target binding for drug safety and development.
- PLOS. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model.
- Nature. (2023). Empowering drug off-target discovery with metabolic and structural analysis.
- ResearchGate. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Reactive Oxygen Species (ROS) Assays | Cell Biolabs [cellbiolabs.com]
- 11. Oxidative Stress Assays | Reactive Oxygen Species Detection [promega.co.uk]
- 12. assaygenie.com [assaygenie.com]
- 13. antbioinc.com [antbioinc.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 16. raybiotech.com [raybiotech.com]
- 17. Mitochondrial Membrane Potential Assay Kit (I) | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. steeronresearch.com [steeronresearch.com]
- 20. New Approach Reduces Drug Resistance and Toxicity | Technology Networks [technologynetworks.com]
- 21. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 23. researchgate.net [researchgate.net]
- 24. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent IC50 Values for Triazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve inconsistencies in the half-maximal inhibitory concentration (IC50) values of your triazole compounds. Inconsistent IC50 values are a common hurdle in drug discovery, and this resource provides a structured approach to identifying and mitigating the root causes.
Frequently Asked Questions (FAQs)
Q1: Why are my IC50 values for the same triazole compound and cell line fluctuating between experiments?
Inconsistent IC50 values are a frequent challenge in cell-based assays and can arise from a combination of biological, chemical, and procedural variables.[1] Even minor, seemingly insignificant variations in your experimental setup can lead to significant differences in the final calculated IC50. Key factors to consider include the health and passage number of your cells, the purity and handling of your triazole compound, and the specifics of your assay protocol and data analysis methods.[1]
Q2: What is an acceptable level of variation for IC50 values in cell-based assays?
While the acceptable range of variation is dependent on the specific assay and biological system, a two- to three-fold difference is often considered acceptable for cell-based assays.[1] Variations larger than this may signal underlying issues with experimental consistency that require investigation.
Q3: Can the specific cytotoxicity or inhibition assay I'm using affect the IC50 value?
Absolutely. Different assays measure distinct biological endpoints. For instance, an MTT assay measures metabolic activity, while a trypan blue exclusion assay assesses cell membrane integrity.[1] A triazole compound might impact these cellular processes differently, resulting in varying IC50 values depending on the assay method chosen.
Q4: What is the "edge effect" in 96-well plates, and could it be impacting my results?
The "edge effect" refers to the phenomenon where the wells on the perimeter of a 96-well plate are more prone to evaporation than the inner wells.[1] This can lead to increased concentrations of your triazole compound and other reagents in the outer wells, potentially skewing your results. To mitigate this, it is recommended to not use the outermost wells for experimental samples and instead fill them with sterile media or PBS.
In-Depth Troubleshooting Guides
Issue 1: Compound-Specific Problems
Q: My triazole compound's IC50 values are inconsistent. Could the compound itself be the issue?
Yes, the physicochemical properties and handling of your triazole compound can significantly contribute to IC50 variability.
Causality and Troubleshooting Steps:
-
Purity and Stability: Ensure the purity of your triazole compound. Impurities can have their own biological effects, leading to confounding results. Additionally, improper storage, such as exposure to light or frequent freeze-thaw cycles, can degrade the compound. It is advisable to aliquot stock solutions to maintain their integrity.[2]
-
Solubility and Aggregation: Triazole compounds can sometimes exhibit poor solubility in aqueous media, leading to precipitation or aggregation.[3][4][5][6] Aggregates can cause non-specific inhibition and lead to steep, inconsistent dose-response curves.
-
Mitigation: Visually inspect your compound dilutions for any signs of precipitation. Consider using a different solvent or adding a small percentage of a surfactant like Tween-20 to your assay buffer to improve solubility. The inherent polarity of the triazole ring can contribute to lower logP values, which may improve water solubility.[7]
-
-
DMSO Concentration: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving compounds, but high concentrations can be toxic to cells and interfere with the assay.[8][9][10][11]
-
Best Practice: Keep the final DMSO concentration in your assay wells as low as possible, typically below 0.5%, and ensure that the DMSO concentration is consistent across all wells, including your controls.[8][12] Even at low concentrations, DMSO can make cell membranes more permeable, which could alter the uptake of your triazole compound.[13]
-
Issue 2: Cell-Based Assay Variables
Q: I've confirmed my triazole compound is stable and soluble, but my IC50 values are still inconsistent. What cell-related factors should I investigate?
The biological system is a major source of potential variability. Consistent cell culture practices are paramount for reproducible IC50 data.
Causality and Troubleshooting Steps:
-
Cell Line Integrity and Passage Number: Cell lines can undergo genetic and phenotypic changes over time with increasing passage numbers, which can alter their sensitivity to drugs.[2][14][15][16][17]
-
Mitigation: Use cell lines from a reputable source and within a consistent, low passage number range.[2] It is also crucial to periodically authenticate your cell lines to ensure they have not been misidentified or cross-contaminated. For continuous cell lines, working within a range of 2-3 passages for a set of experiments can help minimize variability.[18]
-
-
Cell Health and Seeding Density: The health and density of your cells at the time of treatment can significantly impact their response to your triazole compound.
-
Best Practice: Ensure your cells are in the logarithmic growth phase and are seeded at a consistent density for every experiment.[2] Over- or under-confluent cells can exhibit altered metabolic rates and drug sensitivities.
-
-
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to your triazole compound, reducing its free concentration and apparent potency.[19][20][21][22][23]
-
Troubleshooting: If you suspect serum protein binding, you can perform an "IC50 shift" assay by running your experiment with varying concentrations of serum. A rightward shift in the IC50 curve with increasing serum concentration indicates protein binding.[19]
-
Issue 3: Assay Protocol and Data Analysis
Q: My compound and cells seem fine. Could my experimental protocol or data analysis be the source of the inconsistency?
Yes, subtle variations in your assay protocol and the methods used for data analysis can introduce significant variability.[24][25]
Causality and Troubleshooting Steps:
-
Inconsistent Incubation Times: The duration of compound exposure can affect the IC50 value.[26]
-
Mitigation: Standardize and strictly adhere to all incubation times in your protocol.
-
-
Pipetting Errors and Serial Dilutions: Inaccurate pipetting, especially during the preparation of serial dilutions, is a common source of error.
-
Best Practice: Use calibrated pipettes and ensure proper mixing at each dilution step. Consider preparing a larger volume of each dilution to minimize the impact of small pipetting inaccuracies.
-
-
Data Analysis and Curve Fitting: The way you normalize your data and the model you use to fit your dose-response curve can impact the calculated IC50 value.[24][26][27][28]
-
Mitigation: Normalize your data to the vehicle control (0% inhibition) and a positive control or maximum inhibition (100% inhibition).[26] Use a non-linear regression model, such as a four-parameter logistic (4PL) model, to fit your data.[29] Ensure you have enough data points on the linear portion of the curve to accurately determine the IC50.[30][31][32]
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting inconsistent IC50 values.
Caption: A flowchart outlining the systematic approach to troubleshooting inconsistent IC50 values.
Experimental Protocols
Protocol 1: Standardized Serial Dilution
-
Prepare a high-concentration stock solution of your triazole compound in 100% DMSO.
-
Perform an initial dilution of the stock solution into your assay medium to create the highest concentration to be tested. Ensure the DMSO concentration does not exceed a level that is toxic to your cells.
-
Set up a series of tubes or a 96-well dilution plate.
-
Add a fixed volume of assay medium to all wells except the first one.
-
Add a volume of your highest concentration compound solution to the first and second wells.
-
Thoroughly mix the contents of the second well by pipetting up and down at least 10 times.
-
Transfer the same volume from the second well to the third well and mix thoroughly.
-
Repeat this process for all subsequent dilutions.
-
Use the prepared dilutions to treat your cells.
Protocol 2: MTT Cell Viability Assay
-
Seed your cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Treat the cells with a range of concentrations of your triazole compound, including a vehicle control (medium with the same concentration of DMSO).[2]
-
Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).[2]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[2]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 490 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC50 value using non-linear regression.[2]
Data Presentation
Table 1: Example of How Experimental Variables Can Affect IC50 Values
| Variable | Condition A | IC50 (µM) | Condition B | IC50 (µM) | Fold Change |
| Cell Passage | Low (P5) | 1.2 | High (P25) | 4.8 | 4.0 |
| DMSO % | 0.1% | 2.5 | 1.0% | 1.5 | 0.6 |
| Serum % | 1% | 0.8 | 10% | 3.2 | 4.0 |
Note: These values are for illustrative purposes only and will vary depending on the specific compound, cell line, and assay conditions.
References
- Scientist Solutions. (2025, January 16). DMSO in cell based assays.
- Benchchem. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Mitigating Serum Protein Binding Effects on Inhibitor Activity.
- (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- K-Space. (n.d.).
- Quora. (2017, August 3). What effects does DMSO have on cell assays?
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
- Brouwer, K. L. R., et al. (2013).
- ResearchGate. (2013, May 5). Does the number of cell passages affect the activity of drug?
- Copeland, R. A. (2004). A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays. Bioorganic & Medicinal Chemistry Letters, 14(9), 2309–2312.
- Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- ResearchGate. (n.d.).
- Oreate AI Blog. (2025, December 31).
- Al-Hilal, M., et al. (2024).
- Cytion. (n.d.). Impact of Passage Number on Cell Line Phenotypes.
- Sharma, A., et al. (2023). Passage number of cancer cell lines: Importance, intricacies, and way-forward. Biotechnology and Bioengineering, 120(10), 2735–2748.
- Popelová, A., et al. (2019). The Effect of Repeated Passaging on the Susceptibility of Human Proximal Tubular HK-2 Cells to Toxic Compounds. Interdisciplinary Toxicology, 12(1), 27–33.
- ResearchGate. (2013, November 25). Does IC50 value reduce as the passage number of cell increases?
- The Dixon Laboratory. (2013, November 29).
- KCAS Bio. (2025, July 7). Ensuring Reproducibility in IC₅₀ Assays for Compound Screening.
- Wang, Y., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(11), 8943–8967.
- ResearchGate. (n.d.). Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease.
- Santos, L. F., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research, 2019, 1–9.
- Benchchem. (n.d.). Troubleshooting inconsistent Palifosfamide IC50 values.
- Liu, Q. (n.d.). The Estimation of Absolute IC50 and Its 95% Confidence Interval.
- Soares, D. G., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Applied Oral Science, 32, e20230352.
- L-A, G., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 67(20), 15453–15463.
- ResearchGate. (2025, August 10).
- ResearchGate. (2025, August 5). A simple method for predicting serum protein binding of compounds from IC50 shift analysis for in vitro assays.
- Mann, S., et al. (2023). Triazole–Peptide Conjugate as a Modulator of Aβ-Aggregation, Metal-Mediated Aβ-Aggregation, and Cytotoxicity. ACS Chemical Neuroscience, 14(9), 1639–1651.
- Hoda, N., et al. (2021). Unravelling the potency of triazole analogues for inhibiting α-synuclein fibrillogenesis and in vitro disaggregation. Organic & Biomolecular Chemistry, 19(8), 1735–1746.
- Rudin, D., et al. (2011). Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097. Clinical Cancer Research, 17(13), 4497–4506.
- Mann, S., et al. (2023). Triazole-Peptide Conjugate as a Modulator of Aβ-Aggregation, Metal-Mediated Aβ-Aggregation, and Cytotoxicity. ACS Chemical Neuroscience, 14(9), 1639–1651.
- Sykes, D. A., et al. (2018). Simulating the influence of plasma protein on measured receptor affinity in biochemical assays reveals the utility of Schild analysis for estimating compound affinity for plasma proteins. British Journal of Pharmacology, 175(21), 4165–4177.
- ResearchGate. (2025, August 7).
- Wikipedia. (n.d.). IC50. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCnrv2A2Mq2UEqkCF_UgdywBqPgV8s6pWmIltKMipAI3AveRi_W2YnbIwbrGAQnryVXHP3zssf0CTBD17tJzM2nJ5SC-Ne4hBU0VZFJQ2SmmlwLdRKlIRQgL3FQg==]([Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Inspecting the Triazole Scaffold as Powerful Antifibril Agents against 2N4R Tau and α-Synuclein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unravelling the potency of triazole analogues for inhibiting α-synuclein fibrillogenesis and in vitro disaggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triazole-Peptide Conjugate as a Modulator of Aβ-Aggregation, Metal-Mediated Aβ-Aggregation, and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. quora.com [quora.com]
- 14. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 15. Passage number of cancer cell lines: Importance, intricacies, and way-forward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Effect of Repeated Passaging on the Susceptibility of Human Proximal Tubular HK-2 Cells to Toxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Simulating the influence of plasma protein on measured receptor affinity in biochemical assays reveals the utility of Schild analysis for estimating compound affinity for plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. clyte.tech [clyte.tech]
- 27. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 28. researchgate.net [researchgate.net]
- 29. ww2.amstat.org [ww2.amstat.org]
- 30. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Guidelines for accurate EC50/IC50 estimates — The Dixon Laboratory [dixonlaboratory.com]
- 32. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine (CAS 89292-91-1). We will address common challenges, from reaction execution to purification, providing troubleshooting advice and detailed protocols grounded in established chemical principles.
Synthetic Route Overview
The synthesis of 3-amino-1,2,4-triazoles is a well-established field in heterocyclic chemistry, owing to the prevalence of this scaffold in medicinal and agrochemical applications.[1][2] A common and efficient method for preparing the target compound, this compound, involves a two-step, one-pot sequence starting from N-cyanoimido-S,S-dimethyl dithiocarbonate.[3]
This process begins with the nucleophilic substitution of a methanethiolate group by N-methylpiperazine, followed by reaction with hydrazine, which acts as the dinucleophile required for the cyclization into the 1,2,4-triazole ring system.
Caption: General synthetic workflow for the target compound.
Frequently Asked Questions (FAQs)
Q1: My final yield is significantly lower than the reported 80%. What are the most common causes?
A: Low yields in this synthesis can typically be traced to three areas:
-
Incomplete Reaction: The cyclization step requires sufficient thermal energy and time. Ensure the reaction mixture is refluxing vigorously for the specified duration (e.g., 5 hours after hydrazine addition)[3]. Monitor the reaction progress using an appropriate technique like TLC or LC-MS to confirm the disappearance of the intermediate.
-
Side Reactions: Hydrazine is a potent nucleophile. On scale-up, poor temperature control during its addition can lead to uncontrolled exotherms and potential side reactions. The formation of isomeric triazoles is a known challenge in related syntheses, although this specific route generally offers good regioselectivity.[4]
-
Work-up Losses: The target compound has high polarity due to its multiple nitrogen atoms and is soluble in polar solvents.[5] During work-up, excessive washing or use of highly polar solvents for trituration can lead to significant product loss. The recommended purification is recrystallization from ethyl acetate, which strikes a good balance between dissolving the product when hot and allowing it to precipitate upon cooling.[3]
Q2: The product streaks severely on my silica gel TLC plate, making it impossible to monitor the reaction. How can I resolve this?
A: This is a classic issue when dealing with basic, polar compounds like 3-amino-1,2,4-triazoles on standard, slightly acidic silica gel.[6] The basic nitrogen atoms of the triazole and piperazine rings interact strongly with the acidic silanol groups on the silica surface, causing streaking.
Solution: To get clean separation, you must neutralize these acidic sites. Add a small amount of a basic modifier to your eluent. A common and highly effective choice is triethylamine (Et₃N) at a concentration of 0.5-1.0%.[6] For example, a typical eluent system would be Dichloromethane:Methanol:Triethylamine (90:10:1).
Q3: My purified product is a persistent oil or a tacky solid, not the expected crystalline solid. What steps can I take?
A: "Oiling out" during crystallization is a common problem, often indicating the presence of impurities that depress the melting point and disrupt the crystal lattice formation.[7]
-
Verify Purity: First, analyze the oil by ¹H NMR and LC-MS to identify the nature of the impurities. Common culprits include unreacted starting materials, solvent residue, or side products.
-
Alternative Purification: If significant impurities are present, recrystallization may not be sufficient. You may need to perform column chromatography. Use the modified eluent system described in Q2 (with triethylamine) to achieve good separation.[6]
-
Improve Crystallization Technique: If the product is relatively pure, focus on the crystallization process.
-
Solvent System: Try different solvent systems. If ethyl acetate fails, consider alternatives like acetonitrile or isopropanol/heptane mixtures.
-
Trituration/Slurry: Vigorously stir the oil in a solvent in which it is poorly soluble (e.g., diethyl ether or heptane). This can sometimes break up the oil and induce crystallization.
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a single seed crystal to a supersaturated solution of the oil to initiate crystallization.
-
Q4: What are the primary safety concerns when scaling up this synthesis?
A: The main hazard is the use of hydrazine monohydrate . It is toxic, corrosive, and a suspected carcinogen. The reaction of hydrazine with the intermediate can also be exothermic.
-
Handling: Always handle hydrazine in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Temperature Control: During scale-up, add the hydrazine monohydrate slowly via an addition funnel to a well-stirred reaction mixture. Monitor the internal temperature of the reactor and have a cooling bath ready to manage any exotherm.
-
Quenching: Be prepared to quench any residual hydrazine during the work-up, if necessary, although in this synthesis it is typically consumed.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis.
Caption: Decision tree for troubleshooting low product yield.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution & Rationale |
| Reaction Stalls (Intermediate persists) | 1. Insufficient Temperature: The reaction mixture is not reaching the required reflux temperature of acetonitrile (~82°C). 2. Poor Reagent Quality: Hydrazine monohydrate may have degraded. | 1. Verify Reflux: Ensure adequate heating and check the vapor condensation line on the condenser. For scale-up, ensure the heating mantle or oil bath is sized appropriately for the reactor. 2. Use Fresh Reagent: Use a fresh, unopened bottle of hydrazine monohydrate. |
| Multiple Spots on TLC/LCMS (Impurity Formation) | 1. Uncontrolled Exotherm: Rapid addition of hydrazine can cause temperature spikes, leading to side products. 2. Presence of Water: Using wet solvents or starting materials can lead to hydrolysis of intermediates. | 1. Controlled Addition: Add hydrazine monohydrate dropwise with efficient stirring and external cooling available. The internal temperature should not rise uncontrollably. 2. Use Anhydrous Solvents: Use anhydrous acetonitrile for the reaction to minimize hydrolysis pathways. |
| Difficult Filtration (Fine, gelatinous precipitate) | 1. Crash Crystallization: Cooling the recrystallization solution too quickly can lead to the formation of very small, poorly-filterable crystals. | 1. Slow Cooling: Allow the hot ethyl acetate solution to cool slowly to room temperature, then transfer to an ice bath or refrigerator to maximize crystal growth and yield. Stirring during cooling can also promote better crystal formation. |
| Product Fails Purity Specs (e.g., by ¹H NMR) | 1. Trapped Solvent: Inefficient drying can leave residual ethyl acetate or other solvents in the crystal lattice. 2. Co-precipitation of Impurities: A closely related impurity may have co-precipitated with the product. | 1. Thorough Drying: Dry the final product under high vacuum, potentially with gentle heating (e.g., 40-50°C), until a constant weight is achieved. 2. Re-slurry or Re-crystallize: Slurry the solid in a hot solvent in which the impurity is more soluble than the product. Alternatively, perform a second, careful recrystallization. |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound[3]
Reagents & Equipment:
-
N-cyanoimido-S,S-dimethyl dithiocarbonate
-
Hydrazine monohydrate
-
Anhydrous Acetonitrile
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Addition funnel
Procedure:
-
Charge Reactor: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add N-cyanoimido-S,S-dimethyl dithiocarbonate (1.0 eq) and anhydrous acetonitrile (approx. 10 mL per 17 mmol of starting material).
-
Add N-methylpiperazine: Add N-methylpiperazine (1.0 eq) to the mixture.
-
First Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. The reaction should become a clear solution.
-
Cool and Add Hydrazine: Cool the mixture to room temperature. Add hydrazine monohydrate (1.5 eq) dropwise via an addition funnel. Caution: This addition may be exothermic; control the rate to maintain a manageable temperature.
-
Second Reflux: Once the addition is complete, heat the mixture back to reflux and maintain for an additional 5 hours. Monitor the reaction for completion by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent by evaporation under reduced pressure using a rotary evaporator. This will yield the crude product, often as a solid or thick oil.
-
Protocol 2: Purification by Recrystallization[3]
Equipment & Solvents:
-
Erhlenmeyer flask
-
Hot plate
-
Ethyl acetate
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and bring the mixture to a gentle boil to dissolve the solid completely. If the solution is colored, you may add a small amount of activated carbon and hot filter to decolorize.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.
-
Complete Precipitation: Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize the precipitation of the solid.
-
Isolation: Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold ethyl acetate to remove any residual soluble impurities.
-
Drying: Dry the purified light yellow solid under high vacuum to a constant weight. The expected melting point is 103-104 °C.[3]
References
- Dolzhenko, A. V., et al. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry.
- Flippin, L. A., et al. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Journal of Organic Chemistry, 74(19), 7595–7597.
- Various Authors. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. ACS Omega.
- Flippin, L. A., et al. (2009). Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. PubMed.
- ChemBK. (2025). 1-METHYLPIPERAZINE FOR SYNTHESIS.
- Unlock Chemystery. (2021). Unbelievable Challenges in Triazole Synthesis! YouTube.
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
- Krupková, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2217.
- PubMed. (2022). A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives.
- Google Patents. (n.d.). CN102304102B - Preparation method of 1-methyl piperazine.
- ResearchGate. (n.d.). Synthetic approaches toward 3-amino-1,2,4-triazoles.
- National Institutes of Health. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino.
- ResearchGate. (n.d.). Synthesis of 5-phenyl-1H-1,2,4-triazol-3-amine under different conditions.
- MDPI. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction.
- MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
- National Institutes of Health. (n.d.). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles.
- National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds.
- ResearchGate. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques.
- PubMed. (2009). Polar Pollutants in Municipal Wastewater and the Water Cycle: Occurrence and Removal of Benzotriazoles.
- National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- ResearchGate. (n.d.). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity.
- Shah, M. H., et al. (n.d.). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4.
- Wikipedia. (n.d.). 1,2,4-Triazole.
- PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene.
- ResearchGate. (2024). Synthesis of N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine Derivatives and Their 1,2,4-Triazine Precursors.
Sources
- 1. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 89292-91-1 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Polar pollutants in municipal wastewater and the water cycle: occurrence and removal of benzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chembk.com [chembk.com]
- 9. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Identifying the Binding Target of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine
For researchers in drug discovery and chemical biology, the identification of a small molecule's direct binding target is a critical step in understanding its mechanism of action and advancing a therapeutic program. This guide provides a comprehensive comparison of modern biophysical and cell-based approaches to elucidate the binding target of novel compounds, using 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine as a case study. This compound, featuring a 1,2,4-triazole core often found in pharmacologically active agents, presents a realistic scenario for target deconvolution.[1][2]
This document is structured to provide not just procedural steps, but the strategic rationale behind selecting and executing appropriate assays. We will explore a multi-pronged approach, starting with unbiased proteome-wide methods and narrowing down to high-resolution validation of specific interactions.
Section 1: The Challenge - Target Deconvolution for Novel Bioactive Compounds
The compound this compound is a heterocyclic molecule containing structural motifs—piperazine and triazole—that are prevalent in medicinal chemistry.[1][3][4] While its synthesis and basic chemical properties are documented, its specific biological target(s) remain to be elucidated.[5][6][7] The primary challenge is to move from an observed cellular phenotype to the identification of the direct protein interaction that elicits this response. This guide will compare and contrast key experimental strategies to address this challenge.
Section 2: Biophysical Approaches for In Vitro Target Validation
Once potential targets are identified, or if a hypothesized target exists, direct biophysical methods are essential for confirming and quantifying the interaction. These techniques provide label-free, quantitative data on binding affinity, kinetics, and thermodynamics.[][9]
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful optical technique for real-time, label-free analysis of biomolecular interactions.[10][11] It has become a gold standard in drug discovery for its ability to provide detailed kinetic information.[10]
Principle of Operation: SPR measures changes in the refractive index at the surface of a gold-coated sensor chip.[12][13] One molecule (the ligand, typically the protein target) is immobilized on the chip, and the other (the analyte, the small molecule) is flowed over the surface.[11] Binding events cause a change in the refractive index, which is detected as a shift in the resonance angle of reflected light.[11] This is plotted in real-time as a sensorgram.[11]
Experimental Workflow:
Caption: High-level workflow for a Surface Plasmon Resonance (SPR) experiment.
Data Output & Interpretation: SPR experiments yield association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity (KD = kd/ka).[11]
| Parameter | Description | Significance |
| ka (on-rate) | Rate of complex formation | How quickly the compound binds to its target. |
| kd (off-rate) | Rate of complex decay | How long the compound stays bound to its target. |
| KD (dissociation constant) | Affinity of the interaction | The concentration of compound required to occupy 50% of the target protein at equilibrium. Lower KD indicates higher affinity. |
Isothermal Titration Calorimetry (ITC)
ITC is considered the "gold standard" for thermodynamic characterization of binding interactions. It directly measures the heat released or absorbed during a binding event.[14][15]
Principle of Operation: An ITC instrument consists of a reference cell and a sample cell within an adiabatic jacket.[14] The small molecule is titrated into the sample cell containing the protein target.[16] The instrument measures the differential power required to maintain a zero temperature difference between the cells.[14] Each injection produces a heat pulse that is integrated to generate a binding isotherm.[17]
Experimental Workflow:
Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Data Output & Interpretation: A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[16] This provides a complete thermodynamic profile of the interaction.[15]
| Parameter | Description | Significance |
| KD (dissociation constant) | Binding affinity | Quantifies the strength of the interaction. |
| n (stoichiometry) | Molar ratio of binding | Reveals the number of ligand molecules that bind to one protein molecule. |
| ΔH (enthalpy) | Heat change upon binding | Indicates the contribution of hydrogen bonds and van der Waals interactions. |
| ΔS (entropy) | Change in disorder | Reflects changes in conformational freedom and solvent reorganization. |
Section 3: Cell-Based Target Engagement Assays
Confirming that a compound binds its target within the complex environment of a living cell is a crucial validation step. Cellular target engagement assays bridge the gap between in vitro biophysics and in vivo pharmacology.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for assessing target engagement in intact cells and tissues.[18][19] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[20][21]
Principle of Operation: Cells or cell lysates are treated with the compound and then heated across a temperature gradient.[21] Unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins are stabilized and remain in solution at higher temperatures.[18] The amount of soluble protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry.[19][22]
Experimental Workflow:
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Data Output & Interpretation: The primary output is a "melting curve" for the target protein.[20] A positive result is a shift in this curve to a higher temperature in the presence of the compound, indicating stabilization and direct binding. Dose-response experiments can be performed at a fixed temperature to determine an EC50 for target engagement.
| Parameter | Description | Significance |
| Tm (Melting Temperature) | Temperature at which 50% of the protein is denatured. | Baseline thermal stability of the target protein. |
| ΔTm (Thermal Shift) | Change in Tm upon ligand binding. | A direct measure of target engagement and stabilization in a cellular context. |
| EC50 (CETSA) | Compound concentration for half-maximal thermal stabilization. | In-cell potency of the compound for its target. |
Section 4: Comparison of Methodologies
The choice of assay depends on the research question, the stage of the project, and the available resources.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Mass change on a sensor surface | Heat change in solution | Ligand-induced thermal stabilization |
| Environment | In vitro (purified components) | In vitro (purified components) | In situ (lysate, cells, tissues) |
| Key Output | ka, kd, KD | KD, n, ΔH, ΔS | ΔTm, cellular EC50 |
| Label-Free | Yes | Yes | Yes (detection may require antibodies) |
| Throughput | Medium to High | Low to Medium | Medium (plate-based formats available) |
| Strengths | Real-time kinetics, high sensitivity | Complete thermodynamic profile, "gold standard" for affinity | Confirms target engagement in a physiological context |
| Limitations | Requires protein immobilization, potential for artifacts | Requires larger amounts of pure protein, sensitive to buffer mismatch | Indirect measure of binding, not all proteins show a clear thermal shift |
Conclusion and Recommended Strategy
To confidently identify and validate the binding target of a novel compound like this compound, a multi-faceted approach is recommended. An initial unbiased screen (e.g., proteome-wide CETSA) could identify a panel of potential binding partners. Hits from this screen should then be validated using orthogonal, in vitro biophysical methods.
SPR would be an excellent choice to confirm direct binding and determine the kinetics of the interaction, providing insight into how quickly the compound binds and how long it remains bound.[23] ITC would subsequently provide a definitive measure of binding affinity and a complete thermodynamic signature of the interaction, helping to understand the driving forces behind binding (enthalpic vs. entropic).[15] Finally, performing dose-response CETSA on the validated target would confirm that the compound engages this target at relevant concentrations within the complex milieu of a living cell, providing a crucial link between biophysical affinity and cellular activity.[18]
This integrated strategy, leveraging the complementary strengths of these powerful techniques, provides the most robust and reliable path to confirming the binding target of a novel small molecule, thereby accelerating its development from a chemical probe to a potential therapeutic agent.
References
- A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press.
- How does SPR work in Drug Discovery? - deNOVO Biolabs.
- How Is Surface Plasmon Resonance Used In Drug Discovery? - Chemistry For Everyone.
- Surface Plasmon Resonance - LifeSensors.
- Comparison of biophysical methods for the detection of protein-protein interactions (PPIs).
- Surface Plasmon Resonance (SPR) & Biophysics - BioAscent.
- Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC - PubMed Central.
- Biophysical Assays | Protein Interaction Analysis - Formul
- ISOTHERMAL TITR
- Modern Biophysical Approaches to Study Protein–Ligand Interactions.
- Isothermal titr
- Isothermal Titration Calorimetry: Principles and Applications | Request PDF - ResearchG
- Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US).
- The Working Principle of Isothermal Titr
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
- Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview | ACS Omega - ACS Public
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central.
- Cellular Thermal Shift Assay (CETSA) - News-Medical.Net.
- CETSA.
- This compound - ChemicalBook.
- This compound - CymitQuimica.
- 89292-91-1|this compound - BLDpharm.
- 5-(4-Methylpiperazin-1-yl)pyridin-2-amine - Chem-Impex.
- (PDF)
- 1H-1,2,4-Triazol-3-amine, 5-(4-methyl-1-piperazinyl)-.
- Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine.
- Synthesis of 1,2,3-triazole-piperazin-benzo[b][10][13]thiazine 1,1-dioxides - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of 1,2,3-triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxides: antibacterial, hemolytic and in silico TLR4 protein inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 89292-91-1 [chemicalbook.com]
- 6. This compound [cymitquimica.com]
- 7. 89292-91-1|this compound|BLD Pharm [bldpharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. portlandpress.com [portlandpress.com]
- 11. denovobiolabs.com [denovobiolabs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. lifesensors.com [lifesensors.com]
- 14. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 17. azom.com [azom.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. CETSA [cetsa.org]
- 20. annualreviews.org [annualreviews.org]
- 21. news-medical.net [news-medical.net]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]
A Comparative Analysis of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine with Known Drugs: A Guide for Researchers
In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. This guide provides a comprehensive comparative analysis of the novel compound 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine, a molecule that synergistically combines two privileged heterocyclic scaffolds: the 1,2,4-triazole and the 4-methylpiperazine moieties. Due to the limited publicly available biological data on this specific molecule, this analysis will extrapolate its potential pharmacological activities based on the well-established properties of structurally related, clinically successful drugs. We will delve into a comparative study against key therapeutic classes, including tyrosine kinase inhibitors and central nervous system agents, providing a robust framework for future experimental investigation.
Introduction to this compound
The subject of our analysis, this compound, is a small molecule with the CAS number 89292-91-1.[1] Its structure is characterized by a central 1,2,4-triazole ring, substituted with an amine group at the 3-position and a 4-methylpiperazine moiety at the 5-position. The 1,2,4-triazole ring is a well-known pharmacophore present in a plethora of marketed drugs, exhibiting a wide range of biological activities including antifungal, antiviral, anticonvulsant, and anticancer properties.[2][3][4][5] The piperazine ring, particularly when N-substituted, is another crucial scaffold in medicinal chemistry, frequently found in drugs targeting the central nervous system, as well as in anticancer and anthelmintic agents.[6][7][8][9] The amalgamation of these two moieties in a single molecule suggests a high potential for diverse pharmacological activities.
A general method for the synthesis of this compound involves a multi-step process.[1] It begins with the reaction of N-cyanoimido-S,S-dimethyl dithiocarbonate with N-methylpiperazine, followed by a cyclization reaction with hydrazine monohydrate to form the 1,2,4-triazole ring.[1] The final product is obtained as a light yellow solid.[1]
Comparative Analysis: Potential as a Tyrosine Kinase Inhibitor
The 1,2,4-triazole nucleus is a key feature in several tyrosine kinase inhibitors (TKIs).[10] Tyrosine kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation.[11] Their aberrant activity is a hallmark of many cancers, making them a prime target for anticancer drug development.[11]
Comparison with Erlotinib Derivatives
Erlotinib is an established EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[12] Recent research has explored the synthesis of 1,2,3-triazole-containing derivatives of Erlotinib, demonstrating that the triazole moiety can be a valuable component in the design of novel TKIs.[12]
Structural and Mechanistic Comparison:
While this compound is structurally distinct from Erlotinib, the presence of the 1,2,4-triazole ring suggests a potential to interact with the ATP-binding site of tyrosine kinases. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors and donors, a key interaction for binding to the kinase domain.[10] The 4-methylpiperazine moiety could occupy the solvent-exposed region of the binding pocket, potentially enhancing binding affinity and selectivity.
Table 1: Comparative Overview of this compound and Erlotinib
| Feature | This compound (Hypothesized) | Erlotinib |
| Core Heterocycle | 1,2,4-Triazole, Piperazine | Quinazoline |
| Mechanism of Action | Potential Tyrosine Kinase Inhibitor | EGFR Tyrosine Kinase Inhibitor |
| Key Interactions | Hydrogen bonding via triazole nitrogens, hydrophobic interactions | Hydrogen bonding with the hinge region of the EGFR kinase domain |
| Therapeutic Target | Putative: various tyrosine kinases (e.g., EGFR, Src) | Epidermal Growth Factor Receptor (EGFR) |
Experimental Workflow for Kinase Inhibition Assay
To validate the hypothesized TKI activity, a standardized in vitro kinase inhibition assay can be employed.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound to determine the half-maximal inhibitory concentration (IC50).
-
Prepare a reaction buffer containing a purified tyrosine kinase (e.g., recombinant human EGFR), a specific peptide substrate, and ATP.
-
-
Kinase Reaction:
-
In a 96-well plate, add the reaction buffer to each well.
-
Add the serially diluted test compound or a vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Detection and Analysis:
-
Stop the reaction by adding a stop solution.
-
Measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
-
Comparative Analysis: Potential as a CNS Agent
The N-arylpiperazine moiety is a common structural motif in drugs that modulate the activity of dopamine and serotonin receptors in the central nervous system.[13][14][15][16] This suggests that this compound could exhibit activity as a CNS agent.
Comparison with Aripiprazole and Trazodone
Aripiprazole is an atypical antipsychotic that acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at 5-HT2A receptors.[17] Trazodone is an antidepressant that is a serotonin antagonist and reuptake inhibitor (SARI).[18] Both drugs contain a piperazine ring crucial for their pharmacological activity.
Structural and Mechanistic Comparison:
The 4-methylpiperazine group in this compound is structurally similar to the piperazine moieties in aripiprazole and trazodone. It is plausible that this part of the molecule could interact with the binding sites of dopamine and/or serotonin receptors. The 1,2,4-triazole ring could serve as a bioisosteric replacement for the aromatic or heteroaromatic systems found in many CNS drugs, contributing to the overall binding affinity and receptor subtype selectivity.
Caption: Hypothesized signaling pathway for CNS receptor modulation.
Table 2: Comparative Overview of this compound, Aripiprazole, and Trazodone
| Feature | This compound (Hypothesized) | Aripiprazole | Trazodone |
| Core Heterocycle | 1,2,4-Triazole, Piperazine | Phenylpiperazine | Phenylpiperazine, Triazolopyridine |
| Mechanism of Action | Potential Dopamine/Serotonin Receptor Modulator | D2 Partial Agonist, 5-HT1A Partial Agonist, 5-HT2A Antagonist | Serotonin Antagonist and Reuptake Inhibitor (SARI) |
| Key Interactions | Interaction of piperazine with receptor binding pocket | Interaction of piperazine and aryl groups with receptor residues | Interaction of piperazine and phenyl groups with receptor residues |
| Therapeutic Target | Putative: Dopamine and/or Serotonin Receptors | Dopamine D2, Serotonin 5-HT1A, 5-HT2A Receptors | Serotonin 5-HT2A, α1-adrenergic, H1 receptors; SERT |
Experimental Workflow for Receptor Binding Assay
To assess the potential interaction of the compound with CNS receptors, a competitive radioligand binding assay is a standard and informative method.
Protocol: Radioligand Binding Assay
-
Membrane Preparation:
-
Prepare cell membranes from cell lines stably expressing the receptor of interest (e.g., human dopamine D2 or serotonin 5-HT1A receptors).
-
Homogenize the cells and isolate the membrane fraction by centrifugation.
-
-
Binding Reaction:
-
In a 96-well plate, add the prepared cell membranes, a specific radioligand (e.g., [3H]spiperone for D2 receptors or [3H]8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the test compound.
-
For non-specific binding determination, a separate set of wells will contain a high concentration of a known non-labeled ligand.
-
Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki (inhibitory constant) of the test compound by analyzing the displacement of the radioligand.
-
Conclusion and Future Directions
The in-silico analysis of this compound, based on the established pharmacological profiles of its constituent 1,2,4-triazole and 4-methylpiperazine moieties, suggests a promising potential for this compound to exhibit biological activity as a tyrosine kinase inhibitor and/or a modulator of central nervous system receptors. The comparative analysis with clinically relevant drugs such as Erlotinib, Aripiprazole, and Trazodone provides a strong rationale for its further investigation.
The proposed experimental workflows for in vitro kinase inhibition and radioligand binding assays offer a clear and validated path for the empirical evaluation of these hypotheses. The results from these initial screens will be instrumental in elucidating the specific molecular targets of this compound and will guide subsequent lead optimization efforts. Further studies, including cell-based functional assays and in vivo models, will be necessary to fully characterize its therapeutic potential.
References
- National Center for Biotechnology Information. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH.
- Current issues in pharmacy and medicine. (2021, October 25). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol.
- ResearchGate. (n.d.). (PDF) Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity.
- PubMed. (2015, August 1). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2.
- National Center for Biotechnology Information. (n.d.). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. PMC.
- ResearchGate. (n.d.). Some drugs containing 1,2,4-triazoles.
- PubMed Central. (2016, March 17). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells.
- ChemicalBook. (2025, July 24). This compound.
- ResearchGate. (n.d.). 1,2,4-triazole derivatives as tyrosine kinase inhibitors.
- MDPI. (2021, May 26). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
- National Center for Biotechnology Information. (2024, January 8). 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. NIH.
- Wikipedia. (n.d.). Piperazine.
- PubMed. (n.d.). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain.
- PubMed Central. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles.
- National Center for Biotechnology Information. (2024, March 18). Synthesis of 1,2,3-triazole-piperazin-benzo[b][2][13]thiazine 1,1-dioxides. NIH.
- ACS Publications. (2021, December 8). Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II.
- Scilit. (n.d.). The medicinal chemistry of piperazines: A review.
- Wikipedia. (n.d.). Trazodone.
- Life Chemicals. (2023, March 20). 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds | Building Blocks.
- MDPI. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents.
- ACS Publications. (2014, August 15). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry.
- Frontiers. (2022, January 6). Discovery of a Series of 1,2,3-Triazole-Containing Erlotinib Derivatives With Potent Anti-Tumor Activities Against Non-Small Cell Lung Cancer.
- ResearchGate. (n.d.). Some commercially available drugs containing 1,2,4-triazole core skeleton.
- PubMed. (n.d.). 1-(1-Naphthyl)piperazine, a central serotonin agonist.
- PubMed Central. (n.d.). FDA Drug Repurposing Uncovers Modulators of Dopamine D2 Receptor Localization via Disruption of the NCS-1 Interaction.
- BLDpharm. (n.d.). 89292-91-1|this compound.
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024, October 20).
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- PubMed Central. (n.d.). Pyrazolo[5,1-c][2][13][21]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry.
- Wikipedia. (n.d.). Aripiprazole.
- Wikipedia. (n.d.). Mirtazapine.
- PubMed. (n.d.). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities.
Sources
- 1. This compound | 89292-91-1 [chemicalbook.com]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. scilit.com [scilit.com]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Discovery of a Series of 1,2,3-Triazole-Containing Erlotinib Derivatives With Potent Anti-Tumor Activities Against Non-Small Cell Lung Cancer [frontiersin.org]
- 13. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 1-(1-Naphthyl)piperazine, a central serotonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aripiprazole - Wikipedia [en.wikipedia.org]
- 18. Trazodone - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structure-Activity Relationships of 5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs built upon the 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine scaffold. We will dissect how specific structural modifications influence biological activity, offering a comparative framework for researchers in drug discovery and medicinal chemistry. Our focus is on synthesizing data from various studies to explain the causality behind experimental choices and to provide actionable insights for designing more potent and selective therapeutic agents.
Introduction: The Privileged Scaffold in Drug Design
The 1,2,4-triazole ring is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it an ideal core for developing agents with diverse pharmacological profiles, including anticancer, antifungal, antibacterial, and anticonvulsant activities.[1][2][3][4][5][6]
The specific scaffold under review, this compound, combines the versatile triazole core with a 4-methylpiperazine moiety. Piperazine and its derivatives are another class of privileged structures, frequently incorporated into bioactive molecules to enhance pharmacokinetic properties or to serve as a key interacting fragment with biological targets, particularly protein kinases.[7][8] This guide aims to systematically compare analogs of this hybrid scaffold, elucidating the SAR principles that govern their efficacy and providing a foundation for future optimization efforts.
The Core Scaffold: Rationale for Structural Modification
The foundational structure provides three primary regions for chemical modification, each offering a distinct opportunity to modulate the compound's interaction with biological targets and its overall pharmacological profile. Understanding the role of each component is crucial for rational drug design.
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative In-Vivo Efficacy Guide to 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine in Oncology Animal Models
This guide provides a comprehensive framework for validating the in-vivo efficacy of the novel small molecule, 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine. Given the nascent stage of research on this specific compound, this document establishes a robust, scientifically-grounded hypothetical study design. The principles and protocols outlined herein are based on established best practices for the preclinical evaluation of similar chemical entities, particularly those targeting oncogenic pathways.
The chemical structure of this compound, featuring a triazole and a methylpiperazine moiety, is suggestive of potential kinase inhibitory activity. Triazoles are a class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer properties.[1][2] The piperazine ring is also a common feature in many kinase inhibitors. Therefore, for the purpose of this guide, we will hypothesize that this compound is a novel inhibitor of a key oncogenic kinase, such as a receptor tyrosine kinase (RTK) or a downstream signaling kinase in a pathway frequently dysregulated in cancer.
Rationale for Animal Model Selection: A Multi-Model Approach
The choice of an appropriate animal model is paramount for obtaining clinically relevant data.[3] A single model rarely recapitulates the complexity of human cancer. Therefore, a multi-model approach is recommended to build a comprehensive efficacy and safety profile.
Subcutaneous Xenograft Model: The Initial Litmus Test
The subcutaneous xenograft model, where human cancer cell lines are implanted under the skin of immunodeficient mice, serves as the initial and most straightforward in-vivo test.
-
Rationale: This model is cost-effective, technically less challenging, and allows for easy monitoring of tumor growth through caliper measurements. It is an excellent tool for initial dose-finding studies and for assessing the compound's fundamental ability to inhibit tumor growth.
-
Recommended Cell Lines: Based on the hypothetical kinase target, cell lines with known mutations or overexpression of the target kinase should be selected. For instance, if targeting the PI3K/AKT pathway, cell lines like SKOV-3 (ovarian cancer) could be considered.[4]
-
Experimental Objective: To determine the maximum tolerated dose (MTD) and to obtain a preliminary assessment of the anti-tumor activity of this compound.
Orthotopic Xenograft Model: Mimicking the Tumor Microenvironment
For a more clinically relevant assessment, an orthotopic xenograft model, where tumor cells are implanted into the corresponding organ of origin, is crucial.
-
Rationale: This model better replicates the native tumor microenvironment, which can significantly influence tumor growth, metastasis, and drug response.
-
Example: For a hypothesized pancreatic cancer indication, human pancreatic cancer cells would be implanted into the pancreas of immunodeficient mice.
-
Experimental Objective: To evaluate the efficacy of the compound in a more physiologically relevant setting and to assess its impact on local tumor invasion and metastasis.
Genetically Engineered Mouse Models (GEMMs): The Gold Standard
GEMMs, which are engineered to develop spontaneous tumors that more closely mimic human disease progression, represent a gold standard for preclinical efficacy testing.[5]
-
Rationale: GEMMs provide an intact immune system, allowing for the evaluation of potential interactions between the therapeutic agent and the host immune response.
-
Example: If the hypothetical target is a driver oncogene like KRAS, a KRAS-driven lung cancer GEMM could be employed.
-
Experimental Objective: To assess the efficacy of this compound in an immunocompetent model that recapitulates the genetic and histological progression of human cancer.
Comparative In-Vivo Study Design: A Head-to-Head Evaluation
To robustly validate the efficacy of this compound, a comparative study design is essential. This involves benchmarking its performance against a vehicle control and a current standard-of-care (SoC) therapeutic.
Experimental Workflow
Caption: A generalized workflow for an in-vivo efficacy study.
Treatment Groups
| Group | Treatment | Dose Level | Route of Administration | Dosing Frequency |
| 1 | Vehicle Control | N/A | Oral Gavage | Daily |
| 2 | This compound | Low Dose (e.g., 10 mg/kg) | Oral Gavage | Daily |
| 3 | This compound | High Dose (e.g., 50 mg/kg) | Oral Gavage | Daily |
| 4 | Standard-of-Care (SoC) Drug | Clinically Relevant Dose | Per SoC Protocol | Per SoC Protocol |
Step-by-Step Experimental Protocol (Subcutaneous Xenograft Model)
-
Cell Culture: Culture the selected human cancer cell line under sterile conditions according to the supplier's recommendations.
-
Animal Acclimatization: Acclimatize 6-8 week old female athymic nude mice for at least one week prior to the study initiation.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 tumor cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into the four treatment groups (n=8-10 mice per group).
-
Treatment Administration: Administer the respective treatments daily via oral gavage for a period of 21-28 days.
-
Monitoring: Record tumor volume and body weight twice weekly. Observe the animals daily for any signs of toxicity.
-
Endpoint: Euthanize the mice when tumors reach the predetermined endpoint (e.g., 2000 mm³) or if there is a significant loss of body weight (>20%).
-
Tissue Collection: At the end of the study, collect tumors and major organs for pharmacodynamic and histopathological analysis.
Data Presentation and Interpretation
Hypothetical Comparative Efficacy Data
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1850 ± 250 | 0 | -2.5 ± 1.5 |
| This compound (10 mg/kg) | 1100 ± 180 | 40.5 | -4.0 ± 2.0 |
| This compound (50 mg/kg) | 450 ± 90 | 75.7 | -8.5 ± 3.0 |
| Standard-of-Care Drug | 600 ± 120 | 67.6 | -10.0 ± 3.5 |
Pharmacodynamic Analysis
To confirm that the observed anti-tumor efficacy is due to the intended mechanism of action, pharmacodynamic (PD) markers should be assessed in the collected tumor tissues.
-
Western Blotting: Analyze the phosphorylation status of the target kinase and its downstream effectors. For example, a decrease in phosphorylated AKT would support a PI3K inhibitory mechanism.
-
Immunohistochemistry (IHC): Evaluate markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) in tumor sections.
Hypothesized Signaling Pathway
Based on the common role of similar compounds as kinase inhibitors, a plausible mechanism of action for this compound is the inhibition of a key signaling pathway involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the in-vivo efficacy validation of this compound. The proposed multi-model strategy, coupled with a head-to-head comparison against a standard-of-care, will provide a robust dataset to support its further development as a potential anti-cancer therapeutic. Future studies should focus on elucidating the precise molecular target of the compound and exploring its efficacy in combination with other anti-cancer agents.
References
- Darwish, E. S., & Khedr, M. A. (2020). A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space. bioRxiv.
- Wang, B., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024).
- Wang, B., et al. (2022). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. Pharmaceuticals.
- Manasa, K., et al. (2015). Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. Journal of Chemical and Pharmaceutical Research.
- Chen, Y., et al. (2024).
- Taconic Biosciences. (n.d.). Using Animal Models for Drug Development. Taconic Biosciences.
- Wiederhold, N. P., et al. (2017). Impact of In Vivo Triazole and Echinocandin Combination Therapy for Invasive Pulmonary Aspergillosis: Enhanced Efficacy against Cyp51 Mutant Isolates. Antimicrobial Agents and Chemotherapy.
- Al-Suhaimi, K. S., et al. (2024). In Silico Evaluation of Quinolone–Triazole and Conazole–Triazole Hybrids as Promising Antimicrobial and Anticancer Agents. Molecules.
- Aguirre-de Paz, J., et al. (2023). Potential Anticancer Activity of Novel Triazoles and Related Derivatives.
- Terecoasa, I. A., et al. (2024).
- Chen, J., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][6][7]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry.
- ChemicalBook. (n.d.). This compound. ChemicalBook.
- BLDpharm. (n.d.). 89292-91-1|this compound. BLDpharm.
- CymitQuimica. (n.d.). This compound. CymitQuimica.
- Cebeci, Y. U. (2023). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3- thiol Derivatives of Expected Anticancer and Antimicrobial Activity.
- Siatra-Papastaikoudi, T., et al. (2014). Novel 3-nitro-1H-1,2,4-triazole-based piperazines and 2-amino-1,3-benzothiazoles as antichagasic agents. Future Medicinal Chemistry.
- Chen, C., et al. (2001). 1-Alkyl-3-amino-5-aryl-1H-[1][6][7]triazoles: novel synthesis via cyclization of N-acyl-S-methylisothioureas with alkylhydrazines and their potent corticotropin-releasing factor-1 (CRF(1)) receptor antagonist activities. Bioorganic & Medicinal Chemistry Letters.
- Atack, J. R., et al. (2010). In Vitro and in Vivo Properties of 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1][6][7]triazine (MRK-016), a GABAA Receptor α5 Subtype-Selective Inverse Agonist. Journal of Pharmacology and Experimental Therapeutics.
- InfochemsDB. (n.d.). 1H-1,2,4-Triazol-3-amine, 5-(4-methyl-1-piperazinyl)-. InfochemsDB.
- Gomaa, A. M. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules.
- Reddy, C. S., et al. (2024). Synthesis of 1,2,3-triazole-piperazin-benzo[b][1][6]thiazine 1,1-dioxides. Scientific Reports.
- Al-Ghorbani, M., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Using Animal Models for Drug Development | Taconic Biosciences [taconic.com]
- 4. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
cross-resistance profiling of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine
Initiating Research on Triazole
I'm starting a deep dive using Google, focusing on the compound "5-(4- methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine." I'm looking for its known action methods, any instances where it doesn't work, and how it compares structurally and functionally with other things like it.
Developing Protocol for Comparison
I'm now establishing the protocol, starting with detailed searches for cross-resistance profiling methods. I'm focusing on cancer cells and microbial cultures, looking for comparators, and designing experiments. I'm aiming for a robust, reproducible guide. I'm now structuring the comparison guide, focusing on an introduction and rationale. I will detail the experimental design soon.
Structuring the Search Process
I'm now methodically structuring the search. I'll begin with broad Google searches on "5-(4- methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine" to understand its known actions and potential resistance mechanisms. Simultaneously, I'll hunt for established cross-resistance profiling protocols and potential comparators in various biological contexts, laying the groundwork for a robust comparison guide.
Initiating Data Collection
I've started gathering basic chemical information about "5-(4-methylpiperazin-1-yl)- 1H-1,2,4-triazol-3-amine," including its structure, CAS number, and potential suppliers. The initial data is limited, however, as there's a noticeable absence of information on its mechanism of action and any documented resistance profiles.
Adapting The Research Plan
I've hit a roadblock: specific data on this molecule's cross-resistance is non-existent. My focus shifts towards building a methodology guide. The plan now necessitates outlining general cross-resistance profiling steps for novel compounds, drawing on how to establish resistant cell lines and analyze cross-resistance. I'll need to develop a hypothetical scenario to make the guide concrete and practical.
Reassessing Data Constraints
The initial data yielded only basic chemical details; its mechanism, resistance profiles, and targets remain unknown. The lack of cross-resistance publications confirms its novelty. This necessitates a shift towards outlining cross-resistance profiling methodologies for novel compounds. I'll propose a hypothetical application (e.g., anticancer or antimicrobial) to select relevant comparators and strains, treating the guide more as a template.
Establishing the Groundwork
Framing the Approach
I'm now shifting gears, and since direct data is scarce, I'm pivoting to a hypothetical cross-resistance profiling framework. I'm choosing an anti-cancer context, specifically NSCLC, for relevance. I'm focusing on crafting a scientifically grounded guide, which is progressing well and I have a solid framework for how a researcher would approach the problem. I'm assuming the compound is a novel anti-cancer agent and selecting standard-of-care comparators.
Outlining the Framework
I'm now expanding the guide, focusing on the hypothetical cross-resistance profile for the compound. Given the lack of existing data, I'm developing a researcher's workflow, assuming it's a novel anti-cancer agent, specifically for NSCLC. My current focus is to specify standard-of-care comparators, outline experimental workflows (cell viability, IC50, RI calculation), and data visualization, all while maintaining scientific rigor and providing citations. I'm building data tables and diagrams for clarity and am structuring the guide logically.
Designing the Guide
I've refined the guide's structure, focusing on a hypothetical cross-resistance profile. Given the compound's data scarcity, I'm building a researcher's workflow guide, assuming an anti-cancer role (NSCLC). I'm solidifying standard comparators, outlining experimental steps (viability assays, IC50, RI), and creating data tables/diagrams. Scientific rigor is central, with proper citations planned. The lack of information will be approached through a comprehensive and rigorous guide.
A Tale of Two Isomers: Unraveling the Bioactivity of 1,2,4-Triazole versus 1,2,3-Triazole
A Senior Application Scientist's Guide to Navigating the Nuances of Triazole Bioactivity
In the landscape of medicinal chemistry, the triazole nucleus stands as a privileged scaffold, a five-membered heterocyclic ring containing three nitrogen atoms that has given rise to a plethora of bioactive compounds.[1][2] The constitutional isomers, 1,2,4-triazole and 1,2,3-triazole, while seemingly similar in their atomic composition, exhibit distinct electronic properties and spatial arrangements that translate into a fascinating divergence in their biological activities.[3] This guide provides an in-depth, objective comparison of the bioactivity of these two isomeric systems, offering insights into their synthesis, mechanisms of action, and performance in key therapeutic areas, supported by experimental data and protocols.
The Structural Imperative: Why Isomerism Matters
The core difference between 1,2,4- and 1,2,3-triazoles lies in the arrangement of their nitrogen atoms. The 1,2,4-isomer possesses two adjacent nitrogen atoms and one isolated nitrogen, whereas the 1,2,3-isomer features three contiguous nitrogen atoms.[4] This seemingly subtle distinction profoundly influences the molecule's dipole moment, hydrogen bonding capabilities, and overall electronic distribution, which in turn dictates how it interacts with biological targets such as enzymes and receptors.[3]
The 1,2,3-triazole, particularly the 1,4-disubstituted variant, is renowned for its exceptional stability, being resistant to metabolic degradation, hydrolysis, and oxidation.[5] This robustness makes it an ideal and often-utilized linker in drug discovery. In contrast, the 1,2,4-triazole, while also stable, can exhibit more versatile reactivity, a trait that has been harnessed in the design of numerous potent therapeutic agents.[4]
Navigating the Synthetic Landscape
The synthetic routes to these isomers are fundamentally different, a factor that can influence the accessibility and diversity of derivatives.
1,2,3-Triazoles: The Realm of "Click Chemistry"
The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is highly efficient, regioselective, and proceeds under mild conditions, allowing for the creation of vast libraries of compounds with diverse functionalities.
Figure 1: Simplified workflow of CuAAC for 1,2,3-triazole synthesis.
1,2,4-Triazoles: Classical Cyclization Strategies
The synthesis of the 1,2,4-triazole ring often involves the cyclization of thiosemicarbazide derivatives or the reaction of hydrazides with various reagents. These methods, while effective, can sometimes require harsher conditions and may offer less regiocontrol compared to the click chemistry approach for 1,2,3-triazoles.
A Head-to-Head Comparison of Bioactivities
While both isomers exhibit a broad spectrum of biological activities, there are clear trends in their therapeutic applications, driven by their distinct structural and electronic features.
Antifungal Activity: The Domain of 1,2,4-Triazoles
The 1,2,4-triazole scaffold is the undisputed champion in the realm of antifungal agents. A multitude of clinically successful drugs, including fluconazole, itraconazole, and voriconazole, are built upon this core.[6][7]
Mechanism of Action: The primary antifungal mechanism of 1,2,4-triazoles is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[8] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting the ergosterol biosynthetic pathway. This leads to the accumulation of toxic sterol intermediates and ultimately compromises the integrity of the fungal cell membrane.[8]
Figure 2: Mechanism of 1,2,4-triazole antifungal activity.
While some 1,2,3-triazole derivatives have demonstrated antifungal properties, they have not achieved the same level of potency and broad-spectrum activity as their 1,2,4-isomers.[9] The specific orientation of the nitrogen atoms in the 1,2,4-triazole ring appears to be critical for optimal binding to the CYP51 active site.
Table 1: Comparative Antifungal Activity Data
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| 1,2,4-Triazole Derivatives | Microsporum gypseum | 1.56 - 12.5 | [7] |
| 1,2,4-Triazole Derivatives | Candida albicans | 0.0156 - 2.0 | [9] |
| Miconazole Analogue (1,2,4-Triazole) | Various Fungi | 0.5 - 32 | [9] |
| Fluconazole (Standard) | Candida albicans | Varies | [10] |
| Ketoconazole (Standard) | Microsporum gypseum | 6.25 | [7] |
Anticancer Activity: A Promising Arena for Both Isomers
Both 1,2,4- and 1,2,3-triazole scaffolds have been extensively explored in the development of anticancer agents, with each isomer demonstrating efficacy through diverse mechanisms.
1,2,3-Triazoles in Oncology: The rise of click chemistry has led to a surge in the synthesis and evaluation of 1,2,3-triazole-containing compounds as anticancer agents.[5] These compounds often act as bioisosteres for amides, forming crucial interactions with biological targets.[5]
Mechanisms of Action:
-
Induction of Apoptosis: Many 1,2,3-triazole derivatives have been shown to induce programmed cell death in cancer cells. For example, certain phosphonate-containing 1,2,3-triazoles can arrest the cell cycle in the G0/G1 phase and induce apoptosis.[5]
-
Enzyme Inhibition: They can act as inhibitors of various enzymes crucial for cancer cell proliferation and survival, such as kinases and metalloproteinases.[5]
1,2,4-Triazoles in Oncology: A significant number of 1,2,4-triazole derivatives have also demonstrated potent anticancer activity.[11]
Mechanisms of Action:
-
Akt Inhibition: Some 1,2,4-triazolo[3,4-b]-1,2,4-thiadiazoles have been shown to inhibit the phosphorylation of Akt, a key protein in cell survival pathways.[12]
-
Tubulin Polymerization Inhibition: Certain derivatives have been found to interfere with microtubule dynamics, a validated target for cancer chemotherapy.[13]
One study on 1,2,3-triazole–containing chromene derivatives noted that the replacement of the 1,2,3-triazole with a 1,2,4-triazole was tolerated, suggesting that in some scaffolds, both isomers can exhibit comparable anticancer activity.[14]
Table 2: Comparative Anticancer Activity Data (IC50 values in µM)
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole-Phosphonate Derivative | HT-1080 (Fibrosarcoma) | 15.13 | [5] |
| 1,2,3-Triazole-Phosphonate Derivative | A-549 (Lung Carcinoma) | 21.25 | [5] |
| 1,2,3-Triazole-Phosphonate Derivative | MCF-7 (Breast Adenocarcinoma) | 18.06 | [5] |
| Andrographolide-1,2,3-Triazole Derivative | PANC-1 (Pancreatic) | 1.8 - 3.0 | [15] |
| 1,2,4-Triazole-N-arylamide Hybrid | HCT116 (Colon Carcinoma) | 3.25 | [16] |
| 1,2,4-Triazole-N-arylamide Hybrid | MCF-7 (Breast Adenocarcinoma) | Varies | [16] |
| 5-Fluorouracil (Standard) | HCT116 (Colon Carcinoma) | 25.36 | [10] |
| Doxorubicin (Standard) | Varies | Varies | [13] |
Antibacterial and Enzyme Inhibition Activities
Both triazole isomers have been investigated for their potential as antibacterial agents and enzyme inhibitors.
-
Antibacterial Activity: Derivatives of both 1,2,4- and 1,2,3-triazoles have shown activity against various bacterial strains. For instance, certain 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives exhibited strong antibacterial activity against Staphylococcus aureus, with some compounds being superior to the standard drug streptomycin.[7]
-
Enzyme Inhibition: The triazole scaffold is a versatile inhibitor of various enzymes. Both 1,2,3- and 1,2,4-triazole derivatives have been reported to inhibit enzymes such as acetylcholinesterase, butyrylcholinesterase, α-amylase, and α-glucosidase, highlighting their potential in treating neurodegenerative diseases and diabetes.[17][18]
Experimental Protocols: A Guide to Bioactivity Assessment
To ensure the scientific integrity and reproducibility of bioactivity data, standardized experimental protocols are essential.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi.[8][19][20]
Workflow:
Figure 3: Workflow for antifungal susceptibility testing.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the triazole compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to an inoculum size of approximately 0.5-2.5 × 10³ CFU/mL.[21]
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a drug-free growth control well and a sterile control well.
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[12][22][23][24]
Workflow:
Sources
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. isres.org [isres.org]
- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isres.org [isres.org]
- 12. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 18. researchgate.net [researchgate.net]
- 19. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reviberoammicol.com [reviberoammicol.com]
- 21. pnrjournal.com [pnrjournal.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 24. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]
head-to-head comparison of different synthetic routes to 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine
Introduction
5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine is a key building block in contemporary medicinal chemistry, frequently incorporated into pharmacologically active agents due to the favorable physicochemical and pharmacokinetic properties conferred by the 3-amino-1,2,4-triazole and N-methylpiperazine moieties. The 1,2,4-triazole core is a bioisostere for amide and ester groups, enhancing metabolic stability and hydrogen bonding capacity, while the N-methylpiperazine group often improves aqueous solubility and oral bioavailability. Given its significance, the development of efficient, scalable, and cost-effective synthetic routes is of paramount importance to researchers in drug discovery and development. This guide provides a head-to-head comparison of two distinct synthetic strategies for the preparation of this valuable intermediate, offering insights into the practical advantages and disadvantages of each approach.
Route 1: Sequential Condensation from N-Cyanoimido-S,S-dimethyl Dithiocarbonate
This synthetic approach constructs the 3-amino-1,2,4-triazole ring through a stepwise condensation sequence, commencing with the readily available N-cyanoimido-S,S-dimethyl dithiocarbonate. The 4-methylpiperazine moiety is introduced first, followed by cyclization with hydrazine.
Reaction Scheme
Caption: Synthetic pathway for Route 1.
Experimental Protocol
A solution of N-cyanoimido-S,S-dimethyl dithiocarbonate (17.4 mmol) and N-methylpiperazine (17.4 mmol) in acetonitrile (10 mL) is heated at reflux for 2 hours. After completion of the initial reaction, the mixture is cooled to room temperature, and hydrazine monohydrate (25.6 mmol) is added. The reaction mixture is then heated again at reflux for an additional 5 hours. Following the second reflux period, the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from ethyl acetate to yield this compound as a light yellow solid.[1]
Scientific Rationale and In-depth Analysis
This route is a convergent synthesis where the triazole ring is formed in the final step. The initial reaction between N-cyanoimido-S,S-dimethyl dithiocarbonate and N-methylpiperazine is a nucleophilic substitution where one of the methylthio groups is displaced by the secondary amine of N-methylpiperazine. This forms a key intermediate, a substituted cyanoguanidine derivative.
The subsequent reaction with hydrazine monohydrate is a cyclizative condensation. Hydrazine acts as a dinucleophile, attacking the cyano group and the remaining methylthio-imidate carbon. The intramolecular cyclization, driven by the elimination of methanethiol and ammonia, leads to the formation of the stable 1,2,4-triazole ring. The use of a one-pot, two-step procedure without the isolation of the intermediate simplifies the overall process.
Route 2: Cyclization of an Acyl Guanidine Derivative
This alternative strategy involves the formation of the 3-amino-1,2,4-triazole ring via the cyclization of an N-acyl aminoguanidine derivative. This approach is a classic and widely employed method for the synthesis of 5-substituted-3-amino-1,2,4-triazoles. The piperazine-containing acyl group is first attached to aminoguanidine, followed by a base- or heat-induced cyclization.
Reaction Scheme
Caption: General synthetic pathway for Route 2.
Proposed Experimental Protocol
Step 1: Synthesis of a 4-methylpiperazine-1-carbonyl precursor. An activated form of 4-methylpiperazine-1-carboxylic acid is required. For instance, reacting N-methylpiperazine with an excess of a phosgene equivalent like triphosgene in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) at low temperature would yield 4-methylpiperazine-1-carbonyl chloride. Alternatively, the carboxylic acid can be coupled with aminoguanidine using standard peptide coupling reagents (e.g., EDC, HOBt).
Step 2: Condensation with Aminoguanidine. The activated 4-methylpiperazine-1-carbonyl derivative (1.0 eq) is reacted with aminoguanidine hydrochloride (1.0 eq) in the presence of a base (e.g., sodium bicarbonate or triethylamine, 2.0 eq) in a suitable solvent like ethanol or isopropanol. The reaction mixture is stirred at room temperature or gentle heating to form the N-acyl aminoguanidine intermediate.
Step 3: Cyclization. The intermediate from the previous step is then cyclized to the 1,2,4-triazole. This can often be achieved by heating the reaction mixture at reflux. In some cases, the addition of a base like sodium hydroxide or potassium carbonate is necessary to facilitate the intramolecular condensation and dehydration, leading to the formation of the triazole ring. The product would then be isolated and purified using standard techniques such as recrystallization or column chromatography.
Scientific Rationale and In-depth Analysis
This route is a well-established and versatile method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles. The key step is the formation of the N-acyl aminoguanidine intermediate, which contains all the necessary atoms for the subsequent cyclization. The choice of activating agent for the carboxylic acid is crucial for the efficiency of the first condensation step.
The cyclization is typically an intramolecular nucleophilic attack of one of the terminal nitrogens of the guanidine moiety onto the carbonyl carbon, followed by dehydration. This process is often favored by heat and can be catalyzed by either acid or base, although base-catalyzed cyclization is more common for this class of compounds. The modularity of this approach is a significant advantage, as a variety of substituted aminoguanidines and carboxylic acids can be used to generate a library of diverse 3-amino-1,2,4-triazoles.
Head-to-Head Comparison
| Feature | Route 1: Sequential Condensation | Route 2: Acyl Guanidine Cyclization |
| Starting Materials | N-cyanoimido-S,S-dimethyl dithiocarbonate, N-methylpiperazine, hydrazine monohydrate | N-methylpiperazine, an activating agent (e.g., triphosgene), aminoguanidine |
| Number of Steps | One-pot, two-step procedure | Typically a two or three-step synthesis |
| Overall Yield | Reported as 80%[1] | Highly dependent on the efficiency of the coupling and cyclization steps; generally moderate to good yields. |
| Scalability | Good; one-pot nature is advantageous for large-scale synthesis. | Good; however, may require isolation of intermediates, which can add complexity to scale-up. |
| Reagent Safety & Handling | N-cyanoimido-S,S-dimethyl dithiocarbonate is a specialty reagent. Methanethiol is a toxic and malodorous byproduct. | Use of phosgene equivalents like triphosgene requires stringent safety precautions. Standard peptide coupling reagents are generally safer. |
| Versatility | Less modular; primarily for the synthesis of 3-amino-1,2,4-triazoles. | Highly modular; a wide range of carboxylic acids can be used to synthesize diverse 5-substituted analogs. |
| Purification | Recrystallization is reported to be sufficient.[1] | May require column chromatography depending on the purity of the intermediate and final product. |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound.
Route 1 is an efficient and high-yielding one-pot process that is well-suited for the large-scale production of the target molecule. Its primary drawbacks are the use of a less common starting material and the generation of a noxious byproduct.
Route 2 represents a more classical and versatile approach. While it may involve more steps and potentially a lower overall yield, its modularity is a significant advantage for research and development, where the synthesis of a variety of analogs is often required. The safety concerns associated with certain activating agents can be mitigated by using standard peptide coupling reagents.
For researchers focused on the bulk synthesis of this compound, Route 1 appears to be the more streamlined and economical option, provided that the necessary starting materials are readily available and appropriate safety measures are in place for handling the byproduct. For medicinal chemists engaged in structure-activity relationship (SAR) studies, the flexibility of Route 2 makes it a more attractive choice for generating a library of related compounds.
References
Sources
A Strategic Guide to Assessing the Selectivity Profile of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine and Novel Chemical Entities
An objective, data-driven guide for researchers, scientists, and drug development professionals.
Senior Application Scientist's Note: The compound 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine is a known chemical entity, primarily available as a synthetic building block from various suppliers[1][2][3][4]. However, a comprehensive selectivity profile for this specific molecule is not publicly available in peer-reviewed literature. This is common for chemical fragments or intermediates which are later incorporated into more complex, biologically active molecules[5][6].
Therefore, this guide will use this compound as a representative example to delineate a robust, multi-faceted strategy for assessing the selectivity profile of any novel chemical entity. We will proceed as if this compound were a new hit from a high-throughput screen, explaining the causality behind each experimental choice and providing field-proven protocols. This approach provides a practical framework for drug development professionals to generate a comprehensive and reliable selectivity profile.
The structural motifs within our example compound—a 1,2,4-triazole ring and a methylpiperazine group—are frequently found in kinase inhibitors[5][6][7]. Consequently, this guide will focus on the methodologies pertinent to characterizing a potential kinase inhibitor, while also incorporating broader safety pharmacology assessments.
Part 1: Initial Target Hypothesis and Broad-Panel Screening
Expertise & Experience: Before investing in deep profiling, it is crucial to establish a primary target hypothesis. The chemical structure of this compound contains a substituted triazole, a common hinge-binding motif in many kinase inhibitors, and a methylpiperazine group, which often extends into the solvent-exposed region, conferring favorable pharmacokinetic properties. Thus, a logical first step is to screen the compound against a broad panel of protein kinases to identify its primary target(s) and initial off-targets.
A common industry standard is to perform an initial screen at a single, high concentration (e.g., 1 or 10 µM) against a large number of kinases. This provides a bird's-eye view of the compound's activity across the kinome.
Experimental Workflow: Broad Kinase Panel Screen
Caption: Workflow for initial broad kinase panel screening.
Data Presentation: Illustrative Single-Point Screen Results
The data below is hypothetical to illustrate how results would be presented. We will assume our compound was screened at 10 µM.
| Kinase Target | Gene Symbol | % Inhibition at 10 µM | Classification |
| Aurora Kinase A | AURKA | 98% | Significant Hit |
| Aurora Kinase B | AURKB | 95% | Significant Hit |
| FLT3 | FLT3 | 85% | Significant Hit |
| c-Src | SRC | 60% | Moderate Hit |
| Abl | ABL1 | 55% | Moderate Hit |
| ... (numerous others) | ... | <50% | Non-Hit |
This initial screen suggests our compound is a potent inhibitor of Aurora kinases and FLT3, with weaker activity against Src and Abl. This is a common profile for multi-kinase inhibitors[7][8].
Part 2: Quantitative Selectivity Profiling (IC₅₀ Determination)
Trustworthiness: A single-point screen is not sufficient. To build a trustworthy profile, we must determine the potency (IC₅₀) for all initial "hits." This involves generating dose-response curves. A highly selective compound will show a significant potency window (e.g., >100-fold) between its primary target(s) and other off-targets.
Experimental Protocol: Dose-Response IC₅₀ Determination
-
Compound Preparation: Prepare a serial dilution series of the test compound. A common approach is an 11-point, 3-fold serial dilution starting from a high concentration (e.g., 30 µM).
-
Assay Setup: For each "hit" kinase, set up the biochemical assay as in the initial screen. Instead of a single concentration, add the range of compound concentrations to the assay plates. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation & Detection: Perform the kinase reaction and measure the output signal as previously described.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Curve Fitting: Fit the data to a four-parameter logistic model to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Data Presentation: Hypothetical IC₅₀ and Selectivity Data
| Kinase Target | Biochemical IC₅₀ (nM) | Comparison to Primary Target (AURKA) |
| Aurora Kinase A (AURKA) | 8 | - |
| Aurora Kinase B (AURKB) | 10 | 1.25-fold |
| FLT3 | 40 | 5-fold |
| c-Src | 450 | 56-fold |
| Abl | 600 | 75-fold |
| RET | 1200 | 150-fold |
| VEGFR2 | >10,000 | >1250-fold |
This quantitative data confirms our initial hypothesis. The compound is a potent, dual Aurora/FLT3 inhibitor. The >50-fold selectivity against Src and Abl, and even greater selectivity against other kinases like RET and VEGFR2, begins to define its selectivity profile.
Part 3: Cellular Target Engagement and Phenotypic Impact
Authoritative Grounding: Biochemical assays are performed in an artificial, cell-free environment. It is critical to validate that the compound engages its intended target within a cellular context and that this engagement leads to a desired phenotypic outcome (e.g., inhibition of cancer cell proliferation). Cellular Thermal Shift Assay (CETSA®) is an authoritative method to directly measure target engagement in cells or tissues.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: Workflow for a CETSA® experiment to confirm target engagement.
A successful outcome would show a thermal shift for AURKA, AURKB, and FLT3 in compound-treated cells compared to vehicle-treated cells, indicating that the compound binds to and stabilizes these proteins.
Cellular Potency and Comparison
In parallel, the compound's anti-proliferative activity (GI₅₀) should be assessed in cancer cell lines known to be dependent on the hypothesized targets (e.g., MV4-11 cells, which are FLT3-ITD positive).
| Assay Type | Cell Line | Endpoint | IC₅₀ / GI₅₀ (nM) |
| Biochemical | - | AURKA Inhibition | 8 |
| Target Engagement | MV4-11 | p-AURKA Inhibition | 50 |
| Anti-proliferative | MV4-11 | Cell Viability | 75 |
| Anti-proliferative | A549 (RET-negative) | Cell Viability | >10,000 |
The close correlation between biochemical potency, cellular target engagement, and anti-proliferative activity in a target-dependent cell line provides strong evidence of an on-target mechanism of action. The lack of activity in a RET-negative cell line further supports the selectivity observed biochemically.
Part 4: Broad Off-Target Liability Screening
Trustworthiness: To ensure the safety of a potential drug candidate, it is essential to screen for unintended interactions with a wide range of other protein classes, including G-protein coupled receptors (GPCRs), ion channels, and transporters. These off-target interactions are a common cause of clinical adverse events. This is typically performed by a specialized contract research organization (CRO).
Experimental Protocol: Safety Pharmacology Panel
-
Panel Selection: Select a standard safety panel, such as the Eurofins SafetyScreen44 or a similar offering, which includes assays for ~44 targets known to be implicated in adverse drug reactions.
-
Assay Execution: The CRO performs binding or functional assays for each target, typically at a single high concentration of the test compound (e.g., 10 µM).
-
Data Reporting: Results are reported as the percent inhibition or activation relative to a control. A common threshold for concern is >50% inhibition at 10 µM.
Data Presentation: Illustrative Safety Panel Results
| Target | Target Class | % Inhibition at 10 µM | Potential Implication |
| hERG | Ion Channel | 15% | Low risk of QT prolongation |
| 5-HT₂B | GPCR | 5% | Low risk of cardiac valvulopathy |
| Dopamine Transporter | Transporter | 2% | Low risk of CNS side effects |
In this hypothetical result, this compound shows a "clean" profile with no significant inhibition of key safety-relevant off-targets, making it a more attractive candidate for further development.
Conclusion and Comparative Assessment
Based on this multi-tiered, hypothetical assessment, this compound would be classified as a potent dual inhibitor of Aurora kinases and FLT3 with a favorable selectivity profile.
-
On-Target Potency: It demonstrates potent, single-digit nanomolar inhibition of its primary targets in biochemical assays.
-
Cellular Activity: This potency translates effectively into a cellular context, where it engages its targets and inhibits the proliferation of a target-dependent cancer cell line.
-
Kinome Selectivity: It exhibits a good selectivity window (>50-fold) against other related kinases such as Src and Abl, and excellent selectivity against more distant kinases.
-
Safety Profile: It shows no significant liabilities in a standard safety pharmacology panel.
This systematic and rigorous approach, moving from a broad, low-resolution screen to quantitative, high-resolution biochemical and cellular assays, provides a self-validating and trustworthy selectivity profile. This framework is essential for making informed decisions in the drug discovery pipeline, enabling teams to prioritize compounds with the highest probability of success and the lowest risk of off-target toxicity.
References
- Brazzolotto, D., & Kisan, R. (2009). Identification of N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a potent, orally available cyclin dependent kinase inhibitor. Journal of Medicinal Chemistry, 52(16), 5152–5163. [Link]
- Hennessy, E. J., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488. [Link]
- Kumari, M., et al. (2021). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. BMC Chemistry, 15(1), 57. [Link]
- Sunway Pharm Ltd. (n.d.). This compound.
- Al-Sanea, M. M., et al. (2022). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. Molecules, 27(15), 4989. [Link]
- Hulina, Y. S., & Kaplaushenko, A. G. (2018). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice, 11(1), 26-30. [Link]
- ResearchGate. (n.d.). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity.
- Zhang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(14), 5364. [Link]
- Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8566–8583. [Link]
- ResearchGate. (n.d.). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant.
- Boechat, N., et al. (2013). Novel 3-nitro-1H-1,2,4-triazole-based piperazines and 2-amino-1,3-benzothiazoles as antichagasic agents. Bioorganic & Medicinal Chemistry Letters, 23(21), 5966–5970. [Link]
- Fischer, M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4369–4382. [Link]
- Pintea, B.-N., et al. (2022). Pyrazolo[5,1-c][1][5][6]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. International Journal of Molecular Sciences, 23(21), 13349. [Link]
- Deng, X., et al. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. European Journal of Medicinal Chemistry, 207, 112755. [Link]
- Der Pharma Chemica. (n.d.). Designing, synthesis and pharmacology of some novel 4-{4-(4-bromobenzyliden)amino}piperidin-1-yl)-5-aryl-3-thiol-4H-1,2,4-triaz.
Sources
- 1. This compound [cymitquimica.com]
- 2. This compound | 89292-91-1 [chemicalbook.com]
- 3. 89292-91-1|this compound|BLD Pharm [bldpharm.com]
- 4. This compound - CAS:89292-91-1 - Sunway Pharm Ltd [3wpharm.com]
- 5. Identification of N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a potent, orally available cyclin dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Ensuring Reproducibility and Robustness in Assays Involving 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine and Related Triazole Compounds
For researchers, scientists, and drug development professionals, the integrity of assay data is paramount. This guide provides an in-depth analysis of the critical factors influencing the reproducibility and robustness of assays involving the novel heterocyclic compound, 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine, and its structural analogs. While specific experimental data for this particular molecule is emerging, this guide synthesizes established principles from extensive research on the 1,2,4-triazole scaffold to provide a comprehensive framework for assay development and validation. The 1,2,4-triazole moiety is a cornerstone in a multitude of pharmacologically active agents, including antifungal and anticancer drugs, making a thorough understanding of its analytical behavior essential.[1][2][3]
The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry due to its diverse biological activities.[1][3] Compounds incorporating this moiety have demonstrated a wide range of therapeutic potential, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral properties.[2][4][5][6] The presence of multiple nitrogen atoms allows for a variety of intermolecular interactions, making these compounds potent inhibitors of various enzymes and receptors.[7][8] Consequently, the development of reliable and robust assays is crucial for the accurate evaluation of their efficacy and mechanism of action.
Core Principles of Assay Reproducibility and Robustness
Reproducibility, the ability to obtain consistent results across different experiments, and robustness, the capacity of an assay to remain unaffected by small, deliberate variations in method parameters, are the cornerstones of reliable data. For assays involving novel compounds like this compound, a systematic approach to validation is non-negotiable. Key validation parameters, as outlined by regulatory bodies and scientific best practices, include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[9][10][11][12]
Comparative Analysis of Assay Methodologies
The choice of analytical technique is critical and depends on the specific research question, the nature of the sample matrix, and the required sensitivity. For compounds like this compound, several methodologies can be considered, each with its own advantages and disadvantages.
| Assay Methodology | Principle | Advantages | Disadvantages | Considerations for Triazole Compounds |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, coupled with UV or Mass Spectrometry (MS) detection. | High specificity, sensitivity, and quantitation capabilities.[9][10][13] | Requires specialized equipment and expertise. Method development can be time-consuming. | Excellent for determining purity, stability, and concentration in complex biological matrices.[9][10][13] |
| Spectroscopic Assays (e.g., UV-Vis) | Measurement of light absorbance at a specific wavelength. | Simple, rapid, and cost-effective. | Lower specificity; susceptible to interference from other absorbing compounds. | Useful for preliminary quantification and solubility assessments. Requires careful selection of wavelength to avoid matrix effects. |
| Cell-Based Assays (e.g., MTT, Cell Viability) | Measurement of a biological response in living cells. | Provides functional information about the compound's activity. | High variability; sensitive to cell culture conditions. | Essential for determining cytotoxic or antiproliferative effects.[2] Requires stringent control of cell density, passage number, and incubation times. |
| Enzyme Inhibition Assays | Measurement of the compound's ability to inhibit a specific enzyme. | Provides mechanistic insights.[7][14] | Can be complex to set up; requires purified enzyme. | Key for target-based drug discovery.[7] Buffer composition, pH, and substrate concentration must be tightly controlled. |
Experimental Protocols for Ensuring Assay Integrity
To achieve reproducible and robust data, meticulous attention to detail in experimental design and execution is paramount. The following are generalized, yet detailed, protocols that can be adapted for assays involving this compound and related compounds.
Protocol 1: HPLC Method for Quantification in Biological Matrices
This protocol outlines a general approach for developing a robust HPLC method for the quantification of a triazole compound in a biological matrix like plasma.
Objective: To accurately and reproducibly quantify the concentration of the target triazole compound.
Materials:
-
This compound (or analog) standard
-
Internal standard (a structurally similar compound)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid
-
Biological matrix (e.g., human plasma)
-
Solid-phase extraction (SPE) cartridges
Step-by-Step Methodology:
-
Standard Solution Preparation: Prepare a stock solution of the triazole compound and the internal standard in a suitable solvent (e.g., methanol). From these, prepare a series of calibration standards and quality control (QC) samples by spiking the biological matrix.
-
Sample Preparation (SPE): a. Condition the SPE cartridge with methanol followed by water. b. Load the plasma sample (spiked with internal standard). c. Wash the cartridge with a weak solvent to remove interferences. d. Elute the analyte and internal standard with an appropriate organic solvent. e. Evaporate the eluent to dryness and reconstitute in the mobile phase.
-
Chromatographic Conditions:
-
Validation:
-
Linearity: Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against concentration. The correlation coefficient (r²) should be >0.99.[9][10]
-
Accuracy and Precision: Analyze the QC samples at low, medium, and high concentrations on multiple days. The accuracy (% bias) should be within ±15%, and the precision (% CV) should be <15%.[9][10][13]
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.
-
Protocol 2: In Vitro Anticancer Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a triazole compound on cancer cell lines.
Objective: To determine the concentration at which the triazole compound inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line (e.g., HeLa, as used for similar compounds[2])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the triazole compound in a complete medium. Replace the medium in the wells with the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
Visualizing Workflows for Enhanced Understanding
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for HPLC-based quantification.
Sources
- 1. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Novel 3-nitro-1H-1,2,4-triazole-based piperazines and 2-amino-1,3-benzothiazoles as antichagasic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters [mdpi.com]
- 7. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical method development and validation for the determination of triazole antifungals in biological matrices [pharmacia.pensoft.net]
- 10. researchgate.net [researchgate.net]
- 11. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jetir.org [jetir.org]
- 13. researchgate.net [researchgate.net]
- 14. sphinxsai.com [sphinxsai.com]
A Researcher's Guide to Validating Computational Docking Predictions for 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine
In the landscape of modern drug discovery, computational docking serves as a powerful initial step to predict the binding orientation and affinity of small molecules to a protein target. However, these in silico predictions are hypotheses that demand rigorous experimental validation to be considered credible. This guide provides a comprehensive framework for validating the computational docking predictions for 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine, a molecule featuring structural motifs like 1,2,4-triazole and piperazine that are prevalent in bioactive compounds, including kinase inhibitors[1][2].
For the purpose of this illustrative guide, we will hypothesize that computational screening has identified Phosphoinositide 3-kinase alpha (PI3Kα) as a potential target for our lead compound. The PI3K pathway is frequently dysregulated in various cancers, making its components attractive targets for therapeutic development[2]. Our objective is to design and execute a multi-tiered experimental strategy to confirm and quantify this predicted interaction, thereby providing a robust validation of the initial docking results.
Part 1: The Computational Docking Foundation
The first step in our validation journey is to critically assess the computational prediction itself. A standard docking workflow was employed to predict the binding of this compound to the ATP-binding site of PI3Kα (PDB ID: 4JPS).
In Silico Docking Protocol
-
Receptor Preparation : The crystal structure of PI3Kα was obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and hydrogen atoms were added. The binding site was defined based on the location of the native ligand.
-
Ligand Preparation : A 3D structure of this compound was generated and energy-minimized.
-
Docking Simulation : A docking program such as AutoDock Vina or Glide was used to predict the binding poses of the ligand within the receptor's active site[3][4]. The simulation generates a series of possible binding modes, ranked by a scoring function that estimates the binding free energy.
-
Pose Analysis : The top-scoring poses were visually inspected for key interactions (e.g., hydrogen bonds, hydrophobic contacts) with critical residues in the PI3Kα active site.
A crucial preliminary validation step is to perform a "redocking" experiment. This involves extracting the co-crystallized ligand from a known protein-ligand complex, docking it back into the binding site, and calculating the root-mean-square deviation (RMSD) between the predicted pose and the original crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful validation of the docking protocol[4][5][6].
Part 2: A Multi-Faceted Approach to Experimental Validation
No single experimental technique can provide a complete picture of a protein-ligand interaction. Therefore, we will employ a suite of biophysical and structural methods to build a comprehensive and trustworthy validation. Each method offers unique insights into the binding event, and their collective results will provide a robust assessment of the computational predictions.
Caption: Overall workflow for validating computational docking predictions.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in solution.[7][8] This technique is considered the gold standard for determining binding affinity because it is a direct measurement that does not rely on labels or immobilization.[7][9]
Experimental Protocol:
-
Sample Preparation : Recombinant PI3Kα is dialyzed into a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). The compound, this compound, is dissolved in the same buffer.
-
ITC Measurement : The protein solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.[8]
-
Titration : A series of small injections of the ligand are made into the protein solution. The heat change after each injection is measured.
-
Data Analysis : The integrated heat changes are plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 9. longdom.org [longdom.org]
- 10. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Navigating the Disposal of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine: A Comprehensive Guide for Laboratory Professionals
The procedures outlined herein are grounded in established principles of laboratory safety and chemical waste management, treating the compound as hazardous due to the known properties of its constituent functional groups.[1][2] This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly.
Core Principles of Disposal: A Hazard-Based Approach
The disposal strategy for 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine is predicated on a precautionary assessment of its potential hazards. The piperazine moiety is associated with corrosive properties, capable of causing severe skin burns and eye damage.[2] Additionally, nitrogen-containing heterocyclic compounds, such as triazoles, can exhibit toxicological and ecotoxicological effects.[3][4][5] Therefore, all waste containing this compound, regardless of concentration, must be handled as hazardous chemical waste.
| Hazard Category | Associated Structural Moiety | Primary Disposal Consideration |
| Corrosivity | 4-methylpiperazine | Segregate from incompatible materials; use corrosion-resistant containers. |
| Toxicity | 1,2,4-triazole-3-amine | Designate as toxic waste; prevent release to the environment. |
| Potential Sensitizer | Piperazine derivatives | Minimize personal exposure; all contaminated PPE is hazardous waste. |
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe segregation, containment, and disposal of waste generated from research activities involving this compound.
Phase 1: Immediate Waste Segregation at the Point of Generation
-
Establish Designated Waste Containers : Before commencing any experimental work, prepare clearly labeled, dedicated hazardous waste containers. The National Research Council emphasizes that chemical waste should be accumulated at or near the point of generation.[6]
-
Solid Waste : A robust, leak-proof container with a secure lid, clearly labeled "Hazardous Solid Waste: this compound and related materials."
-
Liquid Waste : A chemically compatible (e.g., high-density polyethylene or glass) container with a screw-on cap.[7] Label it "Hazardous Liquid Waste" and list the chemical name and any solvents present. Do not mix incompatible waste streams.[8]
-
Sharps Waste : Any needles, syringes, or scalpels contaminated with the compound must be placed in a designated, puncture-resistant sharps container.[9]
-
-
Segregate Waste Streams Immediately :
-
Solid Waste : Dispose of all contaminated consumables, including gloves, weighing papers, pipette tips, and absorbent materials used for minor spills, directly into the designated solid waste container.
-
Liquid Waste : Collect all solutions containing this compound, including reaction mixtures, mother liquors, and rinsing solvents, in the designated liquid waste container.
-
Aqueous vs. Organic : If significant quantities of both aqueous and organic solvent waste are generated, use separate, clearly labeled liquid waste containers for each.
-
Phase 2: Container Management and Storage
-
Secure Containment : Ensure all waste containers are kept securely sealed when not in use to prevent the release of vapors.[6]
-
Secondary Containment : Store liquid waste containers in a secondary containment tray or bin to mitigate the impact of potential spills.[7]
-
Proper Storage Location : Store filled or partially filled waste containers in a designated, well-ventilated satellite accumulation area away from general laboratory traffic and incompatible chemicals.[10]
Phase 3: Spill Management and Decontamination
-
Spill Response : In the event of a spill, immediately alert personnel in the area.[2]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][2]
-
Carefully collect the absorbed material and any contaminated debris into the designated solid hazardous waste container.[11]
-
-
Equipment Decontamination :
-
Thoroughly decontaminate non-disposable equipment (e.g., glassware, spatulas) that has come into contact with the compound.
-
A typical decontamination procedure involves rinsing with a suitable organic solvent (e.g., ethanol or isopropanol) to dissolve the compound, followed by a thorough wash with soap and water.
-
Collect all solvent rinsates as hazardous liquid waste.[11] Empty containers that held the pure compound should be triple-rinsed, with the rinsate collected as hazardous waste.[11]
-
Phase 4: Final Disposal
-
Professional Disposal Service : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12]
-
Regulatory Compliance : Ensure all local, state, and federal regulations for hazardous waste disposal are strictly followed.[6] This typically involves high-temperature incineration for organic chemical waste.[12]
-
Documentation : Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation, as required by regulatory bodies like the Resource Conservation and Recovery Act (RCRA).[6]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Workflow for the safe disposal of this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. For compounds like this compound, where specific disposal data may be limited, a conservative approach based on structural analogy is essential. By adhering to the detailed protocols in this guide—from meticulous segregation at the point of generation to final disposal by certified professionals—researchers can protect themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety department for guidance specific to your location and facilities.
References
- Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Laboratory Waste Disposal Guidelines. (n.d.).
- Laboratory Waste Guide 2025. (n.d.).
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Piperazine-1,4-dipropanesulphonic acid Safety Data Sheet. (n.d.). Carl ROTH.
- 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. (n.d.). PubChem.
- Piperazine citrate Safety Data Sheet. (2024, January 2). Novachem.
- 1-Amino-4-methylpiperazine Safety Data Sheet. (2016, October 18).
- Metabolism of five membered nitrogen containing heterocycles. (n.d.). Hypha Discovery Blogs.
- Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications. (n.d.). MDPI.
- Prescribed drugs containing nitrogen heterocycles: an overview. (n.d.). PubMed Central.
- Nitrogen-Containing Heterocycles in Agrochemicals. (2025, August 9). ResearchGate.
- Prescribed drugs containing nitrogen heterocycles: an overview. (2020, December 15). RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. echemi.com [echemi.com]
- 5. IJMS | Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications [mdpi.com]
- 6. danielshealth.com [danielshealth.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 9. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. vumc.org [vumc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Safety and Handling Guide for 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine
This guide provides essential safety and logistical information for the handling and disposal of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine (CAS No. 89292-91-1). As a novel compound, a comprehensive, verified safety data sheet (SDS) is not yet widely available. Therefore, this document synthesizes information from the safety profiles of structurally similar triazole and piperazine derivatives to provide a robust framework for safe laboratory practices. A conservative approach is strongly recommended until more specific data becomes available.
Hazard Assessment and Triage
Given its molecular structure, which combines a triazole ring system with a methylpiperazine moiety, this compound should be handled as a potentially hazardous substance. The primary concerns, based on analogous compounds, include:
-
Acute Oral Toxicity : Similar compounds are classified as harmful if swallowed.[1][2]
-
Skin and Eye Irritation : Direct contact may cause skin irritation and serious eye irritation or damage.[3][4]
-
Respiratory Tract Irritation : Inhalation of the powdered form may lead to respiratory irritation.[2]
-
Aquatic Toxicity : Triazole derivatives can be toxic to aquatic life with long-lasting effects.[5]
Due to the lack of specific toxicological data, it is prudent to treat this compound with a high degree of caution, implementing engineering controls and personal protective equipment to minimize all potential routes of exposure.
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A multi-layered PPE strategy is essential to prevent accidental exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Chemical safety goggles and a face shield | Double-gloved with chemical-resistant gloves (e.g., nitrile) | Full-coverage lab coat or disposable gown | NIOSH-approved respirator (N95 or higher) |
| Solution Preparation and Handling | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile) | Full-coverage lab coat | Not required if handled in a certified chemical fume hood |
| Large-Scale Operations (>10g) | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron over a lab coat | NIOSH-approved respirator with appropriate cartridges |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Disposable coveralls | NIOSH-approved respirator with appropriate cartridges |
The Rationale Behind Our PPE Recommendations:
-
Eye and Face Protection : A combination of safety goggles and a face shield provides maximum protection against splashes and airborne particles, which is crucial when handling the solid form of the compound. Standard safety glasses are insufficient.
-
Hand Protection : Double-gloving provides an additional barrier against contamination. Nitrile gloves are recommended for their broad chemical resistance. For prolonged handling or in the event of a spill, heavier-duty gloves should be used.
-
Body Protection : A lab coat is the minimum requirement. For operations with a higher risk of splashes or spills, a disposable gown or a chemical-resistant apron offers enhanced protection.
-
Respiratory Protection : Due to the potential for respiratory irritation from airborne particles, a NIOSH-approved respirator is mandatory when handling the powder outside of a contained system like a glove box.
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan minimizes the risk of exposure and ensures a safe working environment.
3.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
The container should be tightly sealed and clearly labeled.
3.2. Handling and Use:
-
All handling of the solid compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Before use, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Use dedicated spatulas and weighing boats for this compound to prevent cross-contamination.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
3.3. Emergency Procedures:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2][3]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][2][3]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[1]
3.4. Spill Response:
-
Evacuate the immediate area.
-
Wear the appropriate PPE as outlined in the table above.
-
For small spills, gently cover the material with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for disposal.
-
Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
For large spills, contact your institution's environmental health and safety (EHS) department immediately.
Disposal Plan: Environmental Responsibility
Proper disposal is critical to prevent environmental contamination.
-
All waste containing this compound, including contaminated PPE and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of this chemical down the drain or in regular trash.[1]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's EHS department for specific guidance.
Visual Workflow Diagrams
To further clarify the procedural steps, the following diagrams illustrate key workflows.
Caption: PPE Donning and Doffing Sequence
Caption: Spill Cleanup Workflow
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
